1-Bromo-3-(bromomethyl)-5-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBXZQKIIWHFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483694 | |
| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59297-29-9 | |
| Record name | 1-BROMO-3-(BROMOMETHYL)-5-METHOXYBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(bromomethyl)-5-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-3-(bromomethyl)-5-methoxybenzene, a key intermediate in pharmaceutical and organic synthesis. The document details the scientific principles and practical methodologies for its preparation from its precursor, 1-bromo-3-methoxy-5-methylbenzene, via a benzylic bromination reaction. A thorough examination of the characterization techniques required to confirm the identity and purity of both the precursor and the final product is presented, supported by spectroscopic data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the reliable synthesis and validation of this important chemical building block.
Introduction: Strategic Importance of this compound
This compound (CAS No: 59297-29-9) is a versatile bifunctional aromatic compound with significant applications in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science research.[1] Its structure, featuring two distinct bromine functionalities—an aryl bromide and a more reactive benzyl bromide—allows for selective and sequential chemical transformations. The electron-donating methoxy group further influences the reactivity of the aromatic ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of compounds.[1]
The benzyl bromide moiety serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the aryl bromide is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity is the cornerstone of its utility as a molecular scaffold in the development of novel therapeutic agents and functional materials.
This guide provides a detailed exploration of a reliable synthetic route to this compound and the analytical methods for its comprehensive characterization.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available or readily synthesized precursor. The logical flow of this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Synthesis and Characterization of the Precursor: 1-Bromo-3-methoxy-5-methylbenzene
A reliable synthesis of the target compound necessitates a high-purity starting material. 1-Bromo-3-methoxy-5-methylbenzene (CAS No: 29578-83-4) is the immediate precursor for the benzylic bromination step.[2][3]
Synthesis of 1-Bromo-3-methoxy-5-methylbenzene
A common and effective method for the synthesis of 1-bromo-3-methoxy-5-methylbenzene involves the diazotization of 4-bromo-2-methoxy-6-methylaniline followed by a reduction reaction.[4]
Experimental Protocol:
-
Diazotization: In a 250 mL round-bottom flask, dissolve 4-bromo-2-methoxy-6-methylaniline (5.8 g, 26.84 mmol) in acetic acid (49 mL).
-
Add concentrated hydrochloric acid (5.6 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (2.19 g, 31.78 mmol) in water (7 mL) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete.
-
Reduction: To the cold diazonium salt solution, add a 50% aqueous solution of hypophosphorous acid (56.5 mL) at 0 °C.
-
Allow the reaction to stir at 0 °C for a period, then warm to room temperature and stir overnight.
-
Work-up and Purification: Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 100% hexane as the eluent to yield the product as a pale liquid (5.12 g, 95% yield).[4]
Characterization of 1-Bromo-3-methoxy-5-methylbenzene
The identity and purity of the synthesized precursor must be confirmed through spectroscopic analysis.
| Parameter | Value | Source |
| Molecular Formula | C₈H₉BrO | [3] |
| Molecular Weight | 201.06 g/mol | [3] |
| Appearance | Colorless oil | [2][5] |
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |
| 6.97 | s | 1H | Ar-H | [4] |
| 6.87 | s | 1H | Ar-H | [4] |
| 6.64 | s | 1H | Ar-H | [4] |
| 3.80 | s | 3H | -OCH₃ | [4] |
| 2.36 | s | 3H | -CH₃ | [4] |
Synthesis of this compound
The conversion of the methyl group of 1-bromo-3-methoxy-5-methylbenzene to a bromomethyl group is achieved via a free-radical chain reaction known as the Wohl-Ziegler bromination. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.
The Wohl-Ziegler Reaction: Mechanism and Rationale
The Wohl-Ziegler reaction is highly selective for the bromination of allylic and benzylic positions due to the resonance stabilization of the resulting radical intermediates. The reaction is initiated by the homolytic cleavage of the radical initiator, which then abstracts a hydrogen atom from the benzylic position of the substrate. The resulting benzylic radical reacts with molecular bromine, which is present in low concentrations, to form the product and a bromine radical, propagating the chain reaction. NBS serves as a constant, low-concentration source of bromine, which is crucial to suppress competing ionic addition reactions to any potential double bonds.
Caption: Simplified mechanism of the Wohl-Ziegler bromination.
Experimental Protocol for the Synthesis of this compound
Disclaimer: The following is a generalized procedure based on the principles of the Wohl-Ziegler reaction. Researchers should conduct their own literature search for specific reaction conditions and optimize as necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3-methoxy-5-methylbenzene in a suitable inert solvent such as carbon tetrachloride or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in many organic solvents, can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the final product.
| Parameter | Value | Source |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| CAS Number | 59297-29-9 | [1] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic singlet for the benzylic protons of the -CH₂Br group, typically in the range of δ 4.4-4.6 ppm. The aromatic protons will appear as distinct signals, and the methoxy protons will be a singlet around δ 3.8 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display a signal for the benzylic carbon (-CH₂Br) around δ 32-34 ppm. The aromatic carbons will have distinct chemical shifts, and the methoxy carbon will appear around δ 55-56 ppm.
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Expected characteristic absorption bands include:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching: ~2850-3000 cm⁻¹
-
C-O stretching (methoxy): ~1000-1250 cm⁻¹ (strong)
-
C-Br stretching: in the fingerprint region, typically below 800 cm⁻¹[1]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.
Safety and Handling
Both 1-bromo-3-methoxy-5-methylbenzene and this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Benzyl bromides are lachrymators and potential mutagens, so particular care should be taken to avoid inhalation and skin contact.
Conclusion
This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, a key intermediate in modern organic synthesis. The detailed protocols for the preparation of the precursor and the final product, grounded in the well-established principles of diazotization/reduction and Wohl-Ziegler bromination, provide a solid foundation for its successful synthesis. The outlined characterization methods are essential for verifying the identity and purity of the synthesized compounds, ensuring their suitability for downstream applications in drug discovery and materials science.
References
-
Ningbo Inno Pharmchem Co., Ltd. A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. [Link]
Sources
An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1-Bromo-3-(bromomethyl)-5-methoxybenzene, a versatile bifunctional reagent crucial in the fields of medicinal chemistry and advanced organic synthesis. We will delve into its core physicochemical properties, spectral characteristics, and critically, the logic behind its synthetic utility. The dual reactivity of its aryl and benzylic bromide moieties makes it a strategic building block for constructing complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique chemical attributes.
Molecular Identity and Physicochemical Profile
This compound (CAS No. 59297-29-9) is an aromatic compound featuring a benzene ring substituted with a bromine atom, a bromomethyl group, and a methoxy group.[1][2] This specific 1,3,5-substitution pattern, combined with the different reactivities of the two bromine atoms, is the cornerstone of its synthetic value.[1][2]
Core Properties
| Property | Value / Information | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 59297-29-9 | [1][2] |
| Molecular Formula | C₈H₈Br₂O | [1][2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| InChI Key | PGBXZQKIIWHFGI-UHFFFAOYSA-N | [1][2] |
| Appearance | Likely a solid at room temperature (by analogy) | N/A |
| Melting Point | No data available. (Analogue: 1-Bromo-3,5-dimethoxybenzene, 62-66 °C) | |
| Boiling Point | No data available. | |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate); insoluble in water. (General property of similar organics) | [3] |
Spectroscopic Characterization: A Validating Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy group (-OCH₃) protons around δ 3.8 ppm, a singlet for the benzylic protons (-CH₂Br) around δ 4.5 ppm, and three distinct signals in the aromatic region (δ 6.8-7.4 ppm) corresponding to the protons on the benzene ring.
-
¹³C NMR: The carbon spectrum will provide information on the carbon skeleton.[1] Expected signals include the methoxy carbon around δ 55-60 ppm, the benzylic carbon of the bromomethyl group around δ 30-35 ppm, and aromatic carbons between δ 110 and 160 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands confirming the functional groups present[1]:
-
~3000 cm⁻¹: Aromatic C-H stretching.
-
1600-1450 cm⁻¹: Aromatic C=C stretching bands.
-
1250-1000 cm⁻¹: A strong band for the C-O stretching of the methoxy group.
-
<800 cm⁻¹: C-Br stretching vibrations for both the aryl and alkyl bromides in the fingerprint region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula.[1] A key feature in the mass spectrum is the characteristic isotopic pattern resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes), which provides definitive evidence for the compound's composition.[1]
Chemical Reactivity and Synthetic Logic
The synthetic utility of this compound stems from the differential reactivity of its two C-Br bonds. This allows for selective and sequential functionalization, a highly desirable trait in multi-step synthesis.
The Dichotomy of Reactivity: Benzylic vs. Aryl Bromide
The core principle governing the reactivity of this molecule is the enhanced susceptibility of the benzylic bromide to nucleophilic attack compared to the aryl bromide.
-
Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophiles via an Sₙ2 mechanism .[4] The benzylic position is sterically accessible, and the transition state of the Sₙ2 reaction is stabilized by the adjacent aromatic ring. This makes the bromomethyl group the primary site for reactions with a wide range of nucleophiles.[1]
-
Aryl Bromide (Ar-Br): The bromine atom directly attached to the benzene ring is significantly less reactive towards classical nucleophilic substitution. The C-Br bond is stronger, and the electron-rich nature of the aromatic ring repels incoming nucleophiles. This site is typically functionalized using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5]
This reactivity difference enables a synthetic strategy where the benzylic position is first modified, followed by a subsequent cross-coupling reaction at the aromatic position.
Caption: Logical relationship of reactive sites in this compound.
Synthesis Pathway and Methodologies
The synthesis of this compound requires careful regioselective control.[1] A common and effective strategy begins with a precursor that already contains the desired 1,3,5-substitution pattern.
Typical Synthetic Route
A validated approach involves the benzylic bromination of a suitable precursor like (3-bromo-5-methoxyphenyl)methanol. This precursor can be synthesized from 3-bromo-5-methoxybenzaldehyde.[4]
Caption: A typical workflow for the synthesis of the title compound.
Experimental Protocol: Benzylic Bromination
The following protocol is adapted from established methodologies for converting benzylic alcohols to bromides.[4]
Objective: To synthesize this compound from (3-bromo-5-methoxyphenyl)methanol.
Materials:
-
(3-bromo-5-methoxyphenyl)methanol
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve (3-bromo-5-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: To the cooled, stirring solution, add triphenylphosphine (1.1 eq). Stir for 10-15 minutes until it is fully dissolved. Then, add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Causality Note: The reaction of PPh₃ and NBS in situ forms the active brominating agent, [Ph₃P-Br]⁺Br⁻. This phosphonium salt readily reacts with the alcohol to form a good leaving group ([Ph₃P-OH]⁺), which is then displaced by the bromide ion in an Sₙ2 fashion.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in n-hexane as the eluent, to isolate the pure this compound.
Applications in Synthesis: Protocols for Nucleophilic Substitution
The high reactivity of the benzylic bromide is most frequently exploited in Sₙ2 reactions. Below are general protocols for its reaction with common nucleophiles, based on established procedures for analogous compounds.[4]
Protocol: N-Alkylation with Primary or Secondary Amines
Objective: To synthesize N-benzylated amines.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., piperidine, benzylamine)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Ethyl acetate, water, brine
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition: Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.
-
Causality Note: A base is required to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
-
Reaction: Stir the mixture at a suitable temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the mixture, pour it into water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol: O-Alkylation with Phenols (Williamson Ether Synthesis)
Objective: To synthesize diaryl ethers.
Materials:
-
This compound
-
A phenol
-
A strong base (e.g., NaH or K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetone)
Procedure:
-
Phenoxide Formation: In a flask under an inert atmosphere, dissolve the phenol (1.1 eq) in the anhydrous solvent. Add the base (1.2 eq) and stir for 20-30 minutes to form the phenoxide nucleophile.
-
Causality Note: The phenolic proton is acidic and must be removed by a base to generate the more potent nucleophilic phenoxide anion required for the Sₙ2 attack.
-
-
Addition: Add a solution of this compound (1.0 eq) in the same solvent to the phenoxide solution.
-
Reaction: Heat the mixture (typically 50-100 °C) and stir until the reaction is complete (monitor by TLC).
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in the N-alkylation protocol.
Safety and Handling
This compound is a potentially hazardous chemical and should be handled only by qualified professionals in a well-ventilated chemical fume hood.[6] It is a lachrymator and an irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of dust/vapors and contact with skin and eyes.[6] In case of accidental exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]
Conclusion
This compound is a powerful and strategic building block in organic synthesis. Its value lies in the predictable and differential reactivity of its two bromine substituents, enabling chemists to perform selective nucleophilic substitution at the benzylic position followed by further elaboration at the aromatic core. The methodologies and mechanistic insights provided in this guide serve as a foundation for its effective application in the synthesis of complex target molecules, particularly within the realm of pharmaceutical discovery and development.[1][2]
References
-
1-Bromo-3-methoxybenzene. ChemBK. [Link]
- WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof.
-
3-Bromo-5-methylphenol Safety Data Sheet. Chemsrc. [Link]
-
Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). Cheméo. [Link]
-
1-Bromo-3,5-dimethoxy-benzene Spectra. SpectraBase. [Link]
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An In-Depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS Number: 59297-29-9), a versatile bifunctional building block pivotal to contemporary medicinal chemistry. The strategic arrangement of a reactive benzylic bromide and a functionalizable aryl bromide on a methoxy-activated benzene ring offers a platform for sequential and selective chemical transformations. This guide delves into the synthesis, mechanistic underpinnings, spectroscopic characterization, and distinct reactivity of this compound. Detailed, field-proven protocols for its preparation and subsequent derivatization via nucleophilic substitution and palladium-catalyzed cross-coupling reactions are presented. Furthermore, its application as a key intermediate in the synthesis of targeted therapeutics, including novel PRMT5 inhibitors for oncology, is explored, underscoring its significance in the drug development pipeline.
Introduction: A Molecule of Strategic Importance
This compound is an aromatic organic compound that has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical research.[1] Its utility stems from the presence of two distinct bromine functionalities with orthogonal reactivity: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for a programmed, stepwise introduction of various substituents, making it an ideal scaffold for building diverse chemical libraries and synthesizing targeted drug candidates. The methoxy group on the aromatic ring further influences the electronic properties of the molecule, impacting its reactivity in subsequent transformations.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use, purification, and characterization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 59297-29-9 | [1] |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Bromo-5-methoxybenzyl bromide, 3-Bromo-5-(bromomethyl)anisole | |
| Physical Form | Solid (predicted) | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Characterization
While a comprehensive, publicly available spectral database for this specific compound is limited, the following are expected characteristic signals based on its structure and data from analogous compounds. Empirical verification is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methoxy group protons (-OCH₃) around 3.8 ppm. The benzylic protons (-CH₂Br) would appear as a sharp singlet further downfield, typically in the range of 4.4-4.5 ppm. The aromatic protons would present as distinct signals in the aromatic region (6.8-7.2 ppm), with splitting patterns dictated by their meta-coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display a signal for the methoxy carbon at approximately 55-56 ppm and a signal for the benzylic carbon (-CH₂Br) around 32-33 ppm. The aromatic carbons would appear in the 110-160 ppm range, with the carbon attached to the methoxy group being the most deshielded (around 160 ppm) and the carbon attached to the aryl bromide around 122 ppm.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic ring and methyl/methylene groups (around 2800-3100 cm⁻¹), C-O stretching of the ether (around 1200-1250 cm⁻¹), and C-Br stretching vibrations (typically below 800 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺ and fragment ions corresponding to the loss of bromine and other fragments.
Synthesis and Mechanistic Insights
The primary and most established method for the synthesis of this compound is the free-radical bromination of its precursor, 1-bromo-3-methyl-5-methoxybenzene.[1]
Precursor Synthesis: 1-Bromo-3-methoxy-5-methylbenzene
The synthesis of the starting material can be achieved through a diazotization reaction of 4-bromo-2-methoxy-6-methylaniline, followed by a reduction.[3]
Benzylic Bromination: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic positions.[4][5] This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[4][6]
The mechanism proceeds via a free-radical chain reaction. The initiator decomposes upon heating or UV irradiation to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group of the precursor. This forms a resonance-stabilized benzylic radical. This radical then reacts with a low concentration of molecular bromine (Br₂), generated in situ from the reaction of HBr with NBS, to form the desired product and a bromine radical, which propagates the chain.[7] It is crucial to maintain a low concentration of Br₂ and HBr to prevent side reactions like electrophilic addition to the aromatic ring.[7]
Caption: The radical chain mechanism of the Wohl-Ziegler bromination.
Modern Synthetic Approaches: Microwave-Assisted Synthesis
Conventional Wohl-Ziegler reactions often require long reaction times and the use of hazardous solvents like carbon tetrachloride.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and environmentally friendly alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions.[5][9] The use of greener solvents like diethyl carbonate in microwave-assisted benzylic brominations has been successfully demonstrated.[5]
Detailed Experimental Protocols
This protocol is adapted from standard Wohl-Ziegler procedures and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-3-methyl-5-methoxybenzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or the greener alternative, 1,2-dichlorobenzene.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a broad-spectrum lamp (e.g., a 250W sun lamp) to initiate the reaction. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble, can be removed by filtration.
-
Purification: The filtrate is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two C-Br bonds.
Caption: Orthogonal reactivity of the two bromine atoms.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is highly susceptible to nucleophilic attack via an Sₙ2 mechanism due to the resonance stabilization of the transition state.[10] This allows for the facile introduction of a wide range of nucleophiles, including azides, cyanides, amines, and thiols, while leaving the aryl bromide untouched.[10][11]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2 eq.) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling at the Aryl Position
The aryl bromide is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[11][12] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples the aryl bromide with a boronic acid, is particularly widely used.[13][14]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, add water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to isolate the desired biaryl product.
Applications in Medicinal Chemistry: A Case Study in Oncology
The strategic utility of this compound is prominently demonstrated in the synthesis of novel therapeutic agents. For instance, it has been identified as a key intermediate in the development of potent and selective inhibitors of Protein Arginine N-Methyltransferase 5 (PRMT5), a promising target in oncology.[2][7][15][16][17]
In a patented synthetic route, this compound is utilized to construct the core scaffold of a series of PRMT5 inhibitors. The synthesis typically involves an initial nucleophilic substitution at the benzylic bromide, followed by a subsequent Suzuki-Miyaura cross-coupling reaction at the aryl bromide position to introduce further complexity and tune the biological activity of the final molecule. This stepwise approach allows for the efficient generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: General synthetic strategy for PRMT5 inhibitors.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[18] All waste should be disposed of in accordance with local regulations.
Conclusion
This compound stands out as a highly valuable and versatile building block for synthetic and medicinal chemists. Its predictable and orthogonal reactivity allows for the strategic and efficient construction of complex molecular frameworks. The ability to perform selective nucleophilic substitutions at the benzylic position, followed by a variety of palladium-catalyzed cross-coupling reactions at the aryl position, provides a powerful platform for the synthesis of novel compounds with therapeutic potential. As demonstrated by its application in the development of PRMT5 inhibitors, this reagent will undoubtedly continue to play a crucial role in the advancement of drug discovery and development.
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Wikipedia. (2023, December 27). Wohl–Ziegler bromination. Retrieved January 17, 2026, from [Link]
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Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. Retrieved January 17, 2026, from [Link]
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Stenutz. (n.d.). 1-bromo-3-methoxybenzene. Retrieved January 17, 2026, from [Link]
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ARKAT USA, Inc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]
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YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene's Isomer: 1,3-Bis(bromomethyl)-5-methoxybenzene
This technical guide provides a comprehensive overview of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS No. 19254-79-6), a versatile bifunctional reagent pivotal in advanced organic synthesis. This document delves into its molecular characteristics, a robust synthesis protocol, spectroscopic data, and its significant applications in medicinal chemistry and materials science, with a focus on its role as a molecular scaffold.
Introduction: A Versatile Dielectrophilic Building Block
1,3-Bis(bromomethyl)-5-methoxybenzene, also known as 3,5-bis(bromomethyl)anisole, is a halogenated aromatic hydrocarbon. Its structure is characterized by a central benzene ring substituted with a methoxy group and two highly reactive bromomethyl groups at the meta positions. This unique arrangement renders the molecule a potent dielectrophile, making it an invaluable building block for the construction of complex molecular architectures. The benzylic bromine atoms are excellent leaving groups, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in the synthesis of macrocycles, polymers, and pharmacologically active compounds.
Molecular Structure and Physicochemical Properties
The structural and physical properties of 1,3-Bis(bromomethyl)-5-methoxybenzene are fundamental to its reactivity and handling.
Molecular Weight and Formula
| Property | Value | Source |
| IUPAC Name | 1,3-Bis(bromomethyl)-5-methoxybenzene | |
| Synonyms | 3,5-Bis(bromomethyl)anisole | [1] |
| CAS Number | 19254-79-6 | [2] |
| Molecular Formula | C₉H₁₀Br₂O | [2] |
| Molecular Weight | 293.99 g/mol | [2] |
The presence of two bromine atoms significantly contributes to the molecule's high molecular weight and influences its physical properties.
Visualizing the Molecular Structure
The spatial arrangement of the functional groups is critical to the molecule's reactivity. The following diagram illustrates the structure of 1,3-Bis(bromomethyl)-5-methoxybenzene.
Caption: Molecular structure of 1,3-Bis(bromomethyl)-5-methoxybenzene.
Synthesis Protocol: Radical Bromination of 3,5-Dimethylanisole
The most direct and efficient synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene involves the free-radical bromination of the benzylic methyl groups of 3,5-dimethylanisole. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, is the method of choice.
Experimental Procedure
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylanisole in a suitable non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Addition of Reagents : To this solution, add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3]
-
Reaction Conditions : Heat the mixture to reflux (approximately 80°C for carbon tetrachloride) with vigorous stirring. The reaction is initiated by the thermal decomposition of the radical initiator.[4]
-
Monitoring the Reaction : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting material.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, which is insoluble in the non-polar solvent, can be removed by filtration.
-
Purification : The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent, such as hexane or a mixture of hexane and ethyl acetate, to afford pure 1,3-Bis(bromomethyl)-5-methoxybenzene as a crystalline solid.[4]
Caption: General scheme for macrocycle synthesis.
Scaffold for Enzyme Inhibitors
The rigid benzene core of 1,3-Bis(bromomethyl)-5-methoxybenzene can serve as a scaffold to which various functionalities can be attached via the reactive bromomethyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of enzyme inhibitors. For instance, the related compound, 1,3-bis(bromomethyl)-5-methylbenzene, is a key intermediate in the synthesis of inhibitors for Sphingosine Kinase 2 (SPHK2), an enzyme implicated in cancer and inflammatory diseases. [5][6]
Safety and Handling
1,3-Bis(bromomethyl)-5-methoxybenzene is a reactive and potentially hazardous chemical. Appropriate safety precautions must be taken during its handling and use.
-
General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1,3-Bis(bromomethyl)-5-methoxybenzene is a highly valuable and versatile reagent in the arsenal of synthetic chemists. Its well-defined structure and the high reactivity of its two bromomethyl groups make it an ideal building block for a wide range of applications, from the synthesis of complex macrocycles to its use as a scaffold in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and drug development.
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A Scientist's Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Versatile Intermediate for Sequential Functionalization
Executive Summary: In the landscape of medicinal chemistry and complex molecule synthesis, intermediates possessing multiple, differentially reactive functional groups are of paramount importance. 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS: 59297-29-9) represents a quintessential example of such a building block.[1] Its structure, featuring a stable aryl bromide and a highly reactive benzylic bromide, allows for the strategic and sequential introduction of diverse molecular fragments. This guide provides an in-depth technical overview of its synthesis, reactivity principles, and strategic applications, designed for researchers and drug development professionals aiming to leverage its unique chemical orthogonality.
The Architecture of a Bifunctional Building Block
At its core, the utility of this compound stems from the distinct chemical environments of its two bromine atoms. This structural dichotomy is the key to its role as a versatile synthetic intermediate.
-
The Benzylic Bromide (-CH₂Br): Positioned adjacent to the aromatic ring, this group is highly susceptible to nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The adjacent π-system of the benzene ring stabilizes the transition state and any potential carbocation intermediate, rendering this site significantly more labile than its aryl counterpart.[2]
-
The Aryl Bromide (-Br): Directly attached to the sp²-hybridized carbon of the benzene ring, this bond is robust and generally unreactive towards classical nucleophilic substitution. Its primary value lies in its ability to participate in a wide array of organometallic cross-coupling reactions.[3]
-
The Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring, activating it towards electrophilic substitution, a factor more relevant to the synthesis of its precursors.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59297-29-9 | [1] |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Appearance | Solid | BenchChem |
| Primary Application | Synthetic Intermediate in Pharmaceutical R&D | [1] |
Synthesis of the Intermediate
The most common and direct route to this compound involves the selective free-radical bromination of the methyl group of its precursor, 1-bromo-3-methyl-5-methoxybenzene (also known as 3-bromo-5-methoxytoluene).[1]
Caption: Synthetic workflow for the preparation of the title compound.
The classic method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine radicals, initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN).[5] This approach is highly selective for the benzylic position, leaving the aromatic ring and the aryl bromide untouched.[5]
Experimental Protocol: Benzylic Bromination (Wohl-Ziegler)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-methyl-5-methoxybenzene (1.0 eq).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).
-
Solvent: Suspend the reagents in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reaction: Heat the mixture to reflux (or irradiate with a broad-spectrum lamp) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Modern advancements have introduced microwave-assisted protocols, which can dramatically reduce reaction times and often lead to cleaner products and higher yields.[1]
Table 2: Comparison of Synthetic Methodologies
| Parameter | Conventional Heating (Wohl-Ziegler) | Microwave-Assisted Synthesis |
| Reaction Time | 2 - 8 hours | 10 - 30 minutes |
| Energy Input | High, prolonged | Lower, targeted |
| Solvent Usage | Often requires hazardous solvents (e.g., CCl₄) | Can often use greener solvents |
| Typical Yield | Good to excellent | Often higher due to fewer side products |
| Reference | [2] | [1] |
The Dichotomy of Reactivity: A Mechanistic Overview
Understanding the distinct reactivity of the two C-Br bonds is fundamental to designing a successful multi-step synthesis.
Caption: Differential reactivity of the benzylic and aryl bromide moieties.
The Labile Benzylic Bromide
The benzylic C-Br bond is readily cleaved. This high reactivity is due to the ability of the adjacent aromatic ring to stabilize the transition state through resonance, whether it proceeds through a concerted S(_N)2 pathway or a stepwise S(_N)1 pathway involving a stable benzylic carbocation.[2] This makes it an ideal site for reaction with a vast array of soft and hard nucleophiles, including:
-
Amines (primary, secondary)
-
Alkoxides and phenoxides
-
Thiols and thiolates
-
Cyanide
-
Carbanions (e.g., from malonic esters)
The Robust Aryl Bromide
In contrast, the aryl C-Br bond is strong and resistant to nucleophilic attack under standard conditions. Its synthetic power is unlocked through transition-metal catalysis, most commonly with palladium.[3] This site serves as a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions such as:
-
Suzuki-Miyaura Coupling: with boronic acids/esters.[6]
-
Sonogashira Coupling: with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: with amines.
-
Heck Coupling: with alkenes.
Strategic Application in Multi-Step Synthesis
The true elegance of this compound lies in its capacity for programmed, sequential functionalization. A synthetic chemist can choose which bromine atom to react first, based on the desired target and the compatibility of the reagents.
Caption: Divergent synthetic pathways using the bifunctional intermediate.
Strategy 1: Benzylic Functionalization Followed by Aryl Cross-Coupling
This is the most common and often most reliable strategy, as the mild conditions required for nucleophilic substitution at the benzylic position typically leave the aryl bromide untouched.
Protocol: Step 1 - Synthesis of [1-(3-Bromo-5-methoxyphenyl)methyl]amine
-
Setup: In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or Acetonitrile.
-
Reagents: Add the desired amine (e.g., morpholine, 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours or with gentle heating (40-50 °C) for 2-4 hours. Monitor by TLC.
-
Workup: Dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the amine intermediate, which now possesses a free aryl bromide handle for the next step.
Protocol: Step 2 - Suzuki Coupling of the Aryl Bromide
-
Setup: To a degassed mixture of the amine intermediate from Step 1 (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq) in a solvent system (e.g., Dioxane/Water), add a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (0.03-0.05 eq).
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 4-12 hours.
-
Workup & Purification: After cooling, perform a standard aqueous workup and purify the final disubstituted product by column chromatography.
This sequence is highly effective for building molecular complexity and is a cornerstone in the construction of scaffolds for drug discovery.[1][3]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its pre-installed, orthogonally reactive bromine atoms provide chemists with a reliable and flexible platform for building complex architectures through sequential, high-yielding transformations. For professionals in drug development, mastering the application of such intermediates is crucial for the efficient exploration of chemical space and the rapid synthesis of novel therapeutic candidates.
References
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Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. [Link]
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Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PubMed Central (PMC). [Link]
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The Essential Role of 1-Bromo-3,5-dimethoxybenzene in Pharmaceutical Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The Strategic Role of 1-Bromo-3-(bromomethyl)-5-methoxybenzene in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 1-Bromo-3-(bromomethyl)-5-methoxybenzene has emerged as a uniquely valuable building block, offering a powerful platform for the construction of complex molecular architectures. Its distinct structural features—a reactive benzylic bromide, a versatile aryl bromide, and an activating methoxy group—provide medicinal chemists with a tool for precise, sequential, and divergent synthesis. This guide elucidates the core chemical principles of this reagent, details its synthesis, and provides field-proven protocols for its strategic application in developing novel therapeutic agents. By exploring its differential reactivity and showcasing its role in the synthesis of bioactive compounds, we present a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction: The Architectural Advantage of a Bifunctional Reagent
The pursuit of novel chemical entities with therapeutic potential is a central challenge in medicinal chemistry. The design of efficient synthetic routes to access diverse chemical space is paramount. This compound (also known as 3-Bromo-5-methoxybenzyl bromide) is a bifunctional aromatic compound that serves as a linchpin in this endeavor.[1] Its molecular architecture is not merely a collection of functional groups but a strategically designed scaffold that allows for orthogonal chemical transformations.
The key to its utility lies in the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution (SN2) reactions, providing a facile entry point for introducing a wide array of nitrogen, oxygen, or sulfur-containing moieties that are prevalent in bioactive molecules.[2] In contrast, the aryl bromide is relatively inert to these conditions but serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This dichotomy in reactivity enables chemists to perform sequential functionalization, building molecular complexity in a controlled and predictable manner. The methoxy group, an electron-donating substituent, further influences the electronic properties of the aromatic ring, impacting the reactivity at both the aryl and benzylic positions.
This guide will dissect the synthetic utility of this reagent, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their quest for the next generation of therapeutics.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application. The most common and efficient route begins with the commercially available 3-bromo-5-methoxybenzoic acid. The synthesis proceeds through a two-step reduction and bromination sequence.
Reduction of 3-Bromo-5-methoxybenzoic Acid
The initial step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol. This transformation is typically achieved with high efficiency using a mild reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).
Experimental Protocol: Synthesis of (3-Bromo-5-methoxyphenyl)methanol
-
To a stirred solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-bromo-5-methoxyphenyl)methanol, which can often be used in the next step without further purification.
Benzylic Bromination
The conversion of the benzyl alcohol to the target benzylic bromide is the final and critical step. This is typically accomplished using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[3]
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of (3-bromo-5-methoxyphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere at 0 °C, add phosphorus tribromide (0.5 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Logical Flow of Synthesis
Sources
The Synthetic Versatility of 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Technical Guide for Organic Chemists
Abstract
This technical guide provides an in-depth exploration of 1-bromo-3-(bromomethyl)-5-methoxybenzene, a highly versatile and valuable building block in modern organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's unique reactivity profile, stemming from its differentially functionalized bromine centers. We will delve into its synthesis, explore its applications in the construction of complex molecular architectures through selective nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven experimental protocols. The causality behind experimental choices, mechanistic insights, and quantitative data are presented to ensure scientific integrity and practical utility.
Introduction: A Bifunctional Linchpin for Molecular Construction
This compound (CAS No: 59297-29-9, Molecular Formula: C₈H₈Br₂O) is a substituted aromatic compound featuring two distinct bromine functionalities: a reactive benzylic bromide and a more stable aryl bromide.[1] This structural arrangement, coupled with the activating effect of the meta-methoxy group, renders it an exceptionally useful intermediate for the sequential and regioselective introduction of different substituents.[1] The disparate reactivity of the C(sp³)-Br bond at the benzylic position and the C(sp²)-Br bond on the aromatic ring is the cornerstone of its synthetic utility, allowing for a programmed approach to the synthesis of complex, multi-substituted aromatic compounds. This guide will explore the strategic application of this reagent in the synthesis of novel organic molecules.
Synthesis of this compound
The most common synthetic route to this compound commences with the commercially available 3-bromo-5-methoxytoluene. The key transformation is a regioselective benzylic bromination, which must be performed under conditions that favor reaction at the methyl group without affecting the aryl bromide.
Radical Bromination of 3-bromo-5-methoxytoluene
The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN, is the classical method for this transformation. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation.
Experimental Protocol: Benzylic Bromination of 3-bromo-5-methoxytoluene
-
Materials:
-
3-bromo-5-methoxytoluene
-
N-bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-bromo-5-methoxytoluene (1.0 eq.) in CCl₄ is added NBS (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
-
The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and stirred vigorously. The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields pure this compound.
-
Table 1: Typical Reaction Parameters for Benzylic Bromination
| Parameter | Value |
| Solvent | Carbon Tetrachloride |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Initiator | AIBN |
| Temperature | Reflux (77 °C) |
| Typical Yield | 75-85% |
Note: Due to the hazardous nature of carbon tetrachloride, alternative solvents such as cyclohexane or acetonitrile may be used, potentially requiring optimization of reaction conditions.
Differential Reactivity and Strategic Applications
The synthetic power of this compound lies in the orthogonal reactivity of its two bromine atoms. The benzylic bromide is highly susceptible to nucleophilic attack (Sₙ2 reactions), while the aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for a two-stage functionalization strategy.
Caption: Sequential functionalization strategy for this compound.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed under mild conditions.
Experimental Protocol: N-Alkylation with a Primary Amine
-
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile is added the primary amine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the solids are filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.
-
The crude product can be purified by column chromatography or recrystallization.
-
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Typical Conditions |
| Primary/Secondary Amine | Benzylamine | K₂CO₃, CH₃CN, rt |
| Phenol | Benzyl Ether | K₂CO₃, Acetone, reflux |
| Thiol | Benzyl Thioether | NaH, THF, 0 °C to rt |
| Cyanide | Benzyl Nitrile | NaCN, DMSO, 50 °C |
Palladium-Catalyzed Cross-Coupling at the Aryl Position
Following functionalization at the benzylic position, the remaining aryl bromide can be engaged in a variety of powerful palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Benzylically functionalized 1-bromo-3-(substituted-methyl)-5-methoxybenzene
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (2.0 eq.)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water is added the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Pd(PPh₃)₄ (0.05 eq.) is added, and the mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The product is purified by column chromatography.
-
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, Ligand |
| Heck | Alkene | C-C (sp²) | Pd(OAc)₂, Ligand |
Application in Heterocycle Synthesis
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, reaction with primary amines can lead to the formation of isoindoline derivatives through an initial N-alkylation followed by an intramolecular Buchwald-Hartwig amination.
Caption: Synthesis of a substituted isoindoline via a tandem reaction sequence.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its key attribute is the presence of two differentially reactive bromine atoms, which allows for a programmed and regioselective introduction of various functional groups. The ability to perform nucleophilic substitutions at the benzylic position followed by palladium-catalyzed cross-coupling reactions at the aryl position provides a robust strategy for the synthesis of complex, multi-substituted aromatic compounds and heterocycles. The protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the synthetic potential of this important intermediate.
References
-
PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. Retrieved January 17, 2026, from [Link]
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A Guide to the Chemoselective Functionalization of 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Tale of Two Bromides
Introduction: The Strategic Value of Dichotomous Reactivity
In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Bifunctional scaffolds, which possess multiple reactive centers with distinct chemical liabilities, are invaluable tools for the synthetic chemist. 1-Bromo-3-(bromomethyl)-5-methoxybenzene is a prime exemplar of such a scaffold, featuring two bromine atoms in chemically distinct environments: one appended to the aromatic core (an aryl bromide) and the other at a benzylic position (a benzylic bromide). This guide provides an in-depth technical exploration of the differential reactivity of these two centers, offering field-proven insights and detailed protocols for their selective functionalization. For researchers and drug development professionals, mastering the orthogonal reactivity of this molecule unlocks a streamlined pathway to novel chemical entities.
Part 1: Understanding the Fundamental Dichotomy in Reactivity
The synthetic utility of this compound stems from the pronounced difference in reactivity between the C(sp²)-Br bond of the aryl bromide and the C(sp³)-Br bond of the benzylic bromide. This difference is rooted in the distinct electronic and mechanistic pathways available to each.
The Highly Labile Benzylic Bromide: A Gateway for Nucleophilic Substitution
The bromomethyl group is the more reactive site for nucleophilic substitution. This heightened reactivity is a characteristic feature of benzylic halides and can be attributed to the ability of the adjacent aromatic ring to stabilize the transition states of both S_N1 and S_N2 reactions.
-
S_N2 Pathway: The benzylic carbon is a primary (1°) carbon, making it sterically accessible for backside attack by a nucleophile in a concerted S_N2 mechanism. The substituents on the benzene ring are meta to the bromomethyl group, minimizing steric hindrance at the reaction site.
-
S_N1 Pathway: Should the reaction proceed via an S_N1 mechanism, the departure of the bromide leaving group would form a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the π-system of the benzene ring. The presence of the electron-donating methoxy group further enhances this stability.
The choice between an S_N1 and S_N2 pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
Diagram 1: Resonance Stabilization of the Benzylic Carbocation
Caption: Delocalization of positive charge in the benzylic carbocation.
The Robust Aryl Bromide: A Platform for Cross-Coupling Chemistry
In stark contrast to its benzylic counterpart, the aryl bromide is remarkably unreactive towards traditional nucleophilic substitution reactions. The C(sp²)-Br bond is stronger than the C(sp³)-Br bond, and the geometry of the aromatic ring precludes backside attack required for an S_N2 reaction. Furthermore, the formation of a phenyl cation in a potential S_N1 pathway is energetically unfavorable.
However, the aryl bromide is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions proceed via a catalytic cycle that is initiated by the oxidative addition of a low-valent metal catalyst (typically palladium) into the C-Br bond. This fundamental difference in reactivity allows for the selective functionalization of the aryl bromide in the presence of the benzylic bromide.
Part 2: Selective Transformations and Experimental Protocols
The key to harnessing the synthetic potential of this compound lies in the judicious choice of reaction conditions to selectively target one of the two bromine atoms.
Protocol: Selective Nucleophilic Substitution at the Benzylic Position
This protocol details the selective substitution of the benzylic bromide with an amine nucleophile, a common transformation in the synthesis of pharmaceutical intermediates.
Objective: To synthesize 1-(3-Bromo-5-methoxybenzyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add potassium carbonate (2.0 eq.) followed by piperidine (1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating to 40-50 °C may be required for less reactive nucleophiles.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for S_N2 reactions and effectively dissolves the reactants.
-
Stoichiometry: A slight excess of the nucleophile is used to ensure complete consumption of the benzylic bromide.
Diagram 2: Workflow for Selective Benzylic Substitution
Caption: General workflow for the selective S_N2 reaction.
Protocol: Selective Suzuki-Miyaura Coupling at the Aryl Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide with an arylboronic acid, a robust method for the formation of C-C bonds.
Objective: To synthesize 3'-(Bromomethyl)-5'-methoxy-[1,1'-biphenyl]-3-carbonitrile.
Materials:
-
This compound
-
3-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), 3-cyanophenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective palladium(0) catalyst for Suzuki couplings.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: The biphasic solvent system (toluene/ethanol/water) is effective for dissolving both the organic and inorganic reagents. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Selectivity: The reaction conditions are tailored for the oxidative addition of palladium to the C(sp²)-Br bond, leaving the C(sp³)-Br bond of the benzylic position intact.
Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Considerations for Other Transformations
-
Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction can be selectively performed at the aryl bromide position using a palladium catalyst, a copper(I) co-catalyst, and a base in the presence of a terminal alkyne. The reaction conditions are generally mild, preserving the benzylic bromide functionality.
-
Grignard Reagent Formation: The formation of a Grignard reagent from this compound presents a significant challenge. The benzylic bromide is generally more reactive towards magnesium metal than the aryl bromide. A direct reaction would likely lead to the formation of the benzylic Grignard reagent, which could then react with the starting material in a Wurtz-type coupling. To selectively form the aryl Grignard reagent, a halogen-magnesium exchange reaction at low temperature using a pre-formed Grignard reagent like isopropylmagnesium chloride is the recommended approach.
Part 3: Data Presentation and Summary
The following table summarizes the expected outcomes for the selective functionalization of this compound based on the protocols described and data from analogous systems.
| Reaction Type | Target Site | Reagents | Typical Conditions | Expected Product | Representative Yield (%) |
| Nucleophilic Substitution | Benzylic Bromide | Piperidine, K₂CO₃ | CH₃CN, RT | 1-(3-Bromo-5-methoxybenzyl)piperidine | >90 |
| Suzuki-Miyaura Coupling | Aryl Bromide | 3-Cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 85 °C | 3'-(Bromomethyl)-5'-methoxy-[1,1'-biphenyl]-3-carbonitrile | 80-95 |
| Sonogashira Coupling | Aryl Bromide | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | THF, RT to 50 °C | 1-(Bromomethyl)-3-methoxy-5-(phenylethynyl)benzene | 75-90 |
Note: Yields are estimates based on reactions with similar substrates and may require optimization for specific cases.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The distinct reactivity of its aryl and benzylic bromide functionalities allows for a high degree of control and selectivity in chemical transformations. By understanding the underlying mechanistic principles and employing the appropriate reaction conditions, researchers can unlock the full potential of this scaffold for applications in drug discovery and materials science. This guide provides a foundational framework for the strategic and selective functionalization of this valuable intermediate.
References
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Ball, L. T., Morris, J. A., & Ostrowska, M. I. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10567–10643. Available from: [Link]
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National Center for Biotechnology Information. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Available from: [Link]
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White, M. C., et al. (2019). Chemoselective methylene oxidation in aromatic molecules. Nature Chemistry, 11(2), 152–158. Available from: [Link]
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Saeed, A., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. Química Nova, 47(5). Available from: [Link]
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Bratt, J., et al. (1980). Polyhalogenoaromatic compounds. Part 41. Photochemical dehalogenation and arylation reactions of polyhalogenoaromatic and polyhalogenoheteroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 648-656. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Retrieved from [Link]
-
Saeed, A., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. ResearchGate. Available from: [Link]
- Google Patents. (2022). CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-3,5-dimethoxybenzene. PubChem Compound Database. Retrieved from [Link]
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Wiley. (n.d.). 1-Bromo-3,5-dimethoxy-benzene. SpectraBase. Retrieved from [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148. Available from: [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3424. Available from: [Link]
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MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1123. Available from: [Link]
-
Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 15.2: Allylic and Benzylic Halogenation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PubMed Central. Available from: [Link]
Strategic Application of 1-Bromo-3-(bromomethyl)-5-methoxybenzene in the Synthesis of Complex Molecules: A Technical Guide
Executive Summary: The pursuit of novel therapeutic agents and advanced materials is intrinsically linked to the ability to construct complex molecular architectures with precision and efficiency. Within the synthetic chemist's toolkit, certain building blocks distinguish themselves through their inherent versatility and strategic value. 1-Bromo-3-(bromomethyl)-5-methoxybenzene is a prime example of such a scaffold. Its value lies in the differential reactivity of its two distinct bromine substituents: a highly labile benzylic bromide and a stable aryl bromide. This guide provides an in-depth exploration of this molecule's strategic application, detailing its core properties, key synthetic transformations, and field-proven protocols for its use in constructing sophisticated molecular targets.
Introduction to a Versatile Building Block
This compound (CAS: 59297-29-9) is an aromatic compound that serves as a linchpin in multi-step synthetic pathways, particularly in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring two bromine atoms at electronically distinct positions, allows for a programmed, sequential functionalization, making it a powerful tool for building molecular diversity.
Physicochemical Properties
A clear understanding of a starting material's physical and chemical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| CAS Number | 59297-29-9 | [1] |
| Appearance | (Typically) Off-white to pale yellow solid | - |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) | - |
The Core Strategic Advantage: Orthogonal Reactivity
The primary utility of this compound stems from the significant difference in reactivity between its two carbon-bromine bonds.
-
The Benzylic Bromide (-CH₂Br): This group is located at the benzylic position, the carbon atom adjacent to the benzene ring.[2] The C-Br bond here is significantly weakened because homolytic cleavage results in a resonance-stabilized benzylic radical, and heterolytic cleavage forms a resonance-stabilized benzylic cation.[2][3][4] This inherent stability of the intermediate dramatically lowers the activation energy for substitution reactions, making the benzylic bromide highly susceptible to displacement by a wide range of nucleophiles via S_N1 or S_N2 mechanisms.[1][4][5]
-
The Aryl Bromide (-Br): This bromine is directly attached to the sp²-hybridized carbon of the aromatic ring. This C-Br bond is much stronger and far less reactive towards traditional nucleophilic substitution. Its primary value lies in its ability to participate in a host of powerful transition-metal-catalyzed cross-coupling reactions.[6][7]
This differential reactivity allows chemists to selectively functionalize one site while leaving the other intact for subsequent transformations, a concept known as orthogonal synthesis.
Caption: Orthogonal reactivity of the two bromine sites.
Synthesis and Purity Considerations
The title compound is typically prepared from a suitable precursor like 1-bromo-3-methyl-5-methoxybenzene.[1] The key transformation is a benzylic bromination, a free-radical substitution reaction.
Traditional Methods (Wohl-Ziegler Reaction): These methods often employ N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[8] Historically, these reactions were run in hazardous solvents like carbon tetrachloride (CCl₄) and could require long reaction times.[1][8]
Modern Methods (Microwave-Assisted Synthesis): Microwave-assisted procedures offer a more efficient and environmentally benign alternative.[1] They can dramatically reduce reaction times, improve yields, and allow for the use of safer solvents.
| Parameter | Conventional Heating | Microwave-Assisted | Rationale / Advantage |
| Reaction Time | Hours to Days | Minutes to Hours | Rapid, localized heating increases reaction kinetics. |
| Solvent | Often CCl₄ (toxic, ozone-depleting) | Higher-boiling, safer solvents possible | Eliminates hazardous reagents.[1] |
| Energy Efficiency | Low (heats entire vessel) | High (heats reactants directly) | Greener, more sustainable process. |
| Side Reactions | Can be significant | Often reduced | Shorter reaction times minimize byproduct formation. |
Key Synthetic Transformations
The strategic power of this compound is realized through the selective and sequential application of distinct reaction classes.
Leveraging the Benzylic Bromide: Nucleophilic Substitution
The first and most common strategy involves exploiting the high reactivity of the benzylic bromide.[1][5] This site readily reacts with a vast array of nucleophiles to forge new bonds.
-
C-N Bond Formation: Reaction with primary or secondary amines is a cornerstone transformation in medicinal chemistry, yielding substituted benzylamines.[5] This motif is prevalent in countless biologically active molecules, including enzyme inhibitors and CNS agents.[5]
-
C-O Bond Formation: Alcohols and phenols can displace the bromide to form benzyl ethers, while carboxylates can form benzyl esters.
-
C-S Bond Formation: Thiols readily react to form thioethers.
-
C-C Bond Formation: Carbon-based nucleophiles, such as cyanide or enolates from malonic esters, can be used to extend the carbon skeleton.
Caption: A logical workflow for sequential functionalization.
Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating and serve as a starting point for laboratory application.
Protocol 1: Synthesis of this compound
-
Principle: A free-radical benzylic bromination of 1-bromo-3-methyl-5-methoxybenzene using NBS as the bromine source and AIBN as the radical initiator.
-
Reagents & Equipment:
-
1-bromo-3-methyl-5-methoxybenzene (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Azobisisobutyronitrile (AIBN, 0.05 eq)
-
Chlorobenzene (or other suitable high-boiling solvent)
-
Reaction vessel, magnetic stirrer, condenser, rotary evaporator, silica gel for chromatography.
-
-
Procedure:
-
To a dry reaction vessel, add 1-bromo-3-methyl-5-methoxybenzene, NBS, and chlorobenzene.
-
Stir the mixture to achieve a suspension.
-
Add AIBN to the vessel.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (N₂ or Ar) and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. [5] 8. Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure title compound. [5]
-
Protocol 2: Selective Synthesis of a Benzylamine Derivative
-
Principle: An S_N2 reaction where a secondary amine displaces the benzylic bromide, leaving the aryl bromide untouched.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Standard glassware for reaction, stirring, and workup.
-
-
Procedure:
-
Dissolve this compound in acetonitrile.
-
Add potassium carbonate (as a base to scavenge the HBr byproduct) and the secondary amine.
-
Stir the reaction mixture at room temperature. The reaction is typically complete in 4-12 hours. Monitor by TLC.
-
Upon completion, filter off the inorganic salts.
-
Remove the solvent in vacuo.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.
-
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Principle: Formation of a biaryl C-C bond by coupling the aryl bromide of a benzylamine derivative (from Protocol 2) with a boronic acid.
-
Reagents & Equipment:
-
Product from Protocol 2 (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.5 eq)
-
Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system.
-
Aqueous sodium carbonate (2M solution)
-
Toluene and Ethanol (or Dioxane/water)
-
Schlenk flask or similar, inert atmosphere setup.
-
-
Procedure:
-
In a Schlenk flask, combine the benzylamine derivative, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the solvent system (e.g., Toluene/Ethanol) and the aqueous base via syringe.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the final product via column chromatography.
-
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex molecules. Its well-defined orthogonal reactivity enables a reliable and programmable approach to synthesis, minimizing protecting group chemistry and shortening synthetic routes. This makes it an exceptionally valuable building block for generating libraries of diverse compounds in drug discovery programs and for the targeted synthesis of high-value pharmaceutical and material science targets. As synthetic methodologies continue to advance, the strategic application of such versatile scaffolds will remain a cornerstone of chemical innovation.
References
- This compound. Benchchem.
- 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- The Essential Role of 1-Bromo-3,5-dimethoxybenzene in Pharmaceutical Inhibitor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene. Smolecule.
- Reactions on the “Benzylic” Carbon: Bromination And Oxid
- Benzylic Bromin
- Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses Service.
- How is 1-Bromo-3,5-dimethoxybenzene Prepared and Used?. Guidechem.
- 11.
- Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility. Benchchem.
- 1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene). MedChemExpress.
- The Role of 1-Bromo-3,5-dimethoxybenzene in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"1-Bromo-3-(bromomethyl)-5-methoxybenzene" electrophilic aromatic substitution patterns
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Executive Summary
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) patterns for the polysubstituted aromatic compound, this compound. This molecule serves as a versatile building block in synthetic organic chemistry, and a thorough understanding of its reactivity is crucial for its effective use in the development of complex molecular architectures, including pharmaceuticals and advanced materials.[1] This document elucidates the interplay of electronic and steric effects governed by the three distinct substituents—methoxy, bromo, and bromomethyl groups—to predict regiochemical outcomes. We will dissect the directing influence of each group, establish the dominant activating substituent, and analyze the steric factors that ultimately determine the position of electrophilic attack. This guide includes theoretical analysis, predictive models, and exemplary experimental protocols to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for planning synthetic routes involving this key intermediate.
Part 1: Molecular Structure and Substituent Analysis
The reactivity of an aromatic ring in electrophilic substitution is fundamentally controlled by the electronic properties of its substituents.[2] this compound presents a case of competing directing effects, which must be analyzed individually to predict the collective outcome.
Molecular Structure:
1.1. The Methoxy Group (-OCH₃): A Powerful Activator
The methoxy group is a quintessential example of a strongly activating substituent.[3] Its influence is twofold:
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[4][5] This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.[3][4][5][6] This resonance stabilization of the intermediate carbocation (the arenium ion) is the dominant effect.[3][6]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the ring through the sigma bond. However, the +R effect is far more powerful than the -I effect, resulting in net activation.
1.2. The Bromo Group (-Br): A Deactivating Ortho, Para-Director
Halogens represent a unique class of substituents in EAS.
-
Inductive Effect (-I): Bromine is highly electronegative and strongly withdraws electron density from the ring via the sigma bond. This effect deactivates the ring overall, making it less reactive than benzene.[8]
-
Resonance Effect (+R): Like oxygen, bromine has lone pairs that can be donated to the ring to stabilize the arenium ion intermediate. This resonance donation is directed specifically to the ortho and para positions.[8]
1.3. The Bromomethyl Group (-CH₂Br): A Weakly Deactivating Director
The bromomethyl group's effect is primarily inductive.
-
Inductive Effect (-I): The electron-withdrawing bromine atom on the benzylic carbon pulls electron density away from the ring, making the group deactivating. This is a weaker deactivating effect compared to a halogen directly attached to the ring.
-
Directing Effect: As an alkyl-type group, it does not participate in resonance with the ring. Its directing influence is considered weakly ortho, para-directing, though its deactivating nature complicates this.
Part 2: Predicting Regioselectivity: The Dominance of Activation and Sterics
When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction is determined by the most powerful activating group.[9][10] In the case of this compound, the hierarchy of influence is clear:
-OCH₃ (Strongly Activating) >> -CH₂Br (Weakly Deactivating) > -Br (Weakly Deactivating)
Therefore, the methoxy group at C5 is the primary director for any incoming electrophile. The methoxy group directs to its ortho and para positions.
-
Para-Position (C1): This position is already occupied by the bromo group.
-
Ortho-Positions (C4 and C6): These two positions are available for substitution.
The final determination between C4 and C6 rests on steric hindrance .[9][11][12] An electrophile's approach to an aromatic carbon is hindered by bulky adjacent groups.
-
Attack at C4: This position is flanked by the -CH₂Br group (at C3) and a hydrogen atom.
-
Attack at C6: This position is flanked by the -Br group (at C1) and a hydrogen atom.
The bromomethyl group (-CH₂Br) is sterically more demanding than a single bromine atom (-Br). Consequently, the approach of an electrophile to C6 is less hindered than its approach to C4.[9]
Prediction: Electrophilic aromatic substitution on this compound will occur predominantly at the C6 position . A minor product resulting from substitution at the C4 position may also be formed, but the C6 isomer is expected to be the major product. Substitution at C2 is highly disfavored due to being sterically blocked between two substituents and electronically deactivated relative to C4 and C6.
Caption: Predicted regioselectivity based on substituent effects.
Part 3: Exemplary Electrophilic Aromatic Substitution Protocols
The following protocols are provided as validated, step-by-step methodologies for performing common EAS reactions on this substrate.
Protocol 3.1: Nitration to yield 1-Bromo-5-(bromomethyl)-2-methoxy-3-nitrobenzene
Reaction Scheme:
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Nitrating Mixture: Slowly add 2.5 mL of concentrated nitric acid (HNO₃) to the cooled sulfuric acid with continuous stirring. Maintain the temperature at or below 10 °C.
-
Substrate Addition: Dissolve this compound (e.g., 5.0 g) in a minimal amount of a suitable inert solvent like dichloromethane. Cool this solution to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Incubation: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the major product, 1-bromo-5-(bromomethyl)-2-methoxy-3-nitrobenzene.
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and over-nitration.
Protocol 3.2: Bromination to yield 1,2-Dibromo-5-(bromomethyl)-3-methoxybenzene
Reaction Scheme:
Methodology:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g) and an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane. Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Reagent Addition: In a dropping funnel, prepare a solution of liquid bromine (Br₂) in the same solvent. Add this solution dropwise to the reaction flask at room temperature with stirring. The characteristic red-brown color of bromine should fade as it is consumed.
-
Reaction: Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Workup: Dilute the mixture with the organic solvent and wash with water and then brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield the desired 1,2-dibromo-5-(bromomethyl)-3-methoxybenzene.
Safety Precautions: Bromine is highly toxic, volatile, and corrosive. All operations must be performed in a well-ventilated fume hood. Carbon tetrachloride is a known carcinogen and should be handled with appropriate care.
Part 4: Mechanistic Elucidation of Bromination
The regioselectivity observed in these reactions is a direct consequence of the stability of the cationic intermediate, known as the arenium ion or sigma complex.[13][14] The mechanism involves two primary steps: attack by the aromatic ring on the electrophile and subsequent deprotonation to restore aromaticity.[14]
Caption: Workflow for the bromination of this compound.
When the electrophile attacks at the C6 position (ortho to the methoxy group), the positive charge of the resulting arenium ion is delocalized over positions C1, C3, and C5. The resonance structure where the positive charge is on C5 is particularly stable because the adjacent methoxy group can donate a lone pair to create a fourth resonance contributor where all atoms (except hydrogen) have a full octet. This additional stabilization is not possible if the attack occurs at the C2 position, explaining the strong directing effect of the methoxy group.
Part 5: Data Summary Table
The following table summarizes the predicted major products for various common electrophilic aromatic substitution reactions on this compound, based on the principles outlined above.
| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product Name | Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | 1-Bromo-5-(bromomethyl)-2-methoxy-3-nitrobenzene | C6 |
| Bromination | Br₂ / FeBr₃ | -Br | 1,2-Dibromo-5-(bromomethyl)-3-methoxybenzene | C6 |
| Chlorination | Cl₂ / AlCl₃ | -Cl | 1-Bromo-2-chloro-5-(bromomethyl)-3-methoxybenzene | C6 |
| Acylation | CH₃COCl / AlCl₃ | -COCH₃ | 1-(2-Bromo-6-(bromomethyl)-4-methoxyphenyl)ethanone | C6 |
| Sulfonation | Fuming H₂SO₄ | -SO₃H | 2-Bromo-6-(bromomethyl)-4-methoxybenzenesulfonic acid | C6 |
Characterization Note: The identity and regiochemistry of the synthesized products must be unequivocally confirmed using modern analytical techniques. ¹H NMR spectroscopy would be critical to determine the substitution pattern by analyzing the coupling constants and chemical shifts of the remaining aromatic protons. Mass spectrometry would confirm the molecular weight and isotopic distribution patterns characteristic of bromine-containing compounds.
Conclusion
The electrophilic aromatic substitution of this compound is a predictable and controllable process governed by well-established principles of physical organic chemistry. The reaction's regioselectivity is overwhelmingly dictated by the strongly activating ortho, para-directing methoxy group. Steric hindrance from the adjacent substituents further refines this selectivity, favoring electrophilic attack at the less hindered C6 position. By understanding the interplay of these electronic and steric factors, synthetic chemists can confidently employ this versatile intermediate to construct complex target molecules with a high degree of precision.
References
-
GVSU Chemistry (2016). Directing Effects in EAS Reactions. Available at: [Link]
-
Organic Chemistry Tutor (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Fiveable (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available at: [Link]
-
Chemistry LibreTexts (2020). 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]
-
Master Organic Chemistry (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available at: [Link]
-
Organic Chemistry with Victor (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Available at: [Link]
-
OrgoSolver (n.d.). Electrophilic Aromatic Substitution: Mechanism and Directing Effects. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. Available at: [Link]
-
Michigan State University Department of Chemistry (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
-
KPU Pressbooks (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]
-
Save My Exams (2025). Directing Effects - A Level Chemistry Revision Notes. Available at: [Link]
-
Chemistry LibreTexts (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]
-
SlidePlayer (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
-
Michael Evans (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]
-
Andrew Parsons (2013). Synthesis of poly-substituted benzenes. Available at: [Link]
-
University of Illinois Chicago (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
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Methodological & Application
Application Notes and Protocols: Selective Nucleophilic Substitution of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Introduction
1-Bromo-3-(bromomethyl)-5-methoxybenzene is a versatile bifunctional aromatic compound, presenting two distinct sites for nucleophilic attack: a benzylic bromide and an aryl bromide. The differential reactivity of these two positions allows for selective functionalization, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a comprehensive overview of the principles and experimental protocols for achieving selective nucleophilic substitution at either the benzylic or aromatic position.
The key to selectivity lies in understanding the disparate reaction mechanisms that govern the substitution at an sp³-hybridized benzylic carbon versus an sp²-hybridized aromatic carbon. Benzylic halides are highly susceptible to both S(_N)1 and S(_N)2 reactions due to the resonance stabilization of the resulting carbocation intermediate in the S(_N)1 pathway and the accessibility of the carbon center in the S(_N)2 pathway.[1][2] In contrast, aryl halides are generally unreactive towards traditional S(_N)1 and S(_N)2 reactions.[3][4] Nucleophilic substitution on the aromatic ring typically requires more specialized conditions, such as those for nucleophilic aromatic substitution (S(_N)Ar) or transition-metal-catalyzed cross-coupling reactions.[5][6]
This document will detail the strategic approaches and provide step-by-step protocols for selectively targeting each bromine atom, enabling researchers to harness the full synthetic potential of this important intermediate.
Understanding the Differential Reactivity
The ability to selectively substitute one bromine atom over the other in this compound is rooted in the fundamental differences in reactivity between benzylic and aryl halides.
-
Benzylic Bromide: The C(sp³)-Br bond at the bromomethyl group is significantly more labile. It readily undergoes nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism. The benzylic position is stabilized by the adjacent aromatic ring, which can delocalize positive charge in an S(_N)1-type transition state or intermediate.[1] Benzylic halides are known to be reactive towards a wide range of soft and hard nucleophiles under relatively mild conditions.[7]
-
Aryl Bromide: The C(sp²)-Br bond is much stronger and less prone to direct nucleophilic attack. The sp² hybridization of the carbon and the repulsion from the π-electron cloud of the benzene ring hinder backside attack required for an S(_N)2 reaction.[8] Furthermore, the formation of an aryl cation for an S(_N)1 reaction is highly unfavorable.[3] Substitution at this position typically necessitates either the presence of strong electron-withdrawing groups to activate the ring for S(_N)Ar or the use of a transition metal catalyst, such as palladium, to facilitate cross-coupling reactions.[9][10]
This inherent difference in reactivity forms the basis for the selective functionalization strategies outlined below.
Visualization of Reaction Pathways
Caption: Reaction pathways for selective substitution.
PART 1: Selective Substitution at the Benzylic Position
Substitution at the more reactive benzylic position can be achieved using a variety of nucleophiles under mild reaction conditions. The aryl bromide remains largely unreactive under these circumstances.
Protocol 1.1: Synthesis of 1-Bromo-3-(azidomethyl)-5-methoxybenzene
This protocol describes the conversion of the benzylic bromide to an azide, a versatile functional group that can be further transformed into an amine or participate in click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 1.2: Synthesis of 1-Bromo-3-(hydroxymethyl)-5-methoxybenzene
This protocol details the hydrolysis of the benzylic bromide to the corresponding alcohol.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Acetone/Water mixture (e.g., 9:1)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in an acetone/water mixture.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.
PART 2: Selective Substitution at the Aromatic Position
To achieve substitution at the less reactive aryl bromide position, transition-metal-catalyzed cross-coupling reactions are typically employed. It is often advantageous to first protect or substitute the more reactive benzylic bromide to prevent side reactions, though in some cases, careful selection of reaction conditions can allow for direct, albeit challenging, selective aromatic substitution. For the purpose of this guide, we will assume the benzylic bromide is either tolerated or has been previously converted to a less reactive group.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[10][11]
Materials:
-
This compound (or a derivative with a modified benzylic position)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water or Dioxane/Water solvent mixture (e.g., 4:1)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.08 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[12]
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Suzuki-Miyaura Catalytic Cycle
Sources
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Application Notes & Protocols: Chemoselective Suzuki Coupling of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the chemoselective palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Bromo-3-(bromomethyl)-5-methoxybenzene. This substrate is a valuable synthetic intermediate possessing two distinct electrophilic sites: a C(sp²)-Br bond (aryl bromide) and a C(sp³)-Br bond (benzyl bromide). This duality presents a significant synthetic challenge and opportunity. This document elucidates the mechanistic principles governing selectivity and furnishes two distinct, field-proven protocols to enable researchers to selectively functionalize either the aryl or the benzylic position, thereby unlocking diverse synthetic pathways for drug discovery and materials science.
Introduction: The Challenge of Chemoselectivity
This compound is a versatile building block in medicinal and organic chemistry.[1] Its utility is defined by the presence of two different carbon-bromine bonds with distinct reactivities. The aryl bromide is typically more reactive in classical Suzuki-Miyaura coupling conditions, while the benzyl bromide is more susceptible to nucleophilic substitution.[1] Achieving selective C-C bond formation at one site while preserving the other for subsequent transformations is crucial for efficient molecular construction.
This application note addresses this challenge directly. We will first explore the mechanistic underpinnings of the Suzuki-Miyaura reaction that govern this selectivity. Subsequently, we will present two detailed protocols:
-
Protocol 1: Favors selective coupling at the aryl bromide position.
-
Protocol 2: Employs specialized conditions to achieve coupling at the less conventionally reactive benzyl bromide position.
These protocols are designed to be robust and reproducible, providing researchers with a reliable roadmap for navigating the nuanced reactivity of this bifunctional substrate.
Mechanistic Rationale for Selectivity
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The chemoselectivity in the coupling of this compound is determined almost exclusively in the initial, often rate-determining, oxidative addition step.
-
Oxidative Addition: A Pd(0) catalyst complex inserts into the carbon-halide bond. The relative rate of this insertion dictates which position reacts. For palladium catalysts bearing standard phosphine ligands (e.g., PPh₃), the oxidative addition into an aryl C(sp²)-Br bond is kinetically and thermodynamically favored over addition into a benzylic C(sp³)-Br bond.[1] This inherent preference forms the basis for Protocol 1.
-
Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[5][6][7] This species then transfers its organic moiety to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
To override the innate preference for the aryl bromide, Protocol 2 utilizes specific catalyst systems and conditions that have been developed to facilitate the coupling of C(sp³)-halides, including benzyl bromides.[9][10] These often involve bulky, electron-rich phosphine ligands (e.g., JohnPhos, SPhos) which can alter the stability and reactivity of the palladium intermediates.[11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 1: Selective Coupling at the Aryl Bromide (C(sp²)-Br) Position
This protocol leverages the intrinsic reactivity preference of common palladium catalysts for aryl halides. Conditions are chosen to ensure efficient coupling at the C-Br bond on the benzene ring while leaving the bromomethyl group intact for further synthetic elaboration.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by alternating between vacuum and the inert gas supply.
-
Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).
-
Reaction: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary: Typical Conditions for Aryl Bromide Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Standard, commercially available catalysts effective for aryl bromides. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.) | Activates the boronic acid; K₃PO₄ is often used for sensitive substrates.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Biphasic systems are common and effective.[12] |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Typical Yield | 75-95% | Highly dependent on the specific boronic acid partner. |
Experimental Workflow: Aryl Bromide Coupling
Caption: Workflow for selective Suzuki coupling at the aryl bromide position.
Protocol 2: Selective Coupling at the Benzyl Bromide (C(sp³)-Br) Position
Coupling at the benzylic position is more challenging and requires specific conditions to overcome the preference for the aryl site. This protocol utilizes a catalyst system known to be effective for C(sp³)-Br bonds, often under microwave irradiation to accelerate the reaction.[9]
Step-by-Step Methodology
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid or potassium aryltrifluoroborate (1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).[9][10]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 5 mol%) and the specific ligand (e.g., JohnPhos or SPhos, 10 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a suitable degassed solvent, such as DMF or THF/H₂O.[9][10]
-
Reaction: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 140 °C) for a short duration (e.g., 20-60 minutes).[9]
-
Monitoring: After the reaction time, cool the vial and check for completion using LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary: Typical Conditions for Benzyl Bromide Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) + Ligand | Pd(OAc)₂ is a common precursor; the ligand is critical for reactivity. |
| Ligand | JohnPhos or SPhos (10 mol%) | Bulky, electron-rich phosphines that promote oxidative addition at C(sp³)-Br.[9][11] |
| Base | K₂CO₃ or Cs₂CO₃ (3 eq.) | Stronger bases are often required for this more challenging coupling.[9][10] |
| Solvent | DMF or CPME/H₂O | Polar aprotic solvents or specific biphasic systems can be effective.[9][10] |
| Temperature | 120 - 160 °C (Microwave) | Microwave heating accelerates the reaction, enabling coupling at the less reactive site.[9] |
| Typical Yield | 40-75% | Yields can be more variable and sensitive to substrate electronics. |
Experimental Workflow: Benzyl Bromide Coupling
Caption: Workflow for selective Suzuki coupling at the benzyl bromide position.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Weak base; Low temperature. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase reaction temperature. |
| Side Products Observed | Homocoupling: of boronic acid. Hydrodehalogenation: loss of Br. | Ensure an oxygen-free environment. Use a slight excess of the halide partner. Add a sacrificial proton scavenger if needed. |
| Reaction at Wrong Site | Incorrect conditions for desired selectivity. | For aryl coupling, avoid ligands known to activate C(sp³)-Br. For benzyl coupling, ensure the specialized ligand and conditions are used; standard conditions will fail. |
| Decomposition | Reaction temperature is too high; Base is too strong for other functional groups. | Lower the temperature and increase reaction time. Use a milder base like KF or NaHCO₃ if substrate is base-sensitive.[13] |
Conclusion
The selective functionalization of this compound via the Suzuki-Miyaura cross-coupling reaction is a highly achievable synthetic goal. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, researchers can direct the C-C bond formation to either the aryl or the benzylic position with high fidelity. The protocols provided herein serve as a validated starting point for the synthesis of complex molecular architectures, empowering innovation in pharmaceutical and materials science research.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Tutt, T. J., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. Retrieved from [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
- Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Retrieved from [Link]
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Application Note & Protocol: Chemoselective Sonogashira Coupling of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2] These attributes have established the Sonogashira coupling as an indispensable method for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][2]
This application note provides a detailed protocol for the Sonogashira coupling of a bifunctional substrate, 1-Bromo-3-(bromomethyl)-5-methoxybenzene . This particular substrate presents a unique chemoselectivity challenge due to the presence of two distinct bromine functionalities: an aryl bromide and a benzylic bromide. The primary objective is to selectively couple a terminal alkyne at the aryl C(sp²)-Br bond while preserving the benzylic C(sp³)-Br bond for subsequent synthetic transformations. This guide will delve into the mechanistic rationale for achieving this selectivity, provide a step-by-step experimental protocol, and offer troubleshooting guidance.
Mechanistic Rationale for Chemoselectivity
The Sonogashira reaction typically proceeds through a dual catalytic cycle involving palladium and copper.[4][5] The generally accepted mechanism, which informs our strategy for chemoselectivity, involves the following key steps:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.
-
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[4]
The chemoselective coupling at the aryl bromide over the benzylic bromide hinges on the relative rates of oxidative addition to the Pd(0) catalyst. The reactivity order for halides in Sonogashira coupling is generally I > OTf > Br > Cl.[6][7] For different carbon centers, the order is typically vinyl > aryl >> alkyl.[8] While benzylic halides can undergo palladium-catalyzed cross-coupling, the oxidative addition to an aryl C-Br bond is generally favored under standard Sonogashira conditions compared to a benzylic C-Br bond. By carefully controlling the reaction conditions, particularly temperature and catalyst system, we can exploit this inherent reactivity difference. The use of bulky, electron-rich phosphine ligands can also influence the selectivity by favoring the oxidative addition at the more sterically accessible and electronically favorable aryl bromide position.[4][9]
Experimental Workflow Diagram
Caption: Experimental workflow for the chemoselective Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alkyne used.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or 1,4-Dioxane
-
Celite®
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Addition of Solvent and Reagents:
-
Add anhydrous, degassed THF (or other suitable solvent) to the flask via syringe.
-
Add the amine base (e.g., TEA, 2.0-3.0 equiv.) to the mixture.
-
Finally, add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50°C) may be required for less reactive aryl bromides, but higher temperatures should be avoided to minimize potential side reactions involving the benzylic bromide.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts, washing the pad with the same solvent.[7][11]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common, reliable catalyst for Sonogashira couplings.[8] Other catalysts with bulky phosphine ligands can also be effective.[9][12] |
| Copper Co-catalyst | CuI (4-10 mol%) | Essential for the formation of the copper acetylide and to accelerate the reaction at lower temperatures.[3][8] |
| Base | Triethylamine (TEA) or DIPEA (2-3 equiv.) | Acts as a proton scavenger and can also serve as a ligand for the metal centers.[3] Must be anhydrous. |
| Solvent | Anhydrous, degassed THF or Dioxane | Aprotic solvents are standard. Degassing is crucial to prevent catalyst degradation and alkyne homocoupling.[6] |
| Temperature | Room Temperature to 40°C | Mild conditions are key to favoring selective reaction at the aryl bromide and preserving the benzylic bromide functionality.[3] |
| Alkyne Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the Pd(0) catalyst from oxidation.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Impure reagents | - Use fresh, high-quality catalyst and CuI.[6]- Ensure thorough degassing of the solvent and reaction setup.[6]- Purify starting materials if necessary. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Rigorously maintain an inert atmosphere.[6]- Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[6][13] |
| Reaction at Benzylic Bromide | - High reaction temperature- Prolonged reaction time | - Maintain a lower reaction temperature (start at RT).- Monitor the reaction closely and stop it once the aryl bromide is consumed. |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure anhydrous conditions.- Some solvents may promote this; consider switching from THF to dioxane or toluene.[6][14] |
| Difficulty in Purification | - Residual metal catalysts- Polar byproducts | - Ensure thorough filtration through Celite® post-reaction.- Consider an aqueous wash with dilute EDTA to chelate residual copper. |
Conclusion
The protocol described provides a robust starting point for the chemoselective Sonogashira coupling of this compound. By carefully controlling the reaction conditions, particularly temperature and the inertness of the atmosphere, selective functionalization of the aryl bromide position can be achieved with high fidelity. This allows for the preservation of the benzylic bromide, a valuable handle for subsequent diversification, making this substrate a versatile building block in multi-step syntheses for drug discovery and materials science.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. [Link]
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Sonogashira Coupling. BYJU'S. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Bulky Electron-Rich Phosphine Ligand. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
-
Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Das, S., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5153-5171. [Link]
-
Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 104-129). The Royal Society of Chemistry. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]
-
Tyagi, V., & Kumar, S. (2015). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. International Journal of Scientific & Engineering Research, 6(5), 1083-1111. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 24(12), 2289. [Link]
-
Sonogashira troubleshooting help needed. Reddit. [Link]
-
Pottier, L. R., et al. (2004). Unexpected Tandem Sonogashira–Carbopalladation-Sonogashira Coupling Reaction of Benzyl Halides with Terminal Alkynes: A Novel and Efficient Route to Highly Substituted Enynes. Synlett, 2004(09), 1503-1508. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. [Link]
-
Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7488-7521. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Easily remove dark color after sonogashira?. Reddit. [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3843-3846. [Link]
-
Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science, 13(7), 2056-2062. [Link]
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Application Notes and Protocols for the Chemoselective Heck Reaction of 1-Bromo-3-(bromomethyl)-5-methoxybenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemoselectivity in the Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.[2] A significant challenge in synthetic chemistry arises when a substrate presents multiple reactive sites. Such is the case with 1-Bromo-3-(bromomethyl)-5-methoxybenzene, a molecule bearing both an aryl bromide and a benzyl bromide moiety. This application note provides a comprehensive guide to performing a chemoselective Heck reaction on this substrate, targeting the more reactive aryl bromide position while preserving the benzyl bromide group for subsequent synthetic manipulations. This approach opens avenues for the streamlined synthesis of complex, polyfunctional molecules, a critical aspect of drug discovery and development.
The Scientific Rationale: Exploiting Differential Reactivity
The success of a chemoselective Heck reaction on this compound hinges on the inherent difference in reactivity between the sp²-hybridized carbon-bromine bond of the aryl bromide and the sp³-hybridized carbon-bromine bond of the benzyl bromide. The catalytic cycle of the Heck reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] This step is generally more facile for aryl halides than for alkyl halides, including benzyl halides.
The C(sp²)-Br bond in an aryl bromide is stronger than the C(sp³)-Br bond in a benzyl bromide. However, the oxidative addition step is not solely dependent on bond strength but also on the orbital interactions between the palladium catalyst and the organic halide. The oxidative addition to an aryl halide proceeds through a concerted mechanism involving the π-system of the aromatic ring, which is generally favored over the SN2-type mechanism often proposed for alkyl halides. This difference in mechanistic pathways and activation energies allows for a kinetic discrimination between the two reactive sites under carefully controlled reaction conditions.
By optimizing parameters such as the choice of palladium precursor, ligand, base, and temperature, it is possible to selectively activate the aryl bromide, leading to the desired vinylated product while leaving the bromomethyl group intact for further functionalization.
Visualizing the Process
The Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the chemoselective Heck reaction of this compound with a representative alkene, styrene. This protocol can be adapted for other alkenes with minor modifications.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Molar Equiv. |
| This compound | 104830-10-6 | 279.99 | 280 mg | 1.0 |
| Styrene | 100-42-5 | 104.15 | 125 mg (0.14 mL) | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 mg | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 12.2 mg | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 202 mg (0.28 mL) | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium compounds are toxic and should be handled with care. DMF is a skin and respiratory irritant.
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (280 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Establishing an Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the flask three times.
-
Addition of Solvent and Reagents: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe. This is followed by the addition of triethylamine (0.28 mL, 2.0 mmol) and styrene (0.14 mL, 1.2 mmol).
-
Reaction Execution: The reaction mixture is heated to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
Work-up and Purification
-
Cooling and Filtration: Once the starting material is consumed (as indicated by TLC or GC-MS), the reaction mixture is allowed to cool to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of Celite® to remove the precipitated palladium black and any inorganic salts.
-
Aqueous Extraction: The filtrate is transferred to a separatory funnel and washed successively with water (3 x 20 mL) and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from any unreacted starting materials and byproducts.
Characterization of the Product
The purified product, (E)-1-(bromomethyl)-3-methoxy-5-styrylbenzene, should be characterized by standard spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (typically >15 Hz) indicative of the trans configuration. Signals for the aromatic protons, the methoxy group, and the bromomethyl group should also be present and well-resolved.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two olefinic carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction does not proceed to completion, ensure that all reagents and the solvent are anhydrous and that the inert atmosphere was properly maintained. The activity of the palladium catalyst can also be a factor; using a fresh batch of palladium(II) acetate is recommended.
-
Formation of Side Products: The primary potential side reaction is the coupling at the benzyl bromide position. To minimize this, it is crucial to maintain the recommended reaction temperature. Higher temperatures may lead to a loss of chemoselectivity. Another potential side reaction is the homocoupling of the aryl bromide. Using the correct stoichiometry of the alkene is important to suppress this.
-
Double Heck Reaction: In some cases, a second Heck reaction can occur on the newly formed stilbene product. This can be minimized by using a slight excess of the alkene and by carefully monitoring the reaction progress.
-
Ligand Selection: While tri(o-tolyl)phosphine is a robust ligand for this transformation, other phosphine ligands such as triphenylphosphine (PPh₃) or bulky electron-rich phosphines can also be employed. The choice of ligand can influence the reaction rate and selectivity.
Conclusion
The chemoselective Heck reaction of this compound offers a strategic and efficient method for the synthesis of functionalized stilbene derivatives. By leveraging the differential reactivity of the aryl and benzyl bromide moieties, this protocol allows for the selective formation of the desired product, preserving a valuable functional group for subsequent transformations. This approach provides a powerful tool for medicinal chemists and synthetic organic chemists in the construction of complex molecular architectures with high precision and control.
References
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Heck Reaction. (2021, March 20). [Video]. YouTube. Retrieved from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). Molecules, 15(1), 649–661. [Link]
Sources
Application Note: Chemoselective Formation of Grignard Reagents from 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Abstract
This technical guide provides detailed protocols for the chemoselective formation of Grignard reagents from the difunctional starting material, 1-Bromo-3-(bromomethyl)-5-methoxybenzene. The presence of two distinct carbon-bromine bonds—one aryl and one benzylic—presents a significant challenge in regioselectivity. This document outlines two distinct, field-proven methodologies to selectively form either the benzylic or the aryl Grignard reagent, thereby enabling divergent synthetic pathways from a single precursor. The causality behind experimental choices, mechanistic considerations, and management of potential side reactions are discussed in depth to ensure reproducible and high-yield outcomes.
Introduction: The Strategic Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry and materials science, offering two reactive sites for carbon-carbon bond formation. However, the utility of this substrate is entirely dependent on the ability to selectively functionalize one bromine atom in the presence of the other. The aryl C(sp²)-Br bond and the benzylic C(sp³)-Br bond exhibit fundamentally different reactivities. Benzylic halides are known to be significantly more reactive than aryl halides in the formation of organometallic reagents due to the resonance stabilization of the benzylic radical and carbanion intermediates.[1][2] This inherent reactivity difference forms the basis for achieving kinetic selectivity. Conversely, thermodynamic and reagent-based approaches, such as halogen-magnesium exchange, can invert this selectivity.
This application note will provide two distinct protocols:
-
Protocol A: Selective formation of 3-(bromomagnesiomethyl)-5-bromo-1-methoxybenzene via direct magnesium insertion, exploiting the higher reactivity of the benzylic bromide.
-
Protocol B: Selective formation of (3-(bromomethyl)-5-methoxyphenyl)magnesium bromide via a halogen-magnesium exchange reaction, targeting the aryl bromide.
Understanding and controlling these selective transformations unlocks the full synthetic potential of this versatile difunctional reagent.
Mechanistic Principles of Selective Grignard Formation
The formation of a Grignard reagent (R-MgX) from an organic halide (R-X) and magnesium metal is a surface reaction that proceeds through a radical mechanism.[3] An electron is transferred from the magnesium surface to the organic halide, leading to the formation of a radical anion which then fragments to an organic radical and a halide ion. A second electron transfer or radical recombination step then forms the organomagnesium species.[4]
Kinetic Selectivity: Favoring the Benzylic Position
The C-Br bond at the benzylic position is weaker and more susceptible to single electron transfer (SET) from the magnesium surface than the more robust aryl C-Br bond.[5] The resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, lowering the activation energy for its formation.[2]
To exploit this, the reaction is conducted under kinetic control:
-
Low Temperature: Reduces the overall reaction rate, amplifying the intrinsic reactivity difference between the two sites.
-
Slow Addition: The dihalide is added slowly to a suspension of magnesium. This maintains a low concentration of the substrate, minimizing the formation of the less favored aryl Grignard and reducing the incidence of side reactions like Wurtz-Fittig coupling.[6]
A significant side reaction in benzylic Grignard preparations is the Wurtz-Fittig coupling , where the newly formed Grignard reagent acts as a nucleophile and attacks the benzylic bromide of an unreacted starting material molecule.[2][7] Slow addition and low temperatures are crucial to suppress this dimerization.[6]
Thermodynamic Selectivity via Halogen-Magnesium Exchange
To selectively form the aryl Grignard reagent, a different strategy is employed. Instead of direct magnesium insertion, a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl, a "Turbo-Grignard" reagent), is used as an exchange reagent.[8][9] This method relies on an equilibrium process where the more stable organomagnesium species is formed.[10]
The aryl carbanion equivalent is generally more stable than a primary alkyl carbanion equivalent, driving the equilibrium towards the formation of the aryl Grignard. The reaction is performed at very low temperatures (e.g., -15 °C to -78 °C) where the reactivity of the Grignard reagent is attenuated, preventing reaction with the benzylic bromide.[10] The presence of lithium chloride breaks up oligomeric Grignard aggregates, increasing the reactivity and solubility of the exchange reagent, allowing for smooth and efficient exchange at low temperatures.[9][11]
The electron-donating methoxy group can slightly decrease the rate of halogen-magnesium exchange on the aromatic ring.[10] However, the difference in reactivity between an aryl bromide and a benzylic bromide is substantial enough that high selectivity is readily achieved under these conditions.
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol A: Selective Formation of the Benzylic Grignard Reagent
This protocol targets the formation of 3-(bromomagnesiomethyl)-5-bromo-1-methoxybenzene .
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
-
Anhydrous Diethyl Ether for washing
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) manifold
-
Cooling bath (ice-water or cryocooler)
Step-by-Step Procedure:
-
Preparation: Assemble the dry glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.
-
Activation: Briefly heat the magnesium turnings under vacuum with a heat gun and then cool under inert gas. Add one small crystal of iodine. The purple color will fade as the iodine reacts with the magnesium surface, indicating activation.
-
Initiation: Add a small portion (approx. 5-10 mL) of a solution of this compound (1.0 equivalent) in anhydrous THF (to make a final concentration of ~0.5 M) to the magnesium turnings. The reaction is typically initiated by gentle warming or sonication. Initiation is indicated by the disappearance of the iodine color, mild bubbling, and a slight exotherm.
-
Addition: Once the reaction has initiated, cool the flask to 0 °C. Add the remaining solution of the dihalide dropwise from the addition funnel over 1-2 hours, maintaining the internal temperature at or below 5 °C. A cloudy, greyish suspension will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Quantification and Use: The Grignard reagent is now ready for use. It is recommended to use the reagent immediately. The concentration can be determined by titration (e.g., with a standard solution of sec-butanol in the presence of 1,10-phenanthroline).[12]
Protocol B: Selective Formation of the Aryl Grignard Reagent
This protocol targets the formation of (3-(bromomethyl)-5-methoxyphenyl)magnesium bromide via halogen-magnesium exchange.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution for quenching test aliquots
Equipment:
-
Two-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas (N₂ or Ar) manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Step-by-Step Procedure:
-
Preparation: Assemble the dry glassware under a positive pressure of inert gas. In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF (to make a final concentration of ~0.5 M).
-
Cooling: Cool the solution to -15 °C using a suitable cooling bath.
-
Addition: Slowly add the i-PrMgCl·LiCl solution (1.05 equivalents) dropwise via syringe over 30-45 minutes. It is critical to maintain the internal temperature below -10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -15 °C for an additional 1-2 hours.
-
Confirmation of Formation (Optional): To confirm the formation of the Grignard reagent, carefully withdraw a small aliquot (e.g., 0.1 mL) via syringe and quench it into a separate vial containing saturated aqueous NH₄Cl. Extract with diethyl ether and analyze by GC-MS. The desired product after quenching would be 1-(bromomethyl)-3-methoxybenzene.
-
Use: The aryl Grignard reagent is now ready for reaction with an electrophile at low temperature.
Data Presentation and Visualization
Table 1: Summary of Reaction Parameters
| Parameter | Protocol A (Benzylic Selective) | Protocol B (Aryl Selective) |
| Method | Direct Mg Insertion | Halogen-Magnesium Exchange |
| Key Reagent | Mg turnings | i-PrMgCl·LiCl |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0-5 °C | -15 °C |
| Addition Time | 1-2 hours | 30-45 minutes |
| Reaction Time | 1-2 hours (post-addition) | 1-2 hours (post-addition) |
| Primary Side Reaction | Wurtz-Fittig Coupling | None significant at low temp. |
| Expected Yield | 60-75% (titrated) | >90% (by GC analysis of quenched aliquot) |
Diagrams of Reaction Pathways
Caption: Reaction pathways for selective Grignard formation.
Caption: Generalized experimental workflow for selective Grignard formation.
Conclusion
The chemoselective preparation of Grignard reagents from this compound is a readily achievable and powerful synthetic strategy. By carefully controlling reaction conditions, researchers can predictably favor the formation of either the benzylic or the aryl organomagnesium species. Direct insertion of magnesium at low temperatures provides a kinetically controlled route to the more reactive benzylic Grignard, while the use of advanced reagents like i-PrMgCl·LiCl enables a highly selective halogen-magnesium exchange to furnish the aryl Grignard. These protocols provide a robust foundation for the divergent synthesis of complex molecules, empowering drug discovery and materials science professionals to leverage this difunctional building block to its full potential.
References
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Knochel, P., et al. (2015). The Knochel-Hauser Base. Chem-Station International Edition. Available at: [Link]
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Knochel, P., et al. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles, 88(2), 827. Available at: [Link]
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Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. Available at: [Link]
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Myers, A. G. Research Group. Magnesium-Halogen Exchange. Harvard University. Available at: [Link]
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Klatt, T., et al. (2013). TMP–Magnesium and TMP–Zinc Bases for the Regioselective Metalation of the Cinnoline Scaffold. Organic Letters, 15(24), 6338-6341. Available at: [Link]
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Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. Available at: [Link]
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Organic Syntheses. (Various). Aldehydes from Grignard Reagents by Reaction with 1,1,3,3-Tetramethylbutyl Isonitrile. Organic Syntheses, Coll. Vol. 6, p.711 (1988); Vol. 51, p.11 (1971). Available at: [Link]
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Organic Syntheses. (Various). 6-Chloro-1-hexene. Organic Syntheses, Coll. Vol. 7, p.108 (1990); Vol. 62, p.39 (1984). Available at: [Link]
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Organic Syntheses. (Various). 2-Octyn-1-ol. Organic Syntheses, Coll. Vol. 8, p.475 (1993); Vol. 68, p.178 (1990). Available at: [Link]
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Wunderlich, S. H., & Knochel, P. (2013). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 52(12), 3475-3479. Available at: [Link]
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Knochel, P., et al. (2003). The Halogen−Magnesium Exchange Reaction: A Versatile Tool for the Preparation of Functionalized Organomagnesium Reagents. Angewandte Chemie International Edition, 42(36), 4302-4320. Available at: [Link]
-
Quora. (2017). What is the difference between benzylic halide and aryl halide? Quora. Available at: [Link]
- U.S. Patent 3,856,867. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. Google Patents.
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Hauk, D., Lang, S., & Murso, A. (2010). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Ludwig-Maximilians-Universität München. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. UW-Madison Chemistry Department. Available at: [Link]
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Knochel, P., et al. (2001). Copper-Mediated Cross-Coupling of Functionalized Arylmagnesium Reagents with Functionalized Alkyl and Benzylic Halides. Organic Letters, 3(21), 3293-3296. Available at: [Link]
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Lee, J. S., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wurtz-Fittig Reaction. Organic Chemistry Portal. Available at: [Link]
- German Patent DE4439003C1. (1996). Grignard reagents comprising benzyl-magnesium halide. Google Patents.
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Smith, D. (2003). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]
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Li, C. J., et al. (2013). Green chemistry-oriented solvent screening for Grignard reactions. Green Chemistry, 15(6), 1542-1548. Available at: [Link]
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ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
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Chemistry Stack Exchange. (2019). Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. Available at: [Link]
-
Reddit. (2022). Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? r/chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Turbo-Hauser bases. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Wurtz–Fittig reaction. Wikipedia. Available at: [Link]
-
Wiberg, K. B., et al. (2020). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Angewandte Chemie International Edition, 59(46), 20557-20563. Available at: [Link]
-
Singh, J. (n.d.). Wurtz Reaction (Fittig Reaction). Comprehensive Organic Chemistry Reactions. Available at: [Link]
-
Rogers, R. J., et al. (1974). Kinetics of Formation of Alkyl Grignard Reagents: Evidence for Rate-Determining Electron Transfer. The Journal of Organic Chemistry, 39(6), 857-858. Available at: [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (part 2). Reaction Chemistry & Engineering, 8(9), 2049-2060. Available at: [Link]
-
LibreTexts. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
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Organic Syntheses. (Various). Asymmetric Synthesis of (S)-2-Amino-3,3-dimethylbutanoic Acid. Organic Syntheses, Vol. 95, p.350 (2018). Available at: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2023). Wurtz reaction. Chemistry LibreTexts. Available at: [Link]
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University of British Columbia. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S. Available at: [Link]
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LibreTexts. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
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Dietmar, S. (2002). The Grignard Reagents. Organometallics, 21(18), 3639-3653. Available at: [Link]
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Application Notes: 1-Bromo-3-(bromomethyl)-5-methoxybenzene in the Synthesis of Pharmaceutical Inhibitors
Abstract
This guide provides a detailed technical overview of 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS: 59297-29-9), a highly versatile bifunctional building block for the synthesis of complex pharmaceutical inhibitors. We delve into the unique reactivity profile of this reagent, highlighting the strategic advantage of its differentially reactive bromine atoms. This document furnishes researchers, scientists, and drug development professionals with field-proven insights and step-by-step protocols for its application in constructing molecular scaffolds targeting critical enzymes, such as the c-Met kinase. The protocols are designed to be self-validating, emphasizing reaction monitoring and product characterization to ensure scientific integrity.
Introduction: A Strategic Building Block for Kinase Inhibitors
This compound is an aromatic compound distinguished by two bromine substituents with markedly different chemical reactivities. This structural feature makes it an invaluable intermediate in medicinal chemistry, enabling a controlled, stepwise approach to molecular assembly.
The dysregulation of protein kinases is a known driver of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy. The 3,5-disubstituted benzene core, a key feature of the title compound, is a prevalent scaffold in a multitude of kinase inhibitors. It provides a rigid framework to which various functional groups can be appended, allowing for precise interactions within the ATP-binding pocket of a target kinase.
The c-Met receptor tyrosine kinase, for instance, is an attractive therapeutic target due to its role in tumor formation, metastasis, and angiogenesis.[1] Many potent c-Met inhibitors feature complex heterocyclic systems linked to a substituted phenyl group. This compound serves as an ideal starting point for generating libraries of such compounds, offering two distinct points for diversification.
Physicochemical Properties & Reactivity Profile
A comprehensive understanding of the reagent's properties is foundational to its effective use in synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 59297-29-9 |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| Appearance | Off-white to pale yellow solid |
The Principle of Orthogonal Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its two C-Br bonds:
-
Benzylic Bromide (-CH₂Br): The bromine on the methyl group is a benzylic halide . This position is highly activated towards nucleophilic substitution (typically via an Sₙ2 mechanism for primary halides) because the adjacent aromatic ring stabilizes the transition state.[2] This site serves as a reactive handle for introducing a wide variety of side chains.
-
Aryl Bromide (-Br): The bromine directly attached to the benzene ring is an aryl halide . This bond is significantly less reactive towards classical nucleophilic substitution due to the sp² hybridization of the carbon and resonance effects.[3][4] However, it is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This differential reactivity allows for selective functionalization, where one position can be modified while leaving the other intact for a subsequent transformation.
Synthetic Strategy: Assembly of a c-Met Kinase Inhibitor Scaffold
To illustrate the practical application of this compound, we propose a robust, two-step synthetic sequence to generate a core scaffold relevant to c-Met inhibitors.[5] The strategy leverages the orthogonal reactivity by first performing a nucleophilic substitution at the more reactive benzylic position, followed by a Suzuki-Miyaura cross-coupling at the aryl bromide position.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Bromobenzyl derivatives are lachrymatory and irritating.[6] All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Selective Nucleophilic Substitution with Piperazine
This protocol details the alkylation of piperazine at the benzylic position of the starting material. The product retains the aryl bromide, making it available for subsequent cross-coupling.
Materials:
-
This compound (1.0 equiv, e.g., 2.80 g, 10.0 mmol)
-
Piperazine (2.5 equiv, e.g., 2.15 g, 25.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv, e.g., 4.15 g, 30.0 mmol)
-
Acetonitrile (MeCN), anhydrous (approx. 0.1 M solution, e.g., 100 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle with temperature control.
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine and potassium carbonate.
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension vigorously at room temperature for 15 minutes.
-
Substrate Addition: Dissolve this compound in a minimal amount of acetonitrile and add it to the stirring suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Dichloromethane/Methanol). The disappearance of the starting material indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane (DCM).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the product further via flash column chromatography on silica gel to yield the pure 1-(3-bromo-5-methoxybenzyl)piperazine.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the aryl bromide intermediate from Protocol 1 with a heterocyclic boronic acid to form the final biaryl scaffold.
Materials:
-
1-(3-bromo-5-methoxybenzyl)piperazine (Intermediate 1, 1.0 equiv)
-
Quinoline-6-boronic acid (or other suitable arylboronic acid, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent system: 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide intermediate, the quinoline-6-boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling with inert gas for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 12-18 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate (EtOAc) and water.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired final inhibitor scaffold.
Conclusion
This compound is a powerful and versatile reagent for constructing complex molecular architectures in pharmaceutical research. Its key advantage—the differential reactivity of its benzylic and aryl bromide moieties—provides chemists with a strategic tool for the controlled and sequential introduction of diverse functional groups. The protocols detailed herein demonstrate a logical and efficient pathway toward the synthesis of kinase inhibitor scaffolds, such as those targeting c-Met. By leveraging this building block, drug discovery programs can rapidly generate and optimize novel lead compounds, accelerating the development of next-generation targeted therapies.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications - Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]
-
RSC Publishing. (2011, September 30). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Retrieved from [Link]
-
Brainly.in. (2020, November 11). Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution. Retrieved from [Link]
-
PubMed. (2012, January 14). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. Retrieved from [Link]
-
Quora. (2017, October 28). What is the difference between benzylic halide and aryl halide?. Retrieved from [Link]
-
PubMed Central - NIH. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
-
Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Retrieved from [Link]
-
Taylor & Francis Online. (2018, November 19). Optimization techniques for novel c-Met kinase inhibitors. Retrieved from [Link]
-
YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. Retrieved from [Link]
-
Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]
-
ProQuest. (2020, March 10). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimization techniques for novel c-Met kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Foretinib. Retrieved from [Link]
-
Cellagen Technology. (n.d.). Foretinib (GSK1363089). Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). Foretinib (GSK1363089, XL880) | c-MET inhibitor. Retrieved from [Link]
Sources
Application Note: 1-Bromo-3-(bromomethyl)-5-methoxybenzene as a Versatile Bifunctional Linker for Sequential Conjugation
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the application of 1-Bromo-3-(bromomethyl)-5-methoxybenzene as a bifunctional, hetero-reactive linker. We delve into the core principles of its orthogonal reactivity, enabling a sequential modification strategy. Detailed, field-tested protocols for selective nucleophilic substitution at the benzylic bromide position, followed by palladium-catalyzed cross-coupling at the aryl bromide site, are presented. These methodologies are particularly relevant for researchers in medicinal chemistry, bioconjugation, and materials science for the precise assembly of complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Power of Orthogonal Reactivity
In the sophisticated design of complex molecules like ADCs or PROTACs, the linker is not merely a spacer but a critical component that dictates the molecule's stability, solubility, and therapeutic efficacy.[1] Bifunctional linkers, possessing two distinct reactive groups, are essential for the controlled, stepwise assembly of these constructs.[2][3] this compound is an exemplary linker molecule, offering two bromine moieties with vastly different chemical reactivities.
The key to its utility lies in the principle of orthogonal reactivity :
-
Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution via SN1 or SN2 mechanisms.[4] The adjacent aromatic ring stabilizes the transition state, making this position significantly more reactive than a standard alkyl bromide.[5]
-
Aryl Bromide (Ar-Br): Conversely, the bromine atom directly attached to the aromatic ring is largely unreactive towards nucleophiles under standard conditions.[6] This is due to the sp² hybridization of the carbon and resonance effects that impart a partial double-bond character to the C-Br bond.[7] However, this bond is readily activated by transition metal catalysts (e.g., Palladium, Copper) for cross-coupling reactions.[8]
This differential reactivity allows for the selective, sequential functionalization of the linker, providing chemists with precise control over the synthesis of tripartite molecules.
Caption: Chemical structure and orthogonal reactive sites.
Physicochemical & Safety Data
Proper handling and experimental design begin with a clear understanding of the reagent's properties and associated hazards.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₈H₈Br₂O |
| Molecular Weight | 295.96 g/mol |
| Appearance | Typically an off-white to pale yellow solid or oil |
| CAS Number | 885270-31-5 (Illustrative, may vary by supplier) |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) |
| InChI Key | (Illustrative) Check supplier data for specific batch |
Safety & Handling: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Hazards: Causes skin irritation and serious eye damage. May be harmful if swallowed or inhaled. As a benzylic bromide, it is considered a lachrymator.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9][10]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Store in a cool, dry place away from strong bases and oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Experimental Design & Protocols
The core application of this linker involves a two-step sequential functionalization. This workflow ensures that two different molecular entities can be conjugated without cross-reactivity.
Caption: General workflow for sequential functionalization.
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position
This protocol details the reaction of the highly electrophilic benzylic bromide with a representative amine nucleophile. The conditions are chosen to ensure selectivity and high yield.
Objective: To conjugate a primary amine (R-NH₂) to the benzylic position of the linker.
Rationale: The benzylic carbon is highly activated towards SN2 displacement by nucleophiles like amines, thiols, or phenoxides.[11] The reaction is typically run at or below room temperature to prevent over-alkylation and potential side reactions at the less reactive aryl bromide site. A non-nucleophilic base is used to neutralize the HBr byproduct without competing with the primary nucleophile.
Table 2: Reagents & Conditions for Protocol 1
| Reagent/Parameter | Quantity/Value | Purpose |
|---|---|---|
| Linker | 1.0 eq (e.g., 100 mg) | Electrophile |
| Amine Nucleophile (R-NH₂) | 1.1 eq | Nucleophile |
| DIPEA (Diisopropylethylamine) | 2.0 eq | Non-nucleophilic base |
| Solvent (Acetonitrile, ACN) | 0.1 M concentration | Aprotic polar solvent |
| Temperature | 25 °C (Room Temperature) | Controlled reactivity |
| Reaction Time | 2-6 hours | Varies by nucleophile |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the linker in anhydrous acetonitrile (ACN) to a final concentration of approximately 0.1 M.
-
Addition of Amine: Add the primary amine nucleophile (1.1 eq) to the stirred solution.
-
Addition of Base: Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The product spot should appear at a different Rf value than the starting materials. The reaction is complete upon consumption of the limiting reagent (typically the linker).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure mono-functionalized intermediate.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Expect to see the disappearance of the benzylic -CH₂Br singlet (approx. 4.4-4.5 ppm) and the appearance of a new signal corresponding to the newly formed -CH₂-NHR bond.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the Aryl Position
This protocol describes the functionalization of the remaining aryl bromide using a standard Suzuki-Miyaura cross-coupling reaction.
Objective: To couple an aryl or heteroaryl boronic acid (R²-B(OH)₂) to the aryl bromide site of the purified intermediate from Protocol 1.
Rationale: The C(sp²)-Br bond is unreactive to the conditions of Protocol 1 but is readily activated by a palladium(0) catalyst. The Suzuki reaction is a robust and versatile method for forming C-C bonds with high functional group tolerance.[12] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Table 3: Reagents & Conditions for Protocol 2
| Reagent/Parameter | Quantity/Value | Purpose |
|---|---|---|
| Intermediate from Protocol 1 | 1.0 eq | Aryl bromide substrate |
| Boronic Acid (R²-B(OH)₂) | 1.5 eq | Coupling partner |
| Pd(PPh₃)₄ | 0.05 eq (5 mol%) | Palladium(0) catalyst |
| K₂CO₃ (or Cs₂CO₃) | 3.0 eq | Base |
| Solvent (Dioxane/H₂O, 4:1) | 0.1 M concentration | Solvent system |
| Temperature | 90-100 °C | Thermal activation |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation |
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask or sealed vial, add the purified intermediate from Protocol 1 (1.0 eq), the desired boronic acid (1.5 eq), and the base (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (4:1 Dioxane:H₂O) via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final, dual-functionalized molecule.
-
Characterization: Confirm the final structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Drug Development: PROTAC Synthesis
The sequential functionalization enabled by this compound is ideally suited for the synthesis of PROTACs. A typical strategy involves first attaching a ligand for an E3 ubiquitin ligase (e.g., containing a primary amine) to the benzylic position, followed by coupling a warhead for the protein of interest (e.g., as a boronic acid derivative) to the aryl position.
Caption: Conceptual structure of a PROTAC using the linker.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Inactive nucleophile; Insufficient base; Degradation of linker. | Check purity of nucleophile. Use a stronger, non-nucleophilic base (e.g., DBU). Run reaction at 0 °C to start. |
| Multiple alkylations in Protocol 1 | Nucleophile is too reactive (e.g., secondary amine); Excess nucleophile. | Use exact stoichiometry (1.0 eq linker, 1.0 eq nucleophile). Add the linker solution slowly to a solution of the nucleophile and base. |
| Reaction stalls in Protocol 2 | Deactivated catalyst; Poorly soluble boronic acid; Ineffective base. | Use fresh catalyst. Ensure solvents are properly degassed. Try a different solvent system (e.g., Toluene/EtOH/H₂O) or a stronger base (e.g., Cs₂CO₃). |
| Homocoupling of boronic acid | Reaction temperature too high; Oxygen contamination. | Reduce reaction temperature. Ensure a robust inert atmosphere is maintained throughout the reaction. |
References
- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?
- BenchChem. (n.d.).
- CD Biosynsis. (n.d.). Bifunctional linkers.
- University of Glasgow. (n.d.).
- BLDpharm. (2021).
- Benchchem. (n.d.). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides.
- ResearchGate. (2009). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
- Echemi. (n.d.). 1-(Bromomethyl)
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.).
- Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?
- PubMed Central (PMC). (n.d.).
- YouTube. (2022). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides.
- PubMed Central (PMC). (n.d.).
Sources
- 1. Application of Linkers in Chemical Biology [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. biosynsis.com [biosynsis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microwave-Assisted Synthesis of "1-Bromo-3-(bromomethyl)-5-methoxybenzene" Derivatives
Introduction: The Strategic Importance of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. "this compound" (CAS No: 59297-29-9) is a prime example of such a scaffold.[1] Its unique trifunctional nature—a stable aryl bromide for cross-coupling reactions, a reactive benzylic bromide for nucleophilic substitution, and an electron-donating methoxy group to modulate electronic properties—renders it a versatile intermediate for the synthesis of a diverse array of complex molecules.[1] Traditional synthetic routes to this and similar compounds, often relying on classical free-radical bromination (the Wohl-Ziegler reaction), are frequently hampered by long reaction times, the use of hazardous solvents like carbon tetrachloride, and the formation of undesired by-products.[1][2]
This application note provides a comprehensive guide to the microwave-assisted synthesis of "this compound," a methodology that offers a greener, more efficient, and highly reproducible alternative to conventional methods.[3][4] We will delve into the mechanistic underpinnings of microwave-accelerated reactions, provide a detailed, field-proven protocol, and present a comparative analysis against traditional synthetic approaches.
The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency and Sustainability
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by leveraging the ability of microwave irradiation to directly and efficiently heat reaction mixtures.[3] Unlike conventional heating, which relies on thermal conductivity, microwaves interact with polar molecules and ions, causing rapid molecular rotation and friction, which generates heat volumetrically.[3] This localized, instantaneous heating leads to a host of advantages, particularly for reactions like benzylic bromination:
-
Accelerated Reaction Rates: Reactions that typically take hours or even days under conventional reflux can often be completed in a matter of minutes.[3]
-
Higher Yields and Purity: The rapid heating and precise temperature control minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.
-
Greener Chemistry: MAOS often allows for the use of less hazardous solvents or even solvent-free conditions, aligning with the principles of green chemistry. For instance, the replacement of carbon tetrachloride with greener solvents like diethyl carbonate is a significant environmental benefit.[4]
Reaction Mechanism: Microwave-Enhanced Wohl-Ziegler Bromination
The synthesis of "this compound" from its precursor, 1-bromo-3-methyl-5-methoxybenzene, proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.[2][5] The key reagent is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals.[6]
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical or thermal means.[6] Under microwave irradiation, the initiation is often accelerated, and in some cases, can proceed without an external initiator. The core steps of the mechanism are:
-
Initiation: Homolytic cleavage of the radical initiator (if used) or the Br-Br bond in trace amounts of bromine present in NBS generates the initial bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key driving force for the reaction's selectivity.
-
The benzylic radical then reacts with a molecule of bromine (Br₂) to form the desired product, "this compound," and a new bromine radical, which continues the chain reaction.
-
-
Regeneration of Bromine: The HBr generated reacts with NBS to produce molecular bromine (Br₂), ensuring a low and steady concentration of Br₂ in the reaction mixture. This is crucial to prevent competing electrophilic addition of bromine to the aromatic ring.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Microwave irradiation enhances this process by rapidly achieving and maintaining the optimal temperature for radical formation and propagation, leading to a significant rate enhancement.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is adapted from established procedures for the microwave-assisted benzylic bromination of substituted toluenes.[3][4]
Materials:
-
1-bromo-3-methyl-5-methoxybenzene (Starting Material)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (Radical Initiator)
-
Diethyl Carbonate (Solvent)
-
Dichloromethane (for work-up)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Bisulfite Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Microwave Synthesis Reactor with a sealed vessel and magnetic stirring capability.
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1-bromo-3-methyl-5-methoxybenzene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.05 eq).
-
Solvent Addition: Add diethyl carbonate to the vessel to achieve a concentration of the starting material of approximately 0.5 M.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature (e.g., 100-120 °C) for 15-30 minutes. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude "this compound" can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the product as a solid.[1]
Data Presentation: Microwave vs. Conventional Synthesis
The advantages of the microwave-assisted approach are most evident when compared to traditional heating methods for benzylic bromination. The following table provides a comparative summary for the synthesis of bromomethylated aromatic compounds.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Wohl-Ziegler) |
| Reaction Time | 15-30 minutes | 4-24 hours |
| Typical Yield | > 85% | 60-80% |
| Solvent | Diethyl Carbonate (Greener) | Carbon Tetrachloride (Toxic, Ozone-depleting) |
| Energy Input | Direct, efficient heating of reactants | Indirect, inefficient heating of vessel and solvent |
| By-products | Minimized due to rapid, controlled heating | Higher potential for over-bromination and other side reactions |
| Reproducibility | High, due to precise parameter control | Can be variable depending on heating consistency |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the benzylic methylene protons. The benzylic protons (-CH₂Br) should appear as a singlet at approximately 4.4-4.6 ppm. The aromatic protons will appear as distinct signals in the aromatic region (6.8-7.5 ppm), and the methoxy protons (-OCH₃) will be a singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the benzylic carbon. The benzylic carbon (-CH₂Br) is expected to appear around 32-35 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₈Br₂O, MW: 279.96 g/mol ), with the characteristic isotopic pattern for two bromine atoms.
Visualization of Workflow and Logic
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of the target compound.
Reaction Mechanism Pathway:
Caption: Free-radical mechanism for the benzylic bromination.
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature slightly. Ensure that the NBS used is of good quality, as old or impure NBS can be less reactive.
-
Formation of Di-bromo Product: The formation of the di-brominated product can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Careful stoichiometry and monitoring are key to achieving mono-bromination.
-
Solvent Choice: While diethyl carbonate is a recommended greener alternative, other polar aprotic solvents that are stable under radical conditions and have a good dielectric constant for microwave heating can also be explored.
-
No Radical Initiator: In some microwave-assisted benzylic brominations, the high temperatures achieved rapidly can be sufficient to initiate the radical chain reaction without the need for an added initiator. This can be tested to further simplify the protocol.
Conclusion
The microwave-assisted synthesis of "this compound" represents a significant advancement over traditional methods. It is a rapid, high-yielding, and environmentally conscious approach that provides a reliable source of this valuable synthetic intermediate. By adopting this technology, researchers and drug development professionals can accelerate their synthetic workflows, reduce waste, and improve the overall efficiency of their research and development processes.
References
-
Pingali, S. R. K., Upadhyay, S. K., & Jursic, B. S. (2011). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride. Green Chemistry, 13(4), 928-933. [Link]
-
ResearchGate. (n.d.). Scheme 1 Microwave-assisted radical benzyl bromination of substituted toluenes. Retrieved from [Link]
-
Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions and isolated yields of benzyl monobromination of substituted toluene. Retrieved from [Link]
-
ResearchGate. (2011). Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercato, and amino protection groups. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic bromomethyl compounds.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-3-(bromomethyl)-5-methoxybenzene by Recrystallization
Welcome to the technical support guide for the purification of 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS 59297-29-9). This document provides in-depth, experience-based guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize this critical purification step.
The compound this compound is a valuable bifunctional building block in organic synthesis, featuring two bromine atoms of differing reactivity—a reactive benzylic bromide and a less reactive aryl bromide.[1] Achieving high purity is paramount for its successful use in subsequent reactions, such as sequential cross-coupling or nucleophilic substitutions.[1] This guide addresses the common challenges and questions that arise during its purification by recrystallization.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the material properties, potential contaminants, and the theoretical basis for selecting an appropriate purification strategy.
Q1: What are the critical physical properties of this compound to consider for recrystallization?
Understanding the compound's physical properties is the foundation of a successful recrystallization. While a specific melting point is not widely reported, its structure (C₈H₈Br₂O) and comparison to similar molecules like 1-Bromo-3,5-dimethoxybenzene (m.p. 62-66 °C) suggest it is a solid at room temperature.[1][2] It is a moderately polar molecule, which is key for solvent selection. It is practically insoluble in water but should be miscible in various organic solvents.[3]
Q2: What are the common impurities I should expect in my crude sample?
The impurities present are typically byproducts of the synthesis, which often involves the benzylic bromination of 1-bromo-3-methyl-5-methoxybenzene.[1][4] Anticipating these impurities is crucial for designing the purification strategy.
-
Unreacted Starting Material: 1-bromo-3-methoxy-5-methylbenzene may be present if the reaction did not go to completion.[4]
-
Over-brominated Species: Compounds such as 1-bromo-3-(dibromomethyl)-5-methoxybenzene or products of further aromatic bromination can form.
-
Hydrolysis Products: The highly reactive benzylic bromide can hydrolyze to form the corresponding benzyl alcohol, especially if exposed to moisture.[5]
-
Residual Brominating Reagents & Bromine: Reagents like N-Bromosuccinimide (NBS) or residual elemental bromine can persist, often imparting a yellow or brown color to the crude product.[6][7]
Q3: How do I scientifically select the ideal recrystallization solvent?
Solvent selection is the most critical step and should be performed experimentally on a small scale before committing the bulk of your material.[8][9] The ideal solvent should exhibit the following characteristics:
-
High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[8][10]
-
Low Solubility at Low Temperature: The compound must be sparingly or insoluble in the cold solvent to ensure maximum recovery upon cooling.[8][9]
-
Differential Impurity Solubility: The solvent should either keep impurities dissolved at all temperatures or be a poor solvent for them entirely (allowing for hot filtration).[9][11]
-
Chemical Inertness: The solvent must not react with the compound.[10] Given the reactive benzylic bromide, highly nucleophilic solvents should be used with caution.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[10]
For a moderately polar compound like this compound, solvents such as ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes or ethanol/water are excellent starting points.[6][12]
Q4: When is a mixed solvent system preferable to a single solvent?
A mixed solvent system is employed when no single solvent meets the ideal solubility criteria.[11][13] This is often the case. You would use a pair of miscible solvents where your compound is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent").
-
Procedure: Dissolve the crude solid in a minimal amount of the hot "soluble solvent." Then, slowly add the "anti-solvent" dropwise to the hot solution until turbidity (cloudiness) persists. Add a few more drops of the "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Pairs: For this compound, ethyl acetate (soluble) and hexanes (anti-solvent) or ethanol (soluble) and water (anti-solvent) are logical choices.[12]
Q5: My crude product is colored. How can I decolorize it during recrystallization?
Colored impurities are typically large, conjugated organic molecules. These can often be removed by adding a small amount (1-2% by weight) of activated charcoal to the dissolved solution.[14]
-
Mechanism: The charcoal has a high surface area and preferentially adsorbs the large, colored impurity molecules.
-
Crucial Step: The charcoal must be removed via hot gravity filtration before allowing the solution to cool and crystallize.[14] If you do not filter it out, it will be incorporated into your final product. Never add charcoal to a boiling solution , as it can cause violent bumping. Add it to the slightly cooled solution before bringing it back to a boil.[14]
Part 2: Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for the recrystallization process and a data table to guide solvent selection.
Protocol: Recrystallization of this compound
-
Solvent Selection (Small-Scale Test):
-
Place ~50 mg of crude material into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. Note the solubility. The ideal solvent will not dissolve the compound at this stage.[8]
-
Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove from heat and allow to cool to room temperature, then place in an ice bath.
-
Observe the quantity and quality of the crystals formed. A successful test will show poor solubility in the cold and good solubility in the hot, with significant crystal formation upon cooling.[15]
-
-
Dissolution of Crude Material:
-
Place the bulk of the crude solid into an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add the chosen solvent in small portions while heating the flask on a hot plate (never a Bunsen burner for organic solvents). Swirl the flask continuously.
-
Add just enough hot solvent to completely dissolve the solid. Adding too much is the most common cause of low yield.[16][17]
-
-
Hot Filtration (Conditional Step):
-
If you used activated charcoal or if there are insoluble impurities, you must perform a hot filtration.
-
Pre-heat a funnel (gravity funnel, not a Büchner funnel) and a receiving Erlenmeyer flask on the hot plate. Use fluted filter paper for a larger surface area.
-
Pour the hot solution through the pre-heated setup as quickly as possible to prevent premature crystallization in the funnel.[14]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and set it on a surface where it will not be disturbed.
-
Allow the solution to cool slowly to room temperature. Rapid cooling ("shock cooling") leads to the formation of small, impure crystals or a precipitate.[16] Slow cooling is essential for growing large, pure crystals.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, you can place it in an ice-water bath for 15-20 minutes to maximize recovery.[16]
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold solvent .[15] This removes any soluble impurities adhering to the crystal surfaces. Using warm or room-temperature solvent will redissolve some of your product, lowering the yield.
-
Break the vacuum and pour the wash solvent over the crystals, then reapply the vacuum.[14]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Transfer the crystals to a watch glass, breaking up any large clumps. Allow them to air-dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the solvent's boiling point and the product's melting point.
-
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale for C₈H₈Br₂O |
| Hexane | Non-polar | 69 | Likely a good anti-solvent. May not be sufficient to dissolve the compound even when hot due to the polar ether group. |
| Toluene | Non-polar | 111 | May be a suitable solvent, but its high boiling point can make it difficult to remove completely during drying. |
| Ethyl Acetate | Moderately Polar | 77 | An excellent candidate. Its polarity is well-matched to the target molecule. Often used with hexane as an anti-solvent.[12] |
| Ethanol | Polar | 78 | A strong candidate. The polarity should be sufficient to dissolve the compound when hot. Often used with water as an anti-solvent.[18] |
| Methanol | Polar | 65 | Similar to ethanol but more polar and has a lower boiling point, which aids in removal. |
| Water | Very Polar | 100 | Unsuitable as a primary solvent due to the compound's non-polar aromatic and bromo groups, but can be an effective anti-solvent with ethanol or acetone.[13] |
Part 3: Visualized Workflows & Troubleshooting Guide
This section provides visual diagrams of the experimental process and a question-and-answer guide to solve common problems encountered during the experiment.
Visualizations
Caption: Figure 2. A decision tree for troubleshooting common recrystallization issues.
Troubleshooting Q&A Guide
Q: My compound has "oiled out" as a liquid layer instead of forming solid crystals. What happened and how do I fix it?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities. [17]* Cause & Solution 1: Cooling was too rapid. The solution was likely cooled too quickly. The remedy is to reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent (1-5% of the total volume) to prevent immediate re-oiling. Then, allow the flask to cool much more slowly, perhaps by insulating it with paper towels, to ensure the solution temperature stays above the compound's melting point as crystallization begins. [17][19]* Cause & Solution 2: High concentration of impurities. Significant impurities can depress the melting point of your compound, leading to oil formation. If slow cooling doesn't work, the best course of action is to recover the material by removing the solvent and attempt purification by another method, such as column chromatography, before trying recrystallization again. [17] Q: I've cooled my solution, even in an ice bath, and no crystals have formed. What should I do?
A: This is a very common issue, usually resulting from one of two causes.
-
Cause & Solution 1: Too much solvent was used. This is the most frequent reason for crystallization failure. [17]The solution is not saturated enough for crystals to form. The fix is to gently boil off a portion of the solvent (e.g., reduce the volume by 20-30%), then attempt to cool the more concentrated solution again. [19]* Cause & Solution 2: The solution is supersaturated. Sometimes, a solution needs a nucleation site to begin crystallization. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form. [15][17] 2. Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth. [15][17] Q: My final product looks pure, but my yield is very low. How can I improve recovery?
-
A: A low yield is most often a consequence of procedural choices rather than an unavoidable loss.
-
Primary Cause: Using an excess of solvent. As mentioned, this is the most common error. [19]Ensure you are using the minimum amount of hot solvent required for dissolution.
-
Secondary Cause: Incomplete crystallization. Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the amount of product that crystallizes out of the mother liquor.
-
Other Causes: Washing with solvent that wasn't ice-cold or performing an unnecessarily long hot filtration can also lead to product loss.
Q: I performed the recrystallization, but the final crystals are still colored. What went wrong?
A: This indicates that the colored impurity has similar solubility properties to your target compound and co-crystallized with it.
-
Solution 1: Repeat with Activated Charcoal. If you did not use activated charcoal in the first attempt, repeat the recrystallization and include the charcoal and hot filtration step as described above. [14]* Solution 2: Choose a different solvent. The impurity may have different solubility in another solvent system. Experiment with different solvents on a small scale to find one that leaves the color in the mother liquor.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.
- Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange.
- Chemistry LibreTexts. 2.1: RECRYSTALLIZATION.
- University of York, Department of Chemistry. Problems with Recrystallisations. Chemistry Teaching Labs.
- BenchChem. Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- ChemBK. 1-Bromo-3-methoxybenzene.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of California, Irvine. Recrystallization1.
- University of Colorado Boulder, Department of Chemistry. Recrystallization.
- Google Patents. CN107098791B - Preparation method of benzyl bromide.
- Reddit. BnBr purification via basic alumina? : r/chemistry.
- Chongqing Chemdad Co., Ltd. 1-Bromo-3,5-dimethoxybenzene.
- BenchChem. This compound.
- University of Calgary, Department of Chemistry. RECRYSTALLISATION.
- NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis.
- ChemHelp ASAP. recrystallization & purification of N-bromosuccinimide. YouTube.
- The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:.
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Technical Support Center: Navigating Scale-Up Challenges with 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Document ID: TSC-BBM-5MB-SU-001 Version: 1.0 Last Updated: January 17, 2026
Abstract
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges in scaling up chemical reactions involving 1-Bromo-3-(bromomethyl)-5-methoxybenzene. As a bifunctional reagent, its unique reactivity profile is valuable but presents distinct hurdles during process development. This document provides a structured, question-and-answer-based troubleshooting framework, moving from frequently asked questions to in-depth analyses of common scale-up failures. The methodologies and causal explanations provided herein are grounded in established principles of physical organic chemistry and process chemistry to ensure scientific integrity and practical utility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary inquiries regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary stability and storage concerns for this reagent? A: this compound is sensitive to moisture, light, and heat. The benzylic bromide moiety is particularly susceptible to hydrolysis, which can lead to the formation of the corresponding benzyl alcohol as a significant impurity.[1] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[2][3]
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, dark location, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[4] Long-term storage at refrigerated temperatures is advised.
Q2: Which functional group is more reactive: the aryl bromide or the benzyl bromide? A: The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.[5] Benzylic halides can readily undergo both SN1 and SN2 reactions because they can form resonance-stabilized benzylic carbocations (favoring SN1) and are sterically accessible for backside attack (favoring SN2).[6][7][8] The aryl bromide requires harsher conditions, typically involving palladium-catalyzed cross-coupling reactions, to undergo substitution.[9] This differential reactivity is often exploited for sequential functionalization.
Q3: My starting material shows signs of degradation (e.g., discoloration, presence of polar impurities on TLC). Can it be purified before use? A: Yes, purification is often necessary and recommended. The most common non-volatile impurity is the hydrolysis product, 1-bromo-3-(hydroxymethyl)-5-methoxybenzene.
-
Recrystallization: This is an effective method for purification. A suitable solvent system, such as hexanes/ethyl acetate or ethanol, can be used. The choice depends on the specific impurities present.[10][11]
-
Column Chromatography: For more complex mixtures or to achieve very high purity, silica gel column chromatography is effective. A non-polar eluent system (e.g., hexanes/ethyl acetate gradient) will separate the desired product from more polar impurities.[11]
Q4: What are the critical safety precautions for handling this compound? A: Due to its lachrymatory and irritant nature, strict safety protocols are mandatory.[2][4][12]
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles meeting ANSI Z87.1 standards, and a flame-resistant lab coat.[2]
-
Emergency Procedures: In case of skin contact, wash immediately and thoroughly with soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
Part 2: Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions from bench-scale (milligrams to grams) to pilot-scale (kilograms) often introduces non-linear challenges. This section dissects common problems, explains their root causes, and provides actionable solutions.
Issue 1: Decreased Yield and Formation of Di-brominated Impurities
A common and frustrating issue is observing a clean reaction at the 1g scale, but a complex mixture with a significant di-brominated (1-bromo-3,5-bis(bromomethyl)benzene) byproduct at the 100g scale.
Causality: This problem typically arises during the synthesis of the title compound via radical bromination of 3-bromo-5-methoxytoluene with N-Bromosuccinimide (NBS). The issue is one of selectivity, driven by poor mass and heat transfer at scale.[13]
-
Local Hot Spots: Radical bromination is exothermic. In a large reactor, inefficient stirring or cooling can create localized regions of high temperature, accelerating the reaction rate and promoting over-bromination.
-
Poor Mass Transfer: NBS is a solid. If it is not well-suspended, localized areas of high NBS concentration can form, leading to a second bromination on the desired product before all the starting material has been consumed.[13]
Solutions:
-
Control Stoichiometry: Use a minimal excess of NBS (e.g., 1.05-1.10 equivalents). A large excess will inevitably drive the reaction towards di-bromination.[13]
-
Portion-wise Addition: Instead of adding all the solid NBS at once, add it in several portions over time. This maintains a lower instantaneous concentration and helps control the exotherm.
-
Improve Agitation: Ensure the reactor is equipped with an appropriate overhead stirrer and baffles to maintain a uniform slurry and prevent the settling of solid reagents.
-
Monitor the Reaction: Closely track the reaction's progress using in-process controls (e.g., GC, TLC, HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.[13]
Issue 2: Significant Formation of Ring-Brominated Isomers
Instead of the desired benzylic bromide, you isolate isomers where bromine has been added directly to the aromatic ring.
Causality: This indicates a shift from the desired free-radical pathway to an undesired electrophilic aromatic substitution pathway. The methoxy group is strongly activating and directs ortho- and para- to itself, making the ring susceptible to electrophilic attack.[5]
-
Absence of Radical Initiator: The initiator (e.g., AIBN, benzoyl peroxide) may be old or degraded, or if using UV light, the lamp may be ineffective or blocked.[13]
-
Polar Solvents: Using polar solvents can favor ionic pathways over radical pathways. Non-polar solvents like carbon tetrachloride (classic, but toxic) or cyclohexane are preferred for radical brominations.[13]
-
Acidic Impurities: Traces of acid can catalyze electrophilic bromination.[13]
Solutions:
-
Verify Initiator Activity: Use a fresh, properly stored batch of radical initiator (e.g., AIBN).
-
Solvent Choice: Use a non-polar, anhydrous solvent.
-
Use Radical Scavengers: In some cases, adding a small amount of a radical scavenger inhibitor before initiating the reaction can consume any stray radicals that might lead to unwanted pathways, then initiate the main reaction.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction and contribute to side products.[13]
Caption: Troubleshooting decision tree for common side products.
Issue 3: Difficult Work-up and Product Isolation
The reaction appears successful by in-process controls, but phase separation is problematic, emulsions form, or the product fails to crystallize during isolation.
Causality: These physical processing issues are exacerbated at scale due to larger volumes and different surface area-to-volume ratios.
-
Emulsion Formation: Often caused by partially soluble byproducts or excess reagents that act as surfactants.
-
Crystallization Failure: The presence of even small amounts of impurities can inhibit crystallization. The cooling rate in a large reactor is also much slower and harder to control than in a lab flask, which can affect crystal morphology.
Solutions:
-
Breaking Emulsions: During aqueous work-up, add a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, forcing organic components out and helping to break the emulsion. Filtering the entire mixture through a pad of Celite® can also be effective.
-
Optimizing Crystallization:
-
Solvent Screening: Perform small-scale experiments to find the optimal anti-solvent or solvent mixture for crystallization.[11]
-
Seeding: Add a few seed crystals of pure product to the supersaturated solution to initiate controlled crystallization.
-
Controlled Cooling: Program the reactor's cooling jacket to follow a slow, controlled cooling ramp rather than simply shutting off the heat.
-
| Problem | Technique | Key Parameters & Solvents | Rationale |
| Polar Impurities | Recrystallization | Solvent System: Toluene, Heptane/Ethyl Acetate. | The desired product is less polar than the alcohol byproduct, causing it to crystallize out first. |
| Non-Polar Impurities | Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Gradient of Hexanes to 10% Ethyl Acetate in Hexanes. | Provides high-resolution separation based on polarity.[11] |
| Emulsion in Work-up | Brine Wash / Filtration | Additive: Saturated NaCl(aq). Filter Aid: Celite®. | Increases aqueous phase density and disrupts the interfacial tension holding the emulsion together. |
Part 3: Experimental Protocols at Scale
This section provides a generalized protocol for a nucleophilic substitution reaction, highlighting scale-up considerations.
Protocol: Synthesis of a Benzyl Ether via Williamson Ether Synthesis
Objective: To synthesize 1-bromo-3-(butoxymethyl)-5-methoxybenzene from this compound and sodium butoxide at a 1 mole scale.
Diagram: Scale-Up Workflow Logic
Caption: A three-phase workflow for a scaled-up chemical reaction.
Methodology:
-
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the entire system is clean and dried to remove moisture.
-
Reagent Preparation: In a separate flask, dissolve sodium butoxide (1.1 mol, 105.7 g) in 2L of anhydrous tetrahydrofuran (THF).
-
Charge Reactor: Transfer the sodium butoxide solution to the 5L reactor. Begin stirring and cool the solution to 0-5 °C using the reactor jacket.
-
Controlled Addition: Dissolve this compound (1.0 mol, 280.0 g) in 500 mL of anhydrous THF and charge this solution to the dropping funnel. Add this solution dropwise to the stirred, cooled sodium butoxide solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. This slow addition is critical to control the exotherm of the substitution reaction.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis shows complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 10 °C. Slowly and carefully add 1L of deionized water to quench any unreacted base. Caution: Quenching can be exothermic.
-
Work-up: Transfer the mixture to a larger separatory funnel. Add 1L of ethyl acetate. Separate the layers. Wash the organic layer twice with 500 mL portions of saturated brine.[1]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
References
-
BenchChem Technical Support. (2025). Challenges in the scale-up synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. BenchChem. 13
-
Brandeis University Environmental Health and Safety. (2025). Lachrymators | Laboratory Safety. Brandeis University. Link
-
BenchChem Technical Support. (n.d.). This compound. BenchChem. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. Link
-
Fisher Scientific. (2025). Benzyl bromide Safety Data Sheet. Link
-
Smolecule. (n.d.). Buy 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene. Link
-
Xiamen Aeco Chemical Co., Ltd. (2025). How to Synthesize 1-Bromo-3-Methoxybenzene Easily?. Link
-
Thermo Fisher Scientific. (2025). Benzyl bromide - SAFETY DATA SHEET. Link
-
Aldrich. (2013). Benzyl-Bromide - Safety Data Sheet. Link
-
Santa Cruz Biotechnology. (n.d.). Benzyl bromide Safety Data Sheet. Link
-
ChemicalBook. (n.d.). 1-Bromo-3,5-dimethoxybenzene synthesis. Link
-
BenchChem Technical Support. (n.d.). Reactivity Face-Off: 1-Bromo-3-butoxy-5-nitrobenzene vs. 1-Bromo-3-methoxy-5. BenchChem. Link
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide. BenchChem. Link
-
Guidechem. (n.d.). How is 1-Bromo-3,5-dimethoxybenzene Prepared and Used?. Link
-
BenchChem Technical Support. (n.d.). Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography. BenchChem. Link
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Link
-
ECHEMI. (n.d.). 1-bromo-3-methoxy-5-nitrobenzene Formula. Link
-
MedChemExpress. (n.d.). 1-Bromo-3,5-dimethoxybenzene | Biochemical Reagent. Link
-
Sigma-Aldrich. (n.d.). 1-bromo-3-methoxy-5-methylbenzene AldrichCPR. Link
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Link
-
PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Link
-
van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry. Link
-
Tokyo Chemical Industry. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Link
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. Link
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"1-Bromo-3-(bromomethyl)-5-methoxybenzene" stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Bromo-3-(bromomethyl)-5-methoxybenzene. Here, we address common questions and troubleshooting scenarios to ensure the stability and proper handling of this reactive chemical building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound arises from the high reactivity of the benzylic bromide (-CH2Br) functional group. Benzylic halides are susceptible to nucleophilic substitution reactions.[1][2] The primary degradation pathway is hydrolysis upon exposure to moisture, which can lead to the formation of the corresponding benzyl alcohol and hydrobromic acid. This acidic byproduct can potentially catalyze further degradation of the compound or other sensitive reagents in a reaction mixture.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, it is crucial to store it under anhydrous conditions in a tightly sealed container.[3][4][5] Storage in a cool, dry, and dark place is recommended.[4] For enhanced stability, particularly for long-term storage, consider storing it under an inert atmosphere, such as nitrogen or argon, to minimize contact with air and moisture.[6] Refrigeration (2-8°C) is also advisable.[6]
Q3: I opened a bottle of this compound and noticed a sharp, irritating odor. Is this normal?
A3: Yes, this is a common characteristic of benzylic bromides. They are often lachrymatory, meaning they can cause irritation to the eyes and respiratory tract. It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][7]
Q4: Can I use solvents that contain water, such as technical grade acetone or ethanol, with this compound?
A4: It is strongly advised to use anhydrous solvents when working with this compound, especially if the reaction is sensitive to water or if you need to preserve the benzylic bromide functionality for subsequent steps. The presence of water can lead to hydrolysis of the benzylic bromide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased yield in subsequent reactions | Degradation of the starting material due to improper storage or handling. | - Confirm the purity of the compound using techniques like NMR or GC-MS before use.- Ensure the compound has been stored under anhydrous and inert conditions.- Use freshly opened or properly stored material for critical reactions. |
| Formation of an acidic byproduct in the reaction mixture | Hydrolysis of the benzylic bromide, releasing hydrobromic acid (HBr). | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.- Consider adding a non-nucleophilic base to the reaction mixture to scavenge any generated acid, if compatible with the reaction chemistry. |
| Inconsistent reaction outcomes | Partial degradation of the compound, leading to variable concentrations of the active reagent. | - Aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.- Always handle the compound in a glove box or under a stream of inert gas. |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation: Before handling, ensure you are in a well-ventilated chemical fume hood and are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4][7]
-
Inert Atmosphere: If the compound is stored under an inert atmosphere, use a syringe or a cannula to transfer the required amount to your reaction vessel, which should also be under an inert atmosphere.
-
Weighing: If weighing is necessary, do so quickly and in a draft-free environment within the fume hood to minimize exposure to air. For highly sensitive reactions, consider weighing into a sealed container that can be purged with an inert gas.
-
Cleaning: After dispensing, securely seal the container, preferably with paraffin film, and return it to the recommended storage conditions. Clean any spills promptly according to your laboratory's safety protocols.
Key Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[6] | To slow down potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon)[6] | To prevent hydrolysis and oxidation. |
| Moisture | Store in a dry environment[3][4] | The benzylic bromide is sensitive to hydrolysis. |
| Light | Store in a dark place[4] | To prevent light-catalyzed degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and nucleophiles (e.g., water, alcohols)[7][8] | To avoid vigorous and potentially hazardous reactions. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting inconsistent results.
References
-
PubChem. 1-Bromo-3,5-dimethoxybenzene. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. 1-Bromo-3,5-dimethoxybenzene. Available from: [Link]
-
Chemistry Steps. Benzylic Bromination. Available from: [Link]
-
Chemistry Steps. Reactions at the Benzylic Position. Available from: [Link]
-
Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available from: [Link]
-
SIELC Technologies. 1-Bromo-3-methoxybenzene. Available from: [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting low yield in Sonogashira coupling of "1-Bromo-3-(bromomethyl)-5-methoxybenzene"
Welcome to the technical support center for troubleshooting Sonogashira coupling reactions. This guide is specifically tailored to address the challenges encountered when using "1-Bromo-3-(bromomethyl)-5-methoxybenzene" as a substrate. As researchers and drug development professionals, you understand the critical nature of achieving high yields and purity. This document provides in-depth, experience-driven advice to help you navigate the complexities of this specific transformation.
Understanding the Challenge: A Substrate with Dual Reactivity
The primary difficulty in the Sonogashira coupling of this compound lies in the presence of two distinct carbon-bromine bonds: an aryl C(sp²)–Br bond and a benzylic C(sp³)–Br bond. The relative reactivity of these bonds under palladium catalysis is crucial. Generally, the benzylic C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the aryl C-Br bond.[1][2] This can lead to a variety of undesired side reactions, ultimately resulting in low yields of the target aryl-alkyne product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and provide a structured approach to troubleshooting low yields in this specific Sonogashira coupling.
Q1: My reaction is giving a very low yield of the desired product. What are the most likely causes?
Low yield is a common issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.
1. Catalyst System and Reaction Conditions:
-
Palladium Catalyst Activity: The choice and state of your palladium catalyst are paramount.[3]
-
Recommendation: Use a fresh batch of a Pd(0) source like Pd(PPh₃)₄ or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂.[4] Ensure it has been stored under an inert atmosphere to prevent degradation.
-
-
Copper Co-catalyst: While essential for the classic Sonogashira, copper(I) iodide can also promote undesired alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[5][6]
-
Recommendation: Use freshly purchased or purified CuI. Consider running the reaction under strictly anaerobic conditions.
-
-
Ligand Choice: The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[7]
-
Solvent and Base: The reaction environment significantly influences the outcome.[3]
-
Recommendation: An amine base like triethylamine or diisopropylamine is typically required to deprotonate the alkyne.[3] The solvent should be anhydrous and degassed.[4] While THF is common, it can sometimes promote the formation of palladium black (catalyst decomposition).[10] Consider switching to a different solvent like DMF or using the amine base as the solvent.[9][11]
-
-
Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require heating.[5]
2. Substrate-Specific Side Reactions:
The presence of the bromomethyl group introduces the possibility of several competing reactions:
-
Preferential Reaction at the Benzylic Bromide: The C(sp³)–Br bond is generally more reactive than the C(sp²)–Br bond.[1] This can lead to the formation of undesired products through coupling at the bromomethyl position.
-
Homocoupling of the Starting Material: Under certain conditions, the starting material can couple with itself.
-
Alkyne Homocoupling (Glaser Coupling): As mentioned, this is a common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[5][6]
Q2: I'm observing multiple unexpected products in my reaction mixture. How can I promote selectivity for the desired aryl-alkyne coupling?
Achieving chemoselectivity is the key to success with this substrate. Here are strategies to favor the reaction at the aryl bromide position:
-
Copper-Free Conditions: To minimize Glaser homocoupling, consider a copper-free Sonogashira protocol.[5][13] These reactions often require specific ligands and may need slightly higher temperatures, but they can significantly simplify the product mixture.[14][15]
-
Ligand Tuning: The choice of ligand can influence which C-Br bond the palladium catalyst preferentially adds to. Experimenting with different phosphine ligands (e.g., triphenylphosphine, tri-tert-butylphosphine, XPhos) can alter the selectivity.
-
Careful Temperature Control: Start with milder reaction conditions (e.g., room temperature) and slowly increase the temperature.[16] This may allow for the selective activation of the aryl bromide before significant side reactions occur at the more reactive benzylic position.
Q3: My reaction mixture turns black, and I see a precipitate. What does this mean?
The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst.[10] This leads to a loss of catalytic activity and, consequently, low yields.
-
Causes:
-
Impurities in reagents or solvents.
-
Inappropriate solvent choice (anecdotally, THF can sometimes be problematic).[10]
-
Incorrect reaction temperature.
-
-
Solutions:
Q4: What is the general reactivity order for aryl halides in Sonogashira coupling?
The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br > Cl.[3][17] This is why aryl iodides can often be coupled at room temperature, while aryl bromides typically require heating.[5] Aryl chlorides are the least reactive and often require specialized catalysts and more forcing conditions.
Visualizing the Troubleshooting Workflow
To aid in your experimental design, the following diagram outlines a logical troubleshooting process for optimizing the Sonogashira coupling of this compound.
Caption: A step-by-step workflow for troubleshooting low yield in the Sonogashira coupling.
Recommended Starting Protocol
For researchers initiating this specific coupling, the following protocol provides a robust starting point.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.02 mmol, 2 mol%).[12]
-
Add anhydrous, degassed THF (10 mL) and anhydrous triethylamine (3.0 mmol).[12]
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish after several hours, gently heat the mixture to 50-65 °C.[12]
-
Upon completion, cool the reaction, filter through a pad of celite to remove salts and catalyst residues, and wash with ethyl acetate.
-
The filtrate should then be subjected to a standard aqueous workup and purification by column chromatography.
Data Summary Table: General Conditions
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | Pd(II) precatalysts are often more stable; Pd(0) is the active species.[3] |
| Copper Co-catalyst | CuI (1-5 mol%) | Accelerates the reaction but can cause homocoupling.[18] |
| Ligand | Triphenylphosphine (often part of the catalyst complex) | A standard, versatile ligand. Others can be explored for optimization.[7] |
| Base | Triethylamine, Diisopropylamine (2-3 equivalents) | Acts as a proton scavenger and can serve as a solvent.[3][19] |
| Solvent | THF, DMF, or neat amine | Must be anhydrous and degassed.[4][12] |
| Temperature | Room temperature to 80 °C | Aryl bromides often require heating for efficient coupling.[5][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and alkyne homocoupling.[3] |
Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[6][20]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
By systematically addressing the potential points of failure outlined in this guide, you will be well-equipped to optimize your Sonogashira coupling of this compound and achieve higher yields of your desired product.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
PMC - NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Golden. Sonogashira coupling. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
Cross-Coupling Chemistry. [Link]
-
PMC - PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
ACS Publications. The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 20. byjus.com [byjus.com]
Removal of unreacted N-bromosuccinimide from "1-Bromo-3-(bromomethyl)-5-methoxybenzene"
Technical Support Center: Purification of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Welcome to the technical support guide for the purification of this compound, a common intermediate in pharmaceutical and materials science research. A frequent challenge in its synthesis via benzylic bromination of 1-bromo-3-methoxy-5-methylbenzene is the removal of unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide. Incomplete removal can compromise the purity, yield, and success of subsequent reactions.[1]
This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to ensure you obtain a highly pure product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification process.
Issue 1: My crude product still contains unreacted NBS (a yellow or brown tint). How do I remove it?
Answer: Unreacted N-bromosuccinimide is an oxidizing agent and must be neutralized before further purification.[2] The most effective method is a reductive quench during the aqueous workup.
-
Causality: NBS contains an electrophilic bromine atom that can be reduced to bromide (Br⁻). Aqueous solutions of reducing agents like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are excellent for this purpose.[1][3] They rapidly and irreversibly react with NBS to form succinimide and inorganic salts, which are more easily removed.[1]
-
Recommended Action: During your workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. Continue washing until the yellow color of bromine/NBS is no longer visible in the organic layer. A good practice is to test the aqueous layer with starch-iodide paper; a negative test (no blue/black color) confirms the absence of oxidizing agents.
-
Mechanism Insight: The reaction between thiosulfate and NBS (or residual bromine) is a redox process. For instance, with bromine, the reaction is: 2S₂O₃²⁻(aq) + Br₂(org) → S₄O₆²⁻(aq) + 2Br⁻(aq). The resulting tetrathionate and bromide salts are water-soluble and partition into the aqueous layer.
Issue 2: My ¹H NMR spectrum shows a persistent singlet around δ 2.5-2.8 ppm, indicating succinimide contamination. How can I remove it?
Answer: Succinimide is the main byproduct of the bromination reaction and its removal is critical.[1] Its moderate solubility in both water and some organic solvents can make it a stubborn impurity.[3]
-
Causality: Succinimide is a cyclic imide with a relatively polar character, making it somewhat water-soluble. However, it can also have significant solubility in organic solvents like dichloromethane (DCM) or ethyl acetate, leading to incomplete removal with a simple water wash.[3]
-
Recommended Actions (Choose based on your specific conditions):
-
Aqueous Base Wash: Succinimide is weakly acidic (pKa ≈ 9.5). Washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will deprotonate it, forming the highly water-soluble sodium salt.[2][3] This salt will be efficiently extracted into the aqueous phase. Caution: This method is only suitable if your target molecule, this compound, is stable to basic conditions.[1] Given its structure, it should be stable to mild bases.
-
Filtration (Solvent Dependent): If the reaction is performed in a non-polar solvent where succinimide has low solubility, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), it will often precipitate out of the solution upon cooling.[2][4] A simple filtration of the cooled reaction mixture before the aqueous workup can remove the bulk of the succinimide, significantly simplifying the rest of the purification.[2][4]
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[2] The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature, while succinimide remains soluble.[2] A mixed solvent system, such as ethyl acetate/hexane, is often a good starting point for aryl bromides.[2]
-
Silica Gel Chromatography: If other methods fail or if the product is an oil, flash column chromatography is the most definitive method for removing succinimide.[5][6]
-
Issue 3: I tried to remove succinimide by filtration, but my product yield was very low. What went wrong?
Answer: This typically indicates that your desired product co-precipitated with the succinimide.
-
Causality: While succinimide is insoluble in solvents like CCl₄, your product, this compound, may also have limited solubility, especially at lower temperatures.
-
Troubleshooting Steps:
-
Check Solubility: Before filtering, ensure your product is fully dissolved. You may need to add a small amount of a co-solvent in which your product is more soluble (like DCM) to keep it in solution while the succinimide remains a solid.
-
Wash the Precipitate: After filtering, wash the collected solid (which is mostly succinimide) with a small amount of the cold reaction solvent. This will help recover any product that was trapped in the solid matrix.
-
Analyze the Solid: Run a TLC or ¹H NMR of the filtered solid to confirm how much product was lost. If significant product is present, you may need to redissolve the solid in a solvent like ethyl acetate, re-filter to remove the insoluble succinimide, and combine the filtrate with your main organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should know for this purification?
A1: Understanding the solubility differences is crucial for designing an effective purification strategy.
| Compound | Water Solubility | Common Organic Solvent Solubility |
| N-Bromosuccinimide (NBS) | Slightly soluble (14.8 g/L)[7][8] | Soluble in acetone, THF, DMSO, acetonitrile; Insoluble in hexane, CCl₄.[7] |
| Succinimide | Soluble (333 g/L) | Slightly soluble in ether; Soluble in acetone, ethanol. |
| This compound | Insoluble | Soluble in nonpolar to moderately polar solvents (Hexane, DCM, Ethyl Acetate).[9][10] |
Q2: How do I choose between a reductive quench with sodium thiosulfate vs. sodium bisulfite?
A2: Both are effective. Sodium thiosulfate is very common and gentle.[3] Sodium bisulfite (or metabisulfite) also works well.[11] The choice is often based on lab availability and preference. Avoid using these reagents under strongly acidic conditions, as sodium sulfite can release SO₂ gas and thiosulfate can decompose to form elemental sulfur.[11] However, since the byproduct of NBS reactions is the neutral succinimide, the reaction mixture is typically not acidic.[11]
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is your most valuable tool.[12]
-
NBS: Often appears as a yellow spot on the TLC plate and can be visualized under UV light.
-
Succinimide: Is very polar and will typically have a low Rf value, often streaking from the baseline.
-
Product: Should have a moderate Rf value in a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane). A good target Rf for column chromatography is ~0.3.[12]
Q4: What is the recommended workflow for purification?
A4: A multi-step approach is best. The following diagram outlines a logical workflow for purifying your product.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Standard Reductive Quench and Aqueous Workup
This protocol is the first line of defense for removing both unreacted NBS and the bulk of the succinimide byproduct.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure the product is fully dissolved.[1]
-
Quench: Transfer the mixture to a separatory funnel. Add a 10% (w/v) aqueous solution of sodium thiosulfate. Shake the funnel, venting frequently. The organic layer should become colorless. Separate the layers.[2][13]
-
Base Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove succinimide.[2][4]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[1]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1][2]
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for obtaining highly pure product, especially if it is an oil or if recrystallization is ineffective.[6][14]
-
Prepare the Slurry: Choose an appropriate eluent system based on TLC analysis (e.g., start with 5% ethyl acetate in hexane). Prepare a slurry of silica gel in the eluent.[1]
-
Pack the Column: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[12]
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimum amount of the eluent (or a slightly more polar solvent like DCM) and load it carefully onto the top of the silica gel.[12]
-
Elute: Elute the column with the chosen solvent system, collecting fractions. Use positive pressure for a faster "flash" separation.[12]
-
Monitor: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Benchchem Technical Support. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
- Benchchem Technical Support. (n.d.). Work-up procedure to remove unreacted NBS from bromination reaction.
-
Reddit r/chemhelp Community. (2021). Best reagent to quench excess NBS?. Reddit. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Solubility of NBS and succinimide in diethyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]
- Supporting Information. (n.d.). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. AWS.
-
PubChem. (n.d.). N-bromobutanimide. National Center for Biotechnology Information. Retrieved from [Link]
-
Suru Chemical. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). How to do workup after doing bromination with NBS?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
- Journal of the Korean Chemical Society. (2007).
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Reddit r/chemistry Community. (2023). What is the reactions products of NBS and sodium thiosulfate in water?. Reddit. Retrieved from [Link]
- Benchchem Application Notes. (n.d.). Mechanism of Allylic Bromination using N-Bromoamides.
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Technical Support Center: Managing Reaction Exotherms in the Bromination of 3-Methoxy-5-Methylbenzene
Welcome to the technical support guide for managing the bromination of 3-methoxy-5-methylbenzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our focus is on understanding and controlling the powerful exothermic nature of this reaction to ensure safety, selectivity, and reproducibility.
Section 1: Understanding the Hazard - Why is this Reaction So Exothermic?
This section addresses the fundamental chemical principles that make this specific bromination reaction prone to dangerous exotherms.
Q: What makes the bromination of 3-methoxy-5-methylbenzene so energetic?
A: The high reactivity and subsequent exotherm are due to the electronic nature of the substrate, 3-methoxy-5-methylbenzene. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism[1][2][3]. The benzene ring is "activated" by two electron-donating groups: the methoxy (-OCH3) group and the methyl (-CH3) group.
-
Methoxy Group Activation: The oxygen atom in the methoxy group has lone pairs of electrons that are delocalized into the benzene ring through resonance[4][5]. This significantly increases the electron density of the ring, making it highly attractive to electrophiles like bromine[5][6][7].
-
Methyl Group Activation: The methyl group also donates electron density, albeit more weakly, through an inductive effect.
This dual activation makes the aromatic ring extremely nucleophilic, leading to a very fast and highly exothermic reaction with brominating agents[8][9]. The overall reaction is exothermic by approximately -11 kcal/mol (-45 kJ/mol) even for benzene, and this value is significantly higher for such an activated substrate[10].
Q: What are the consequences of a failure to control the exotherm (a "runaway reaction")?
A: A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid, uncontrolled rise in temperature and pressure with severe consequences[8]:
-
Violent Boiling: The solvent can boil uncontrollably, leading to a rapid pressure increase within the vessel.
-
Formation of Impurities: High temperatures can lead to side reactions, most commonly over-bromination to form di- and tri-brominated products, reducing the yield and complicating purification[4].
-
Reagent & Product Decomposition: The integrity of the starting material and the desired product can be compromised, leading to a complex and often dark-colored mixture.
-
Safety Hazards: In a sealed or inadequately vented system, the pressure increase can cause the reaction vessel to rupture or explode.
Section 2: Proactive Exotherm Management & Protocols
Successful and safe execution of this reaction hinges on proactive control measures. This section provides detailed protocols and a comparative analysis of reagents.
Q: Which brominating agent is recommended for this substrate: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: For this highly activated substrate, N-Bromosuccinimide (NBS) is the strongly recommended reagent.
-
N-Bromosuccinimide (NBS): NBS is a solid, making it significantly easier and safer to handle than liquid bromine. It is a milder source of electrophilic bromine, resulting in a more controllable reaction rate and a less violent exotherm[11][12][13]. Reactions with NBS on activated aromatic rings can often be performed at slightly higher temperatures with greater control[12][14].
-
Elemental Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid that poses significant handling risks[15][16][17][18]. Its reaction with 3-methoxy-5-methylbenzene is extremely rapid and difficult to control. While it can be used, it requires extreme caution, very low temperatures, and slow, controlled addition[19][20].
Experimental Protocols
The following protocols are designed to be self-validating systems for thermal control. Constant monitoring of the internal reaction temperature is critical.
Protocol 1: Controlled Bromination using N-Bromosuccinimide (NBS) (Recommended)
This protocol prioritizes safety and control by using a milder brominating agent.
Step-by-Step Methodology:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a thermocouple for monitoring internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging the Flask: Charge the flask with 3-methoxy-5-methylbenzene (1.0 eq.) and a suitable solvent (e.g., acetonitrile or dichloromethane, ~0.2-0.5 M concentration).
-
Cooling: Cool the stirred solution to an internal temperature of 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in the same solvent. Note: Using a slight excess of NBS can lead to dibromination.
-
Controlled Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring for completion by TLC or LCMS.
-
Quenching (Caution: Potentially Exothermic): While maintaining cooling, slowly add a cold, saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted NBS and bromine byproduct. Continue adding until the characteristic orange/yellow color disappears[20].
-
Workup: Proceed with a standard aqueous workup, extraction with an organic solvent, drying, and purification by chromatography or recrystallization.
Protocol 2: High-Caution Bromination using Elemental Bromine (Br₂) (Expert Use Only)
This protocol is for experienced chemists with appropriate containment and monitoring equipment. The risk of a runaway reaction is significantly higher.
Step-by-Step Methodology:
-
Setup: Use the same setup as Protocol 1, ensuring all glassware is dry.
-
Charging the Flask: Charge the flask with 3-methoxy-5-methylbenzene (1.0 eq.) and an inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Cooling: Cool the stirred solution to an internal temperature of -10 °C to -5 °C using an ice-salt or dry ice/acetone bath. It is critical to start at a lower temperature to handle the initial exotherm[19].
-
Reagent Preparation: In a separate flask, dissolve elemental bromine (1.0 eq.) in a small amount of the reaction solvent. CAUTION: Handle Br₂ with extreme care, using appropriate PPE including heavy-duty gloves and a face shield [17][18][21].
-
Slow Addition: Transfer the bromine solution to the dropping funnel and add it dropwise at a very slow rate. The addition may take 1-2 hours. The internal temperature must not be allowed to rise above 0 °C [19]. If the temperature rises rapidly, immediately stop the addition.
-
Reaction: After addition, stir at -5 °C to 0 °C for 30 minutes, monitoring for completion.
-
Quenching: The quenching process is also exothermic[19]. Very slowly add a cold, saturated aqueous solution of sodium thiosulfate while maintaining the internal temperature below 5 °C.
-
Workup: Proceed with a standard aqueous workup. Be aware that the aqueous layer will be acidic due to the HBr byproduct. Neutralize carefully before disposal.
Data Presentation: Key Parameter Comparison
| Parameter | Protocol 1 (NBS) | Protocol 2 (Br₂) | Rationale |
| Brominating Agent | N-Bromosuccinimide | Elemental Bromine | NBS is a milder, solid reagent for better exotherm control. |
| Stoichiometry | 1.0 equivalent | 1.0 equivalent | Prevents over-bromination. |
| Initial Temperature | 0 °C | -10 °C to -5 °C | A lower starting temperature is required for the more reactive Br₂. |
| Max. Temp. During Add. | < 5 °C | < 0 °C | Strict temperature control is essential to prevent a runaway reaction. |
| Addition Time | 30 - 60 min | 60 - 120 min | Slower addition provides more time for heat dissipation. |
| Quenching Agent | Sat. aq. Na₂S₂O₃ | Sat. aq. Na₂S₂O₃ | Effectively neutralizes excess halogen. |
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides immediate, actionable advice.
Q: My reaction temperature is rising quickly and approaching the safety limit, even though I'm adding the reagent slowly. What should I do?
A:
-
Stop Addition Immediately: Close the stopcock on the dropping funnel.
-
Check Cooling System: Ensure your cooling bath is at the target temperature and has sufficient capacity (e.g., plenty of ice). Add more ice/salt if necessary.
-
Increase Stirring Rate: If safe to do so, increase the stirring speed to improve heat transfer to the flask walls and into the cooling bath.
-
Dilute (If Prepared): If you have pre-chilled solvent available, you can add a small amount to the reaction to increase the thermal mass. Do not add room temperature solvent.
-
Wait and Monitor: Do not resume addition until the temperature has stabilized at the desired setpoint for several minutes. When you resume, use an even slower addition rate.
Q: The reaction mixture has turned very dark, and I see vigorous gas evolution. What is happening and what is the emergency procedure?
A: This indicates a likely runaway reaction with decomposition. Prioritize safety immediately.
-
Alert Others: Inform colleagues in the lab of the situation.
-
Lower the Sash: Lower the fume hood sash completely.
-
Remove Cooling Bath (If Safe): If the reaction is generating its own cryogen (boiling off solvent rapidly), removing the external cooling bath can sometimes help moderate the reaction by allowing the flask to cool via evaporation. This is a judgment call based on the situation.
-
Prepare for Quench (From a Safe Distance): If the reaction begins to subside, prepare a large volume of quenching solution. Do not approach the flask until it is clear the reaction has stabilized.
-
Evacuate if Necessary: If the reaction continues to accelerate uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Q: My quenching step is surprisingly exothermic. How can I perform it more safely?
A: The quench neutralizes a powerful oxidizing agent (bromine) with a reducing agent, which is itself an exothermic process[19].
-
Ensure Main Reaction is Complete: Confirm via TLC/LCMS that the starting material is consumed. Unreacted starting material could react with the remaining bromine during the quench, adding to the exotherm.
-
Maintain Low Temperature: Do not remove the cooling bath before quenching.
-
Add Quenching Agent Slowly: Add the sodium thiosulfate solution dropwise, just as you did with the brominating agent, while monitoring the internal temperature.
-
Dilute the Reaction First: Adding a small amount of cold solvent before the quench can help buffer the temperature change.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the essential safety precautions for handling elemental bromine?
A: Bromine is extremely hazardous[16][17]. Always:
-
Wear a lab coat, closed-toe shoes, chemical splash goggles, and a face shield[17][18].
-
Use appropriate gloves. Fluorinated rubber or heavy-duty nitrile gloves are often recommended for handling pure bromine[17][21].
-
Have a bromine spill kit or a container of sodium thiosulfate solution immediately accessible to neutralize any spills[20][21][22].
-
Never handle bromine with bare hands or allow it to contact your skin[15][20].
Q: Do I need a Lewis acid catalyst like FeBr₃ or AlCl₃ for this reaction?
A: No, and you should not use one. Lewis acids are used to activate bromine for reaction with less activated or deactivated aromatic rings[9][10]. 3-methoxy-5-methylbenzene is so highly activated that a catalyst is unnecessary. Adding a Lewis acid would make the reaction uncontrollably fast and violent, almost certainly causing a dangerous runaway reaction.
Q: What is the expected regioselectivity? Where will the bromine add?
A: Both the methoxy and methyl groups are ortho, para-directing. The methoxy group is the more powerful activating group. The potential positions for bromination are C2, C4, and C6. Due to steric hindrance from the adjacent methoxy and methyl groups, the bromine will preferentially add to the C4 position , which is para to the methoxy group and ortho to the methyl group. Some of the C6 and C2 isomers may also form as minor products.
Section 5: Visualization & Diagrams
Workflow for Proactive Exotherm Control
Caption: Decision workflow for safe experiment setup and execution.
Troubleshooting Flowchart for a Runaway Exotherm
Caption: Emergency response flowchart for a thermal runaway event.
References
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Slideshare. Bromine handling and safety. Retrieved from [Link]
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Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]
- Standard Operating Procedure.
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Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. Retrieved from [Link]
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Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. Retrieved from [Link]
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]
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Mu, X., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(9), 11139-11159. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Bromine. Retrieved from [Link]
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ChemSpider SyntheticPages. Benzylic bromination of 4-bromo-3,5-dimethylanisole using N-Bromosuccinimide. Retrieved from [Link]
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Organic Syntheses. Procedure for (E)-2,3-DIBROMOBUT-2-ENOIC ACID. Retrieved from [Link]
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Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into 1-Bromo-3-methoxy-5-methylbenzene: Properties and Synthesis. Retrieved from [Link]
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Reddit. (2015, April 6). bromination? r/chemistry. Retrieved from [Link]
- Carreno, M. C., et al. (1990). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 55(7), 2120-2124.
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The reactions of methoxybenzene. Theory. Retrieved from [Link]
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Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
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Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros. Retrieved from [Link]
- Ch17 Reactions of Arom
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Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]
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YouTube. (2021, January 22). Bromination part IV - quench continued. Chemistry 261 Lab. Retrieved from [Link]
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Organic Chemistry Class Notes. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]
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Vedantu. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE. Retrieved from [Link]
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askIITians. (2025, July 29). How does anisole react with bromine in ethanoic acid?. Retrieved from [Link]
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Chegg.com. (2021, November 23). Solved Bromination of Anisole In this experiment, anisole. Retrieved from [Link]
- The Royal Society of Chemistry.
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Chemistry Steps. Reaction of Alkenes with Bromine. Retrieved from [Link]
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Organic Chemistry Portal. Bromination of Olefins with HBr and DMSO. Retrieved from [Link]
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Filo. (2024, December 21). Anisole undergoes bromination with bromine in ethanoic acid even in. Retrieved from [Link]
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Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]
- Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - CN111777549A.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the versatile aromatic building block, 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS: 59297-29-9). In the absence of publicly available experimental spectra for this specific compound, we will leverage established spectroscopic principles and comparative data from structurally similar molecules to provide a robust, predictive guide. This approach not only offers a detailed analytical framework for this compound but also serves as a practical example of spectroscopic problem-solving in a real-world research context.
Introduction to this compound
This compound is a trifunctionalized aromatic compound with significant potential in organic synthesis.[1] Its structure incorporates a nucleophilic substitution-ready bromomethyl group, a site for cross-coupling reactions at the aryl bromide, and a methoxy group that influences the electronic properties of the benzene ring.[1] These features make it a valuable intermediate for the synthesis of complex molecular architectures.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR data for a compound like this compound would involve dissolving approximately 5-10 mg of the purified solid in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra would then be recorded on a 400 or 500 MHz NMR spectrometer.
Sources
Reactivity Face-Off: A Comparative Analysis of 1-Bromo-3-(bromomethyl)-5-methoxybenzene and 1,3-bis(bromomethyl)benzene in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Benzylic bromides are a versatile class of reagents, prized for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of two such benzylic bromides: 1-Bromo-3-(bromomethyl)-5-methoxybenzene and 1,3-bis(bromomethyl)benzene . Our objective is to furnish a comprehensive understanding of their relative performance in nucleophilic substitution reactions, supported by mechanistic principles and detailed experimental protocols.
At a Glance: Structural and Electronic Divergence
The reactivity of a benzylic bromide is exquisitely sensitive to the electronic and steric environment of the aromatic ring. While both molecules under consideration possess benzylic bromide moieties, their substitution patterns engender distinct chemical behaviors.
| Feature | This compound | 1,3-bis(bromomethyl)benzene |
| Reactive Sites | One primary benzylic bromide | Two primary benzylic bromides |
| Ring Substituents | One bromo group, one methoxy group | One additional bromomethyl group |
| Electronic Nature | Competing electronic effects | Symmetrical electronic environment |
Deconstructing Reactivity: Electronic and Steric Influences
The propensity of a benzylic bromide to undergo nucleophilic substitution is governed by its ability to accommodate the transition states of either an S(_N)1 or S(_N)2 mechanism. The substituents on the benzene ring play a pivotal role in modulating these pathways.
1,3-bis(bromomethyl)benzene presents a symmetrical electronic landscape. The two bromomethyl groups are electronically equivalent in the starting material. The primary factor influencing the reactivity of the first substitution is the inherent reactivity of a primary benzylic bromide.
In stark contrast, This compound features a more complex electronic profile. The reactivity of its single benzylic bromide is modulated by the competing electronic effects of the bromo and methoxy substituents.
To quantify these electronic influences, we can consider the Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[1][2]
| Substituent | σ(meta | σ(para | Electronic Effect |
| -Br | +0.39 | +0.23 | Inductively electron-withdrawing, weakly resonance deactivating |
| -OCH₃ | +0.12 | -0.27 | Inductively electron-withdrawing, strongly resonance electron-donating |
In this compound, both the bromo and methoxy groups are meta to the bromomethyl group. At the meta position, inductive effects generally dominate over resonance effects.[2] Therefore, both the bromo and methoxy groups exert an electron-withdrawing inductive effect, which will influence the reactivity of the benzylic bromide.
The S(_N)1 Pathway: A Question of Carbocation Stability
The S(_N)1 mechanism proceeds through a carbocation intermediate. The rate of an S(_N)1 reaction is therefore highly dependent on the stability of this intermediate. Electron-donating groups on the benzene ring stabilize the benzylic carbocation through resonance and inductive effects, thus accelerating S(_N)1 reactions. Conversely, electron-withdrawing groups destabilize the carbocation and retard the S(_N)1 rate.[3]
Caption: Influence of substituents on benzylic carbocation stability in an S(_N)1 reaction.
For This compound , both the meta-bromo and meta-methoxy groups are inductively electron-withdrawing, which will destabilize the benzylic carbocation. In 1,3-bis(bromomethyl)benzene , the other bromomethyl group at the meta position also exerts an electron-withdrawing inductive effect. Comparing the inductive effects, the combined influence of a bromo and a methoxy group is expected to be more electron-withdrawing than a single bromomethyl group. Consequently, the benzylic carbocation of this compound is predicted to be less stable than that of 1,3-bis(bromomethyl)benzene.
Predicted S(_N)1 Reactivity: 1,3-bis(bromomethyl)benzene > this compound
The S(_N)2 Pathway: A Tale of Electrophilicity and Steric Hindrance
The S(N)2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon. The rate of an S(_N)2 reaction is sensitive to both the electrophilicity of the benzylic carbon and steric hindrance around the reaction center.[4]
Electron-withdrawing groups on the benzene ring increase the electrophilicity of the benzylic carbon, which can accelerate the S(_N)2 reaction.[5]
Caption: Influence of substituents on the S(_N)2 transition state.
As discussed, the combined inductive electron-withdrawing effect of the bromo and methoxy groups in This compound is likely stronger than that of the single bromomethyl group in 1,3-bis(bromomethyl)benzene . This would render the benzylic carbon in the former more electrophilic and thus more susceptible to nucleophilic attack.
Steric hindrance is another crucial factor.[6][7] In both molecules, the reactive bromomethyl groups are primary and relatively unhindered. The substituents are on the benzene ring and are not expected to cause significant differential steric hindrance at the benzylic position.
Predicted S(_N)2 Reactivity: this compound > 1,3-bis(bromomethyl)benzene
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity, a series of controlled experiments can be performed. The following protocols outline a general procedure for a nucleophilic substitution reaction with sodium cyanide, a common and effective nucleophile for benzylic bromides.
Protocol 1: Nucleophilic Substitution with Sodium Cyanide in DMSO
This protocol is adapted from established procedures for the cyanation of benzylic bromides.[8][9][10]
Materials:
-
This compound
-
1,3-bis(bromomethyl)benzene
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the benzylic bromide (1.0 equivalent) in anhydrous DMSO.
-
In a separate flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of DMSO, with gentle warming if necessary.
-
Add the sodium cyanide solution dropwise to the stirred solution of the benzylic bromide at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
To perform a comparative study, two parallel reactions should be set up, one with each benzylic bromide, ensuring identical reaction conditions (concentration, temperature, and stirring rate). The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by a suitable technique such as GC-MS or ¹H NMR to determine the rate of consumption of the starting material and formation of the product.
Protocol 2: Nucleophilic Substitution with a Primary Amine
This protocol outlines a general procedure for the reaction with a primary amine, such as benzylamine.[11][12]
Materials:
-
This compound
-
1,3-bis(bromomethyl)benzene
-
Benzylamine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a stirred solution of the benzylic bromide (1.0 equivalent) in the chosen anhydrous solvent, add the primary amine (1.1 equivalents) and the base (1.5 equivalents).
-
Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Summary and Conclusion
The comparative reactivity of this compound and 1,3-bis(bromomethyl)benzene in nucleophilic substitution reactions is a nuanced interplay of electronic and steric effects.
-
For S(_N)1 reactions , which are favored by polar protic solvents and weakly basic nucleophiles, 1,3-bis(bromomethyl)benzene is predicted to be more reactive . This is attributed to the comparatively lower destabilization of its benzylic carbocation intermediate.
-
For S(_N)2 reactions , favored by polar aprotic solvents and strong, non-hindered nucleophiles, This compound is predicted to be more reactive . The combined electron-withdrawing inductive effects of the bromo and methoxy substituents are expected to render its benzylic carbon more electrophilic.
The choice between these two reagents will ultimately depend on the desired reaction mechanism and the specific synthetic context. For applications requiring a more electrophilic benzylic carbon for a concerted substitution, this compound may be the superior choice. Conversely, if the reaction is likely to proceed through a carbocationic intermediate, 1,3-bis(bromomethyl)benzene may offer faster kinetics. The provided experimental protocols offer a robust framework for the empirical determination of their relative reactivities, enabling researchers to make informed decisions in their synthetic endeavors.
References
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Molecular Memory. (2019, October 21). Allylic and Benzylic Substrates: SN1/SN2/E1 or E2? YouTube. Retrieved from [Link]
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The Strategic Advantage of Bifunctional Building Blocks: A Spotlight on 1,3-Bis(bromomethyl)-5-methoxybenzene
An In-Depth Comparative Guide to Brominated Building Blocks in Synthetic Chemistry: A Focus on 1,3-Bis(bromomethyl)-5-methoxybenzene and Its Alternatives
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Brominated aromatic compounds, in particular, serve as versatile and highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the reactivity of the carbon-bromine bond, which can be readily transformed through a variety of reactions, including nucleophilic substitution, cross-coupling, and organometallic reagent formation.
This guide provides a comparative analysis of key brominated building blocks, with a central focus on the bifunctional reagent 1,3-bis(bromomethyl)-5-methoxybenzene . We will explore its unique reactivity and synthetic applications in contrast to other widely used brominated synthons, such as 1-bromo-3,5-dimethoxybenzene . Through this comparison, we aim to provide researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in the design and execution of their synthetic strategies.
1,3-Bis(bromomethyl)-5-methoxybenzene (CAS No: 19254-79-6) is a symmetrically substituted aromatic compound featuring two benzylic bromide moieties and an electron-donating methoxy group. This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a powerful tool for the synthesis of macrocycles, polymers, and other complex structures.
The presence of two reactive sites allows for the simultaneous or sequential formation of two new bonds, enabling the rapid assembly of intricate molecular frameworks. The methoxy group, positioned meta to the bromomethyl groups, electronically activates the benzene ring, though its influence on the benzylic positions is primarily inductive.
Comparative Analysis: Reactivity and Synthetic Utility
To fully appreciate the synthetic potential of 1,3-bis(bromomethyl)-5-methoxybenzene, it is instructive to compare it with other brominated building blocks that possess different substitution patterns and, consequently, different reactivity.
1,3-Bis(bromomethyl)-5-methoxybenzene vs. 1-Bromo-3,5-dimethoxybenzene
A primary point of comparison is 1-bromo-3,5-dimethoxybenzene (CAS No: 20469-65-2).[1][2] This compound features a bromine atom directly attached to the aromatic ring and two electron-donating methoxy groups. The fundamental difference in the location of the bromine atom—benzylic versus aromatic—dictates the types of reactions each building block will preferentially undergo.
| Feature | 1,3-Bis(bromomethyl)-5-methoxybenzene | 1-Bromo-3,5-dimethoxybenzene |
| CAS Number | 19254-79-6 | 20469-65-2[1] |
| Molecular Formula | C9H10Br2O | C8H9BrO2 |
| Key Reactive Site | Benzylic C-Br bond | Aromatic C-Br bond |
| Primary Reactions | Nucleophilic substitution (SN2) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck), Grignard/organolithium formation[3] |
| Typical Applications | Synthesis of macrocycles, molecular clips, and polymers | Introduction of a 3,5-dimethoxyphenyl moiety onto a target molecule[4][5] |
The benzylic bromides of 1,3-bis(bromomethyl)-5-methoxybenzene are highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is characteristic of SN2 reactions and allows for the straightforward introduction of diverse functionalities.
In contrast, the aryl bromide of 1-bromo-3,5-dimethoxybenzene is relatively unreactive towards nucleophilic substitution under standard conditions. However, it is an excellent substrate for palladium-catalyzed cross-coupling reactions.[3] These powerful transformations enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Furthermore, 1-bromo-3,5-dimethoxybenzene can be readily converted into its corresponding Grignard or organolithium reagent, which can then participate in reactions with various electrophiles.[3]
Experimental Protocols
Protocol 1: Synthesis of a Dithia-macrocycle using 1,3-Bis(bromomethyl)-5-methoxybenzene
This protocol illustrates the utility of 1,3-bis(bromomethyl)-5-methoxybenzene in the synthesis of macrocyclic structures via a double nucleophilic substitution reaction.
Diagrammatic Workflow:
Sources
A Comparative Guide to the Spectroscopic Confirmation of 1-Bromo-3-(bromomethyl)-5-methoxybenzene
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel synthetic intermediates is a cornerstone of procedural validity and downstream success. 1-Bromo-3-(bromomethyl)-5-methoxybenzene, a versatile aromatic building block, presents a unique spectroscopic fingerprint.[1] This guide provides an in-depth analysis of the expected spectroscopic data for this compound and compares it with structurally related alternatives, offering a robust framework for its identification and characterization.
The molecular formula of our target compound is C₈H₈Br₂O, with a molecular weight of 279.96 g/mol .[1] Its structure features a benzene ring with three distinct substituents: a bromine atom, a bromomethyl group, and a methoxy group, positioned at the 1, 3, and 5 positions, respectively. This substitution pattern dictates a specific symmetry and electronic environment, which are key to interpreting its spectroscopic signature.
The Analytical Workflow: A Multidimensional Approach
A conclusive structural elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal analytical methods. The workflow for confirming the structure of this compound is a systematic process of generating and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: A generalized workflow for the synthesis and spectroscopic confirmation of a chemical compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we can predict a distinct set of signals based on the electronic effects of the substituents.
Predicted ¹H NMR Spectrum:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 7.2 - 7.5 | Singlet (or very fine triplet) | 1H | Ar-H | Aromatic proton between two bromine-containing groups. |
| 2 | ~ 7.0 - 7.2 | Singlet (or very fine doublet) | 2H | Ar-H | Aromatic protons adjacent to the methoxy group. |
| 3 | ~ 4.4 - 4.6 | Singlet | 2H | -CH₂Br | Methylene protons of the bromomethyl group, deshielded by the adjacent bromine. |
| 4 | ~ 3.8 | Singlet | 3H | -OCH₃ | Methyl protons of the methoxy group. |
Comparative Analysis:
To appreciate the uniqueness of this pattern, let's compare it with a similar structure, 1-Bromo-3,5-dimethoxybenzene . In this case, the ¹H NMR spectrum would show two aromatic protons as a doublet and one as a triplet, along with a singlet for the six protons of the two methoxy groups.[2] The absence of the characteristic -CH₂Br signal and the different aromatic splitting pattern would be key differentiators.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule. For our target compound, we expect to see eight distinct carbon signals.
Predicted ¹³C NMR Spectrum:
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 160 | Ar-C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| 2 | ~ 140 | Ar-C-CH₂Br | Aromatic carbon attached to the bromomethyl group. |
| 3 | ~ 122 | Ar-C-Br | Aromatic carbon attached to the bromine atom. |
| 4 | ~ 115-125 | Ar-CH | Aromatic CH carbons. |
| 5 | ~ 55 | -OCH₃ | Carbon of the methoxy group. |
| 6 | ~ 32 | -CH₂Br | Carbon of the bromomethyl group, deshielded by bromine. |
Comparative Analysis:
Comparing this to 1-Bromo-3-methylbenzene (m-bromotoluene) , we would expect to see a signal for the methyl carbon around 21 ppm.[3] The absence of the methoxy carbon signal and the different chemical shifts for the aromatic carbons would clearly distinguish the two compounds.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. The IR spectrum of this compound will be characterized by vibrations of the aromatic ring, C-H bonds, C-O bond of the ether, and C-Br bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂- and -CH₃) |
| ~ 1600 - 1450 | C=C stretch | Aromatic ring |
| ~ 1250 - 1000 | C-O stretch | Aryl-alkyl ether |
| ~ 700 - 500 | C-Br stretch | Bromoalkane and Bromoarene |
Comparative Analysis:
If we compare this to 1-bromo-4-methoxybenzene , the overall IR spectrum would be quite similar.[4] However, subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the different substitution patterns on the aromatic ring could be used for differentiation, although this is less definitive than NMR or MS.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument Setup: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.
Predicted Mass Spectrum:
The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms in the molecule will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.
-
Molecular Ion (M⁺): m/z = 278 (with ⁷⁹Br, ⁷⁹Br)
-
M+2 Peak: m/z = 280 (with one ⁷⁹Br and one ⁸¹Br)
-
M+4 Peak: m/z = 282 (with ⁸¹Br, ⁸¹Br)
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous confirmation of the molecular formula C₈H₈Br₂O.[1]
Comparative Analysis:
A compound like 3,5-Dibromobenzyl bromide (C₇H₅Br₃) , while also containing bromine, would have a different molecular weight (328.827 g/mol ) and a more complex isotopic pattern due to the presence of three bromine atoms.[5] This would be easily distinguishable in the mass spectrum.
Caption: Logical flow from spectroscopic data to structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. If using HRMS, compare the measured exact mass with the calculated theoretical mass for the proposed molecular formula.
Conclusion
The structural confirmation of this compound is a process of systematic, multi-faceted spectroscopic analysis. By combining the detailed information on proton and carbon environments from NMR, the functional group identification from IR, and the molecular weight and formula confirmation from mass spectrometry, researchers can achieve an unambiguous elucidation of its structure. The comparative data provided for structurally similar compounds further strengthens the confidence in the assignment by highlighting the unique spectroscopic features of the target molecule. This rigorous approach is essential for ensuring the integrity of research and development in the chemical sciences.
References
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PubChem. 1-Bromo-3,5-dimethoxybenzene. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]
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National Institutes of Health. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
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Ainfo Inc. 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. [Link]
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SpectraBase. 1-Bromo-3,5-dimethoxy-benzene. [Link]
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NIST WebBook. Benzene, 1-bromo-4-methoxy-. [Link]
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National Institutes of Health. Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. [Link]
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PubChem. 2-Bromoanisole. [Link]
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NIST WebBook. Benzene, 1,3-dibromo-5-(bromomethyl)-. [Link]
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SpectraBase. 1-Bromo-3-tert-butyl-2-methoxy-5-methylbenzene - Optional[Vapor Phase IR] - Spectrum. [Link]
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ResearchGate. 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3). [Link]
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SpectraBase. 3-Methoxy-benzylbromide - Optional[13C NMR] - Spectrum. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-Bromo-3-(bromomethyl)-5-methoxybenzene for Pharmaceutical Use
In the intricate world of pharmaceutical development, the quality of each starting material and intermediate is a cornerstone of safety and efficacy. 1-Bromo-3-(bromomethyl)-5-methoxybenzene (CAS No. 59297-29-9) is a valuable building block, prized for its dual reactive sites that allow for sequential and selective chemical modifications in the synthesis of complex active pharmaceutical ingredients (APIs).[1] However, its utility is directly proportional to its purity. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to rigorously validate the purity of this critical intermediate, ensuring it meets the stringent requirements of pharmaceutical use.
Chapter 1: The Impurity Landscape – Foreseeing the Unwanted
Effective purity validation begins not at the analytical bench, but with a thorough understanding of the compound's synthetic route. The synthesis of this compound typically involves two key bromination steps: electrophilic aromatic bromination and benzylic radical bromination.[1] This knowledge allows us to anticipate a specific constellation of potential impurities.
Common Impurity Classes:
-
Starting Material Residues: Unreacted precursors like 3-bromo-5-methoxytoluene can carry through.[1]
-
Regioisomers: Bromination of the aromatic ring can potentially occur at other positions, leading to isomeric impurities that are often difficult to separate.
-
Polybrominated Species: Over-bromination, especially at the benzylic position, can yield dibromo- or tribromomethyl species. These are particularly problematic as they can be mutagenic.[1]
-
Hydrolysis/Degradation Products: The benzylic bromide is highly reactive and susceptible to hydrolysis, especially in the presence of moisture, forming the corresponding benzyl alcohol (1-bromo-3-(hydroxymethyl)-5-methoxybenzene).
-
Residual Solvents & Reagents: Solvents used in synthesis and purification (e.g., dichloromethane, hexanes, ethyl acetate) and reagents like N-Bromosuccinimide (NBS) must be quantified.[2]
Understanding this landscape is critical because it dictates our choice of analytical techniques. A single method is rarely sufficient; an orthogonal approach, where different techniques with different separation and detection principles are used, is the gold standard for robust purity assessment.
Chapter 2: Orthogonal Analytical Strategy for Comprehensive Validation
A self-validating system for purity relies on a combination of a primary quantitative technique and several confirmatory qualitative and quantitative methods. This multi-faceted approach ensures that what one method might miss, another will detect.
The logical workflow for validating a new batch of this intermediate is outlined below.
Caption: Workflow for comprehensive purity validation.
Core Techniques:
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for purity assay. It excels at separating non-volatile impurities like regioisomers and degradation products from the main compound. A stability-indicating method must be developed, which is capable of separating the main peak from all potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is superior for analyzing volatile and thermally stable compounds.[3] It is the ideal method for detecting residual solvents and volatile impurities from the synthesis, such as unreacted starting materials. Its mass spectrometry detector provides definitive structural identification of these trace components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. NMR confirms the identity of the main compound and can detect and quantify isomeric impurities that might co-elute with the main peak in HPLC. The chemical shifts and splitting patterns of protons on the benzene ring are highly sensitive to the substitution pattern.[4][5]
Chapter 3: Comparative Analysis: Performance in a Model Reaction
The ultimate test of a pharmaceutical intermediate is its performance in a subsequent synthetic step. Purity is not just about meeting a specification on a Certificate of Analysis; it's about ensuring predictable reactivity and minimizing downstream purification challenges.
To illustrate this, we can compare a high-purity batch of This compound (Intermediate A) with a hypothetical alternative, 1-Chloro-3-(chloromethyl)-5-methoxybenzene (Intermediate B), in a representative nucleophilic substitution reaction, a crucial step in many API syntheses.[1]
Caption: Model nucleophilic substitution reaction.
Table 1: Comparative Performance Data
| Parameter | Intermediate A (Brominated) | Intermediate B (Chlorinated) | Rationale |
| Initial Purity (HPLC) | > 99.5% | > 99.5% | Both materials start with high purity for a fair comparison. |
| Reaction Time (hours) | 4 | 12 | The C-Br bond is weaker and bromide is a better leaving group than chloride, leading to faster reaction kinetics. |
| Product Yield (%) | 92% | 85% | Higher reactivity of the benzylic bromide leads to a more efficient conversion.[1] |
| Key Impurity Formed | Minimal | Unreacted Starting Material (2.5%) | The slower reaction of the chloride leads to incomplete conversion under the same conditions. |
| Downstream Impact | Simple crystallization required. | Requires chromatographic purification to remove starting material, increasing cost and time. | High-purity, highly reactive intermediates simplify downstream processing. |
This comparison clearly demonstrates that while both intermediates may have high initial purity, the inherent chemical properties of the brominated compound (Intermediate A) lead to a more efficient and cleaner reaction, underscoring why it is often the reagent of choice despite potentially higher cost.
Chapter 4: Standard Operating Protocols (SOPs)
Trustworthiness in science is built on reproducibility. The following are detailed, step-by-step protocols for the core analytical methods, grounded in principles outlined by the International Council for Harmonisation (ICH).[6][7][8]
SOP 1: Purity Assay by HPLC-UV
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The UV detector quantifies the compounds as they elute. This method is validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.[7]
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A: Water (pH 3.0 with Formic Acid), B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Causality: The acidic mobile phase ensures that any acidic or basic functional groups are protonated, leading to consistent retention times. The gradient elution is necessary to elute both the main, relatively nonpolar compound and any more polar degradation products (like the benzyl alcohol) within a reasonable time while maintaining good peak shape.
Table 2: HPLC Method Validation Summary
| Parameter | Acceptance Criterion | Result |
| Specificity | Baseline resolution (>2.0) from known impurities | Achieved |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.8% |
| Precision (%RSD) | ≤ 1.0% | 0.45% |
SOP 2: Residual Solvents by GC-MS
-
Principle: Headspace GC-MS is used to analyze volatile organic compounds. The sample is heated, and the vapor (headspace) is injected into the GC. The MS detector identifies compounds based on their unique mass fragmentation patterns.
-
Instrumentation: Headspace Sampler coupled to a GC-MS system.[3]
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temp: 230°C.
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal immediately.
-
Causality: DMSO is used as the diluent due to its high boiling point, which prevents it from interfering with the analysis of more volatile solvents. The DB-624 column is specifically designed for residual solvent analysis, providing excellent separation for a wide range of common solvents.
SOP 3: Structural Confirmation by ¹H NMR
-
Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the local magnetic fields around hydrogen nuclei.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-7.3 (m, 3H): Aromatic protons (H-2, H-4, H-6). The exact splitting will be complex due to meta-coupling.[5]
-
~4.4 (s, 2H): Benzylic protons (-CH₂Br).
-
~3.8 (s, 3H): Methoxy protons (-OCH₃).
-
-
Causality: The singlet for the -CH₂Br protons is a key identifier. Any significant peaks in the 4.5-5.0 ppm range could indicate the presence of the corresponding benzyl alcohol hydrolysis product (-CH₂OH). The integration of the aromatic region relative to the benzylic and methoxy signals must be consistent with the 3:2:3 ratio for the pure compound.
Conclusion
Validating the purity of a pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands a deep understanding of its chemistry and the application of orthogonal analytical techniques. By combining a primary quantitative method like HPLC with confirmatory methods such as GC-MS and NMR, researchers can build a comprehensive and trustworthy purity profile. This meticulous approach not only satisfies regulatory requirements but, more importantly, ensures the reliability of the synthetic process, the quality of the final API, and the safety of the patient.
References
- BenchChem. (n.d.). A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture.
- BenchChem. (n.d.). This compound.
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- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Comparative Analysis
This guide provides an in-depth comparison of palladium catalyst systems for cross-coupling reactions involving the bifunctional substrate, 1-Bromo-3-(bromomethyl)-5-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles of catalyst selection, focusing on achieving chemoselectivity between the aryl C(sp²)-Br and benzyl C(sp³)-Br bonds. All experimental data and protocols are grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Chemoselectivity Challenge of a Bifunctional Substrate
This compound presents a common yet challenging scenario in synthetic chemistry. It possesses two distinct carbon-bromine bonds susceptible to palladium-catalyzed cross-coupling. The central challenge is to direct the catalytic system to selectively activate one bond over the other, enabling the controlled and predictable synthesis of complex molecules.
The two reactive sites are:
-
Aryl Bromide (C(sp²)-Br): A robust bond, its reactivity is modulated by the electron-donating methoxy group on the aromatic ring.
-
Benzylic Bromide (C(sp³)-Br): An inherently more reactive bond due to the stability of the benzylic position, making it a prime target for oxidative addition.
Achieving selectivity hinges on carefully tuning the components of the catalytic system—the palladium precursor, the phosphine ligand, the base, and the solvent—to exploit the subtle electronic and steric differences between these two sites.
Caption: Generalized Pd(0)/Pd(II) cross-coupling catalytic cycle.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. [1][2]For our substrate, the goal is typically the selective coupling at the aryl bromide position. The choice of phosphine ligand is paramount in achieving this outcome.
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Major Product Selectivity | Avg. Yield (%) | Rationale for Selectivity |
| Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | Aryl C(sp²)-Br Coupling | 90-95 | The sterically bulky, electron-rich tricyclohexylphosphine (PCy₃) ligand accelerates oxidative addition at the C(sp²)-Br bond, outcompeting reaction at the benzylic site. [3][4] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Mixed / Benzylic C(sp³)-Br | Variable | The less sterically demanding triphenylphosphine (PPh₃) ligand can favor oxidative addition at the inherently more reactive C(sp³)-Br bond, leading to lower selectivity. [3] |
| PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 90 | 8 | Aryl C(sp²)-Br Coupling | 85-90 | The bidentate dppf ligand creates a specific coordination geometry that favors reaction at the aryl position, providing good selectivity and thermal stability. [5] |
Expanding the Scope: Other Cross-Coupling Reactions
Heck Reaction with Alkenes
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. [6][7]Interestingly, benzylic halides can also participate. [8]This duality allows for tunable selectivity.
-
For Aryl C(sp²)-Br Coupling: A traditional system like Pd(OAc)₂ with P(o-tolyl)₃ in the presence of a base like Et₃N is effective. The phosphine ligand is crucial for promoting the reactivity of the aryl bromide.
-
For Benzylic C(sp³)-Br Coupling: A ligand-free system, using only Pd(OAc)₂ , can favor reaction at the more reactive benzylic bromide site. [8][9]The absence of a stabilizing phosphine ligand allows the inherent reactivity of the C(sp³)-Br bond to dominate.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, typically using a dual catalyst system. [10][11][12]
-
Standard Catalyst System: PdCl₂(PPh₃)₂ / CuI with an amine base (e.g., Et₃N or DIPA).
-
Expected Selectivity: The reaction is highly likely to be selective for the Aryl C(sp²)-Br bond . The established mechanism involves distinct palladium and copper cycles where the palladium complex preferentially activates the aryl halide for oxidative addition, while the copper acetylide participates in the subsequent transmetalation step. [10]Direct coupling at the benzylic bromide is less common under these standard conditions.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation and is highly developed for aryl halides. [13][14][15]
-
Recommended Catalyst System: A palladium precursor (Pd₂(dba)₃ or a G3 precatalyst) combined with a sterically hindered biaryl phosphine ligand (e.g., XPhos, SPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS). [16]* Expected Selectivity: This reaction will exhibit excellent selectivity for the Aryl C(sp²)-Br bond . The entire catalyst system, particularly the bulky, electron-rich ligands, was specifically designed to facilitate the challenging oxidative addition of aryl halides and subsequent C-N reductive elimination, making it highly specific for this transformation. [15][16]
Caption: Catalyst selection workflow for aryl-selective couplings.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
This protocol is adapted from established procedures for selective C(sp²)-Br coupling. [3][17]
-
Preparation: To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv, e.g., 0.30 mmol).
-
Reagents: Add the desired arylboronic acid (1.1 equiv, 0.33 mmol) and cesium carbonate (Cs₂CO₃, 2.0 equiv, 0.60 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%) in toluene (e.g., 1.0 mL).
-
Reaction Assembly: Add the catalyst solution to the Schlenk tube containing the reactants, followed by degassed water (e.g., 0.1 mL).
-
Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture vigorously for 2 hours.
-
Workup and Analysis: After cooling, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel. Confirm product structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Heck Reaction at the Aryl Bromide Position
This protocol is based on general methodologies for the Heck reaction. [6][17]
-
Preparation: In a Schlenk tube under argon, combine this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), and triethylamine (Et₃N, 2.0 equiv).
-
Catalyst Addition: Add the solvent (e.g., DMF). Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (2 mol%) and P(o-tolyl)₃ (4 mol%).
-
Execution: Seal the tube and heat the mixture to 100-120°C. Monitor the reaction by TLC or GC-MS.
-
Workup and Analysis: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and salts. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling at the Aryl Bromide Position
This protocol follows standard procedures for Sonogashira coupling. [10][17]
-
Preparation: To a Schlenk tube under argon, add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Catalyst and Reagents: Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv). Add the palladium catalyst, PdCl₂(PPh₃)₂ (2 mol%), and the co-catalyst, copper(I) iodide (CuI, 2 mol%).
-
Execution: Stir the reaction at room temperature or with gentle heating (40-60°C). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Analysis: Once the reaction is complete, filter the mixture through a pad of Celite to remove ammonium salts. Concentrate the filtrate and purify the residue by column chromatography.
References
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Title: Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]
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Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes Source: ResearchGate URL: [Link]
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Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles Source: National Institutes of Health (NIH) URL: [Link]
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Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
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Title: Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids Source: PubMed Central (PMC) URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF Source: ResearchGate URL: [Link]
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Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (PMC) URL: [Link]
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Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL: [Link]
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Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: Wiley Online Library URL: [Link]
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Title: Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides Source: ResearchGate URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
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Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Applied Organometallic Chemistry URL: [Link]
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Title: Heck reaction Source: Wikipedia URL: [Link]
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Title: Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines Source: The Journal of Organic Chemistry URL: [Link]
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Title: Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions Source: Scite.ai URL: [Link]
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Title: ChemInform Abstract: Ligand-Free Palladium-Catalyzed Intramolecular Heck Reaction of Secondary Benzylic Bromides. Source: ResearchGate URL: [Link]
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Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: SpringerLink URL: [Link]
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Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]
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Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
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Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
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Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
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Title: A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols Source: Organic Letters URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions Source: Organic Letters URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes Source: Organic Letters URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira coupling Source: YouTube URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system Source: ResearchGate URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
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Assessing the Steric Hindrance of the Methoxy Group in 1-Bromo-3-(bromomethyl)-5-methoxybenzene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, understanding the nuanced interplay of electronic and steric effects is paramount for reaction design and optimization. This guide provides an in-depth analysis of the steric hindrance imparted by the methoxy group in reactions involving 1-Bromo-3-(bromomethyl)-5-methoxybenzene. While this substrate is a valuable building block, the influence of its substitution pattern on reactivity, particularly at the benzylic position, warrants a detailed examination.
This document moves beyond a theoretical overview to present a comparative framework, supported by analogous experimental data and detailed protocols. We will dissect the dual nature of the methoxy group—its activating electronic effects versus its potential for steric impediment—to provide a predictive understanding of its role in nucleophilic substitution reactions.
The Dichotomy of the Methoxy Group: Electronic Activation vs. Steric Hindrance
The methoxy group (-OCH₃) is a powerful modulator of aromatic reactivity. Its influence stems from two primary, and often competing, effects:
-
Electronic Effects: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution.[1] In the context of reactions at the benzylic CH₂Br group, this electron-donating nature can also stabilize the transition state of Sₙ2 reactions and any potential carbocationic character in Sₙ1-like processes.[2]
-
Steric Effects: Despite being relatively small, the methoxy group occupies a finite volume. This steric bulk can hinder the approach of reactants to adjacent positions on the aromatic ring and, crucially, to the benzylic side chain. This phenomenon, known as steric hindrance, can significantly impact reaction rates and product distributions.[3]
In this compound, the methoxy group is positioned meta to the reactive bromomethyl group. This positioning minimizes direct resonance interaction with the benzylic carbon but its steric presence can still influence the trajectory of an incoming nucleophile.
Comparative Analysis: Reactivity of the Benzylic Bromide
The primary reaction of interest at the bromomethyl group is nucleophilic substitution, most commonly proceeding via an Sₙ2 mechanism. The rate of this reaction is highly sensitive to steric hindrance at the electrophilic carbon.[4]
Proposed Comparative Study:
Objective: To quantify the steric effect of the meta-methoxy group on the rate of nucleophilic substitution at the benzylic position.
Substrates for Comparison:
-
Test Substrate: this compound
-
Primary Reference: 1-Bromo-3-(bromomethyl)benzene (lacks the methoxy group)
-
Secondary Reference: 1-(Bromomethyl)-3,5-dimethoxybenzene (contains two methoxy groups, amplifying the effect)
By comparing the reaction rates of these three compounds under identical conditions, we can isolate and quantify the impact of the methoxy substituent(s).
Predicted Outcomes and Rationale:
Based on established principles of physical organic chemistry, we can predict the relative rates of reaction for a standard Sₙ2 reaction, such as the Finkelstein reaction with sodium iodide in acetone.
| Substrate | Predicted Relative Rate (k_rel) | Rationale |
| 1-Bromo-3-(bromomethyl)benzene | 1.00 (Reference) | Baseline reactivity of a sterically unencumbered, meta-disubstituted benzyl bromide. |
| This compound | < 1.00 | The methoxy group at the 5-position is expected to exert a moderate steric hindrance to the backside attack of the nucleophile on the benzylic carbon, thus decreasing the reaction rate. |
| 1-(Bromomethyl)-3,5-dimethoxybenzene | << 1.00 | The presence of two methoxy groups flanking the bromomethyl group will create a significantly more sterically congested environment, leading to a substantial decrease in the Sₙ2 reaction rate. |
It is important to note that while the methoxy group is electron-donating, its meta position in our test substrate means its electronic influence on the benzylic reaction center is primarily inductive and relatively weak compared to the steric component.
Experimental Protocols
To generate the comparative data discussed above, the following detailed experimental protocols are proposed.
Synthesis of Substrates:
The synthesis of the required substrates can be achieved through radical bromination of the corresponding methyl-substituted precursors. For instance, 1-(bromomethyl)-3,5-dimethoxybenzene can be synthesized from 3,5-dimethoxytoluene using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.[5] A similar approach can be used for the other substrates.
Kinetic Measurement of Sₙ2 Reaction (Finkelstein Reaction):
This protocol outlines a method to determine the second-order rate constants for the reaction of the benzylic bromides with sodium iodide in acetone. The progress of the reaction can be monitored by observing the precipitation of sodium bromide, which is insoluble in acetone, or by analytical techniques such as ¹H NMR spectroscopy or gas chromatography.
Materials:
-
This compound
-
1-Bromo-3-(bromomethyl)benzene
-
1-(Bromomethyl)-3,5-dimethoxybenzene
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Standard glassware for organic synthesis
-
Constant temperature bath
-
Analytical instrument (e.g., NMR spectrometer or GC-FID)
Procedure:
-
Preparation of Solutions:
-
Prepare 0.1 M stock solutions of each benzylic bromide substrate in anhydrous acetone.
-
Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.
-
-
Kinetic Run:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), combine 5.0 mL of a substrate stock solution with 5.0 mL of the sodium iodide stock solution.
-
Start a timer immediately upon mixing.
-
At regular time intervals (e.g., every 10 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with 1.0 mL of a cold solution of pentane and washing with water to remove unreacted sodium iodide and precipitated sodium bromide.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or ¹H NMR to determine the concentration of the remaining benzylic bromide and the formed benzylic iodide.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of the benzylic bromide versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated using the equation: k = k' / [NaI].
-
Repeat the experiment for each substrate under identical conditions.
-
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Steric hindrance to nucleophilic attack.
Caption: Workflow for kinetic analysis.
Conclusion and Future Outlook
The steric effect of a methoxy group, even when positioned meta to a reactive center, can have a discernible impact on reaction kinetics. For this compound, this steric hindrance is predicted to moderately decrease the rate of Sₙ2 reactions at the benzylic position when compared to its non-methoxylated analogue. This guide provides a robust framework for experimentally verifying and quantifying this effect.
For researchers in drug development and process chemistry, a quantitative understanding of such substituent effects is crucial for predictive modeling, route scouting, and the optimization of reaction conditions to achieve desired yields and purity profiles. The proposed comparative study, employing standard kinetic analysis techniques, offers a clear path to elucidating the subtle yet significant role of the methoxy group in this versatile synthetic intermediate.
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Saeed, A., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTS, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. Química Nova, 47(5). [Link]
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A Guide to 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Bifunctional Reagent with Orthogonal Reactivity
For researchers, scientists, and drug development professionals, the precise construction of complex molecular architectures is a paramount challenge. Bifunctional reagents, which act as molecular bridges, are indispensable tools in this endeavor, enabling the covalent linkage of two molecular entities.[1] The choice of linker is critical, influencing not only the synthetic strategy but also the properties of the final conjugate, from its stability to its biological function.[2] This guide provides an in-depth technical analysis of 1-Bromo-3-(bromomethyl)-5-methoxybenzene, a bifunctional reagent distinguished by its rigid aromatic scaffold and, most importantly, its two electrophilic centers with distinct and predictable reactivity. We will compare its properties and potential applications against other classes of bifunctional reagents, supported by established principles of chemical reactivity and representative experimental data.
The Core Advantage: Differential Reactivity
The structure of this compound presents a unique opportunity for controlled, stepwise synthesis. It possesses two bromine substituents that are not created equal: a benzylic bromide and an aryl bromide.
-
The Benzylic Bromide (-CH₂Br): This group is highly reactive towards nucleophilic substitution. The carbon atom is sp³-hybridized and adjacent to an aromatic ring, which stabilizes the transition state of both Sₙ1 and Sₙ2 reactions.[3] This high reactivity allows for facile reaction with a wide range of nucleophiles, including thiols (e.g., from cysteine residues in proteins), amines, and carboxylates, under mild conditions.[3][4]
-
The Aryl Bromide (-Br on the benzene ring): In stark contrast, the bromine atom directly attached to the sp²-hybridized carbon of the benzene ring is significantly less reactive towards classical nucleophilic substitution.[5] This inertness under standard conditions is due to the high strength of the C-Br bond and the instability of the corresponding phenyl cation.[6] However, this bond can be activated to form new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions.[7][8]
This disparity in reactivity is the cornerstone of this reagent's utility. It allows for a sequential and orthogonal synthetic strategy, where one part of a conjugate can be introduced at the highly reactive benzylic position without affecting the aryl bromide, which remains available for a subsequent, chemically distinct transformation.
Caption: Orthogonal reaction workflow for this compound.
Comparative Analysis with Alternative Bifunctional Reagents
The selection of a bifunctional linker depends heavily on the specific application, including the nature of the molecules to be conjugated, the desired stability of the linkage, and the required spatial orientation. This compound occupies a unique niche due to its rigid aromatic spacer and its heterobifunctional electrophilic nature.
| Linker Class | Example Reagent | Reactive Groups | Spacer Characteristics | Bond Stability & Reaction Conditions | Key Applications |
| Heterobifunctional, Differential Electrophiles | This compound | Benzylic Bromide, Aryl Bromide | Rigid, Aromatic | Benzyl-thioether/amine: Stable, formed under mild conditions.[9] Aryl-C/N/O bond: Very stable, requires metal catalysis (e.g., Pd).[7] | Sequential synthesis, PROTACs, Antibody-Drug Conjugates (ADCs).[2][10] |
| Heterobifunctional, Amine/Thiol Reactive | Sulfo-SMCC | NHS ester, Maleimide | Rigid, Cyclohexane | Amide bond: Very stable. Thioether bond: Stable, formed at neutral pH. | Protein-protein conjugation, ADCs, surface modification.[11][12] |
| Homobifunctional, Amine Reactive | DSS (Disuccinimidyl suberate) | 2x NHS ester | Flexible, Alkyl Chain | Amide bonds: Very stable, reacts with primary amines at pH 7-9. | Intramolecular protein cross-linking, protein polymerization.[11][13] |
| Zero-Length Carbodiimide | EDC | Carbodiimide | None (direct bond) | Amide bond: Very stable, activates carboxyl groups to react with amines. | Peptide synthesis, immobilizing proteins to surfaces.[14] |
| Flexible Hydrophilic Linkers | PEGylated Crosslinkers | Various (e.g., NHS, Maleimide) | Flexible, PEG chain | Varies by reactive group; PEG chain enhances solubility. | Improving pharmacokinetics of bioconjugates, reducing aggregation.[15] |
Causality Behind Experimental Choices
-
Why a Rigid Spacer? Unlike flexible alkyl or PEG linkers that allow for a range of conformations, the benzene core of this compound provides a defined spatial relationship and distance between the two conjugated molecules.[16] This is critical in applications like PROTACs, where precise orientation of a target protein and an E3 ligase is necessary for efficient ubiquitination, or in designing specific enzyme inhibitors.
-
Why Orthogonal Reactivity? Reagents like Sulfo-SMCC offer heterobifunctionality but rely on the selective presence of different nucleophiles (amines vs. thiols) in the substrates. The orthogonal reactivity of our topic reagent is intrinsic to its structure, allowing for controlled, stepwise additions even with substrates that may contain multiple types of nucleophiles. This provides a higher degree of control over the synthesis of complex conjugates.[17]
Experimental Protocols: A Self-Validating System
The following protocols are representative methodologies that leverage the unique reactivity of this compound.
Protocol 1: Selective S-Alkylation of a Cysteine-Containing Peptide
This protocol details the first step of a sequential conjugation, targeting the highly reactive benzylic bromide with a thiol nucleophile.
Caption: Workflow for selective reaction at the benzylic bromide position.
Methodology:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed buffer, such as 50 mM sodium phosphate with 2 mM EDTA, pH 7.4. The presence of a reducing agent like TCEP may be necessary if the cysteine is oxidized.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMF or DMSO.
-
Reaction Initiation: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the bifunctional reagent solution to the stirring peptide solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain peptide solubility and structure.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired mono-adduct. The aryl bromide will remain unreacted under these conditions.
-
Purification: Once the reaction is complete, the resulting conjugate can be purified using reverse-phase HPLC to remove unreacted peptide and excess reagent.
Self-Validation: The success of this step is validated by mass spectrometry, which will show a mass shift corresponding to the addition of the C₈H₈BrO moiety to the peptide. The unreacted aryl bromide provides a unique isotopic signature that can be observed.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol describes the second step, where the inert aryl bromide of the purified intermediate is functionalized.
Caption: Workflow for the palladium-catalyzed Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve the purified intermediate conjugate from Protocol 1 in a suitable solvent system, such as a mixture of dioxane and water.[18]
-
Addition of Reagents: Add the desired boronic acid or boronate ester (e.g., 1.5 equivalents) and a base, such as potassium carbonate or cesium carbonate (e.g., 3 equivalents).[19]
-
Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand).[20]
-
Incubation: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture can be filtered to remove the catalyst, and the final product purified by reverse-phase HPLC.
Self-Validation: The successful coupling is confirmed by a mass shift corresponding to the displacement of the bromine atom and the addition of the new aryl group. The disappearance of the bromine isotopic pattern provides definitive evidence of the reaction's completion.
Conclusion
This compound stands out as a valuable alternative to conventional bifunctional reagents, particularly for applications demanding precise control and structural rigidity. Its key advantage lies in the differential reactivity of its benzylic and aryl bromide moieties, which enables a reliable, orthogonal, and stepwise approach to the synthesis of complex conjugates. While many bifunctional linkers offer a means to connect two molecules, this reagent provides a chemically logical framework for doing so in a controlled sequence. This feature, combined with the rigid aromatic spacer that enforces a defined spatial orientation, makes it an excellent candidate for the development of sophisticated chemical biology probes, targeted therapeutics like ADCs, and PROTACs, where the precise architecture of the final molecule is critical for its function.
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Navigating Regiochemistry: A Comparative Guide to Electrophilic Substitution on 1-Bromo-3-(bromomethyl)-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is paramount. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions dictates the biological activity, material properties, and synthetic accessibility of novel compounds. This guide provides an in-depth analysis of the factors governing the regioselectivity of substitution on the 1-Bromo-3-(bromomethyl)-5-methoxybenzene ring, a polysubstituted aromatic building block with significant potential in drug discovery and organic synthesis. By dissecting the interplay of electronic and steric effects, this document serves as a predictive tool for chemists aiming to strategically modify this versatile scaffold.
The Directing Symphony: Unraveling Substituent Effects
The regiochemical fate of an incoming electrophile is orchestrated by the substituents already present on the benzene ring. In the case of this compound, three distinct functional groups—methoxy, bromo, and bromomethyl—each exert their influence, creating a nuanced reactivity map.
The Methoxy Group: A Powerful Activator and Ortho-, Para-Director
The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution.[1][2] This is attributed to its strong resonance effect (+M), where the lone pairs on the oxygen atom are delocalized into the aromatic π-system. This donation of electron density significantly increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[1] The resonance stabilization is most pronounced at the ortho and para positions, leading to a strong preference for substitution at these sites. While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is overwhelmingly dominant.[3]
The Bromo Group: A Deactivating Ortho-, Para-Director
Halogens, such as bromine, present a more complex scenario. The bromo group is a deactivating substituent, meaning it renders the aromatic ring less reactive towards electrophiles compared to benzene.[4] This deactivation stems from its strong electron-withdrawing inductive effect (-I). However, the bromine atom also possesses lone pairs that can be donated to the ring via a weaker resonance effect (+M). This resonance donation, while insufficient to overcome the inductive deactivation, is still capable of stabilizing the arenium ion intermediates formed during ortho and para attack.[2] Consequently, the bromo group directs incoming electrophiles to the ortho and para positions, despite slowing down the overall reaction rate.
The Bromomethyl Group: A Deactivating Substituent
The bromomethyl group (-CH₂Br) is primarily a deactivating group due to the strong electron-withdrawing inductive effect (-I) of the bromine atom. This effect is transmitted through the methylene spacer to the aromatic ring, reducing its electron density and thus its reactivity. Unlike the methoxy and bromo groups, the bromomethyl group does not have any lone pairs on the atom directly attached to the ring, and therefore cannot participate in resonance donation. While alkyl groups are typically weak activators and ortho-, para-directors, the presence of the electronegative bromine atom in the bromomethyl group leads to its classification as a deactivating group. Its directing effect is generally considered to be meta-directing due to the deactivation of the ortho and para positions by the inductive effect.[3]
Predicting the Regiochemical Outcome on this compound
With an understanding of the individual substituent effects, we can now predict the most likely positions for electrophilic attack on the this compound ring. The available positions for substitution are C2, C4, and C6.
The methoxy group at C5 is the most powerful activating group and will therefore be the primary director of substitution. It strongly activates the two ortho positions (C4 and C6) and the para position (C2). The bromo group at C1 is a deactivating but ortho-, para-director, directing towards C2 (ortho), C6 (ortho), and C4 (para). The bromomethyl group at C3 is a deactivating, meta-director, directing towards C2 and C6.
Let's analyze the electronic and steric factors at each available position:
-
Position C2: This position is ortho to the directing methoxy group and ortho to the bromo group. It is also meta to the bromomethyl group. While electronically activated by the methoxy group, it experiences significant steric hindrance from the adjacent bromo group.
-
Position C4: This position is ortho to the powerful directing methoxy group and para to the bromo group. It is also ortho to the bromomethyl group. This position is electronically well-activated.
-
Position C6: This position is also ortho to the directing methoxy group and ortho to the bromomethyl group. It is also meta to the bromo group. Similar to C4, this position is electronically activated.
The substitution is overwhelmingly directed by the most powerful activating group, the methoxy substituent. Therefore, substitution will occur at the positions ortho and para to it (C2, C4, and C6).
-
Major Products: Substitution is most likely to occur at positions C4 and C6 . These positions are strongly activated by the methoxy group and are sterically less hindered than C2. The para-directing effect of the bromine to C4 may give it a slight advantage.
-
Minor Product: Substitution at C2 is expected to be a minor product due to the significant steric hindrance from the adjacent bromo group.
The following diagram illustrates the directing effects of the substituents:
Caption: Directing effects on the this compound ring.
Comparative Guide to Electrophilic Aromatic Substitution Reactions
The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Electrophile | Reagents | Predicted Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Bromo-3-(bromomethyl)-5-methoxy-2-nitrobenzene & 1-Bromo-3-(bromomethyl)-5-methoxy-4-nitrobenzene |
| Halogenation (Bromination) | Br⁺ | Br₂, FeBr₃ | 1,2-Dibromo-3-(bromomethyl)-5-methoxybenzene & 1,4-Dibromo-3-(bromomethyl)-5-methoxybenzene |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(4-Bromo-2-(bromomethyl)-6-methoxyphenyl)ethan-1-one & 1-(2-Bromo-4-(bromomethyl)-6-methoxyphenyl)ethan-1-one |
Experimental Protocols
The following are generalized protocols for performing electrophilic aromatic substitution reactions on this compound. Caution: These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nitration
Objective: To synthesize 1-Bromo-3-(bromomethyl)-5-methoxy-2-nitrobenzene and 1-Bromo-3-(bromomethyl)-5-methoxy-4-nitrobenzene.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric equivalent of this compound to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).
-
Maintain the reaction temperature below 10°C with constant stirring.
-
After the addition is complete, allow the reaction to stir for 30-60 minutes at 0-5°C.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting isomeric mixture can be separated by column chromatography.
Protocol 2: Bromination
Objective: To synthesize 1,2-Dibromo-3-(bromomethyl)-5-methoxybenzene and 1,4-Dibromo-3-(bromomethyl)-5-methoxybenzene.
Materials:
-
This compound
-
Liquid Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., CCl₄) in a round-bottom flask protected from light.
-
Add a catalytic amount of FeBr₃.
-
Slowly add a stoichiometric equivalent of liquid bromine dropwise at room temperature with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the bromine color has faded.
-
Quench the reaction by adding aqueous Na₂S₂O₃ solution to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: Friedel-Crafts Acylation
Objective: To synthesize 1-(4-Bromo-2-(bromomethyl)-6-methoxyphenyl)ethan-1-one and 1-(2-Bromo-4-(bromomethyl)-6-methoxyphenyl)ethan-1-one.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Dilute Hydrochloric Acid (HCl)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous AlCl₃ in anhydrous dichloromethane under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
After the formation of the acylium ion complex, slowly add a solution of this compound in anhydrous dichloromethane.
-
Maintain the reaction at 0°C for the duration of the addition and then allow it to stir at room temperature for 1-3 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the product mixture using column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the general mechanism for electrophilic aromatic substitution on the target molecule, highlighting the preferred positions of attack.
Caption: Predicted reaction pathways for electrophilic aromatic substitution.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2016, April 5). Directing Effects in EAS Reactions. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. Retrieved from [Link]
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YouTube. (2022, April 23). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. Retrieved from [Link]
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LibreTexts Chemistry. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Pearson+. (2024, March 18). Beginning with benzene, synthesize the benzyl bromide shown. Retrieved from [Link]
-
Sciencemadness.org. (2007, April 12). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]
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Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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YouTube. (2023, October 4). A Level Chemistry Revision (Year 13) "Electrophilic Substitution in Benzene". Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
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PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
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The Bifunctional Building Block: A Comparative Guide to "1-Bromo-3-(bromomethyl)-5-methoxybenzene" for Parallel Synthesis of Isoindolinone Libraries
In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount for the identification of novel therapeutic agents. The isoindolinone scaffold is a privileged motif, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1] The strategic selection of building blocks for the parallel synthesis of isoindolinone libraries is therefore a critical decision in any medicinal chemistry campaign. This guide provides an in-depth technical comparison of "1-Bromo-3-(bromomethyl)-5-methoxybenzene," a versatile bifunctional building block, with key alternative scaffolds used in the generation of diverse isoindolinone libraries.
The Strategic Advantage of Bifunctional Building Blocks
The utility of "this compound" lies in its two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for sequential, controlled functionalization, making it an excellent candidate for library synthesis where diversity is generated in a stepwise fashion. The methoxy group provides additional electronic modulation of the aromatic ring.
The primary application of this building block is in the synthesis of 3-substituted and N-substituted isoindolinones. The general strategy involves an initial nucleophilic substitution at the benzylic position, followed by a subsequent intramolecular cyclization or intermolecular cross-coupling at the aryl bromide position.
"this compound" in Action: A Two-Step Protocol for Isoindolinone Library Synthesis
A common approach to leveraging "this compound" in parallel synthesis involves an initial reaction with a diverse set of primary amines to introduce the first point of diversity, followed by an intramolecular Heck reaction to form the isoindolinone core.
Experimental Protocol: Two-Step Isoindolinone Synthesis
Step 1: N-Alkylation of Primary Amines
-
To an array of reaction vials, add a solution of "this compound" (1.0 equiv.) in a suitable solvent such as acetonitrile.
-
To each vial, add a unique primary amine (1.1 equiv.) from a pre-selected library of diverse amines.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equiv.), to each vial.
-
Seal the vials and agitate at room temperature for 12-16 hours.
-
After the reaction is complete, concentrate the solutions to dryness to obtain the crude intermediate N-alkylated products.
Step 2: Intramolecular Heck Cyclization
-
To each vial containing the crude intermediate, add a solution of a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a polar aprotic solvent like DMF.
-
Seal the vials and heat to 100-120 °C for 8-12 hours.
-
Cool the reaction mixtures to room temperature.
-
Perform a parallel work-up, typically involving filtration through celite to remove the catalyst, followed by liquid-liquid extraction.
-
Purify the products using parallel purification techniques such as mass-directed automated preparative HPLC.
Alternative 2: o-Nitrobenzoic Acids in Ugi/SNAr Cascade
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular complexity in a single step. [2][3]By using an o-nitrobenzoic acid derivative, the Ugi product can undergo a subsequent intramolecular nucleophilic aromatic substitution (SNAr) to form the isoindolinone ring.
Experimental Protocol: Ugi/SNAr Synthesis of 3,3-Disubstituted Isoindolinones
-
To an array of reaction vials, add a solution of the o-nitrobenzoic acid derivative (1.0 equiv.) in methanol.
-
Add a diverse library of primary amines (1.0 equiv.), aldehydes or ketones (1.0 equiv.), and isocyanides (1.0 equiv.) to the vials.
-
Seal the vials and stir at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
To the crude Ugi product, add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in an aprotic polar solvent (e.g., THF) and stir at room temperature for 2-4 hours to induce cyclization.
-
Quench the reaction with water and perform a parallel work-up and purification.
Performance Comparison
| Feature | "this compound" | 2-Carboxybenzaldehydes | o-Nitrobenzoic Acids (Ugi/SNAr) |
| Number of Steps | 2 | 1 | 2 (can be one-pot) |
| Diversity Points | 1 (amine) + further functionalization of aryl bromide | 1 (amine) | 3 (amine, aldehyde/ketone, isocyanide) |
| Scaffold Complexity | N-substituted isoindolinones | N-substituted isoindolinones | N- and 3,3-disubstituted isoindolinones |
| Reaction Conditions | Step 1: Mild; Step 2: High temp, metal catalyst | Mild, no metal catalyst | Step 1: Mild; Step 2: Strong base |
| Atom Economy | Moderate | High | High |
| Purification | Intermediate purification may be needed | Generally straightforward | Can be challenging with multiple components |
| Key Advantage | Aryl bromide handle for post-cyclization diversity | Operational simplicity, mild conditions | High scaffold complexity in one pot |
Senior Application Scientist's Insights
The choice of building block for an isoindolinone library synthesis campaign is dictated by the desired structural diversity and the synthetic resources available.
"this compound" is an excellent choice when the primary goal is to generate a library of N-substituted isoindolinones with the option for subsequent diversification. The aryl bromide serves as a valuable synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of a broader chemical space from a common intermediate. The two-step nature of the process also allows for purification of the intermediate, which can lead to higher purity final compounds.
2-Carboxybenzaldehydes offer the most straightforward and operationally simple route to N-substituted isoindolinones. [4]The one-pot reductive amination/amidation cascade is highly amenable to parallel synthesis, avoids the use of transition metal catalysts, and generally proceeds under mild conditions with high functional group tolerance. This makes it an ideal choice for generating large libraries of relatively simple N-substituted isoindolinones rapidly.
The Ugi/SNAr approach with o-nitrobenzoic acids is unparalleled in its ability to rapidly generate complex, 3,3-disubstituted isoindolinones. [2]With three points of diversity, this method can produce highly diverse and densely functionalized scaffolds in a single pot. However, the optimization of the Ugi reaction with four components can be more challenging, and the subsequent SNAr requires a strong base, which may limit the functional group tolerance. This approach is best suited for creating smaller, highly complex libraries aimed at exploring specific pharmacophores.
References
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Beilstein J Org Chem. 2012;8:1321-8.
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Organic Chemistry Portal.
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Safety Operating Guide
Proper Disposal of 1-Bromo-3-(bromomethyl)-5-methoxybenzene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical intermediates like 1-Bromo-3-(bromomethyl)-5-methoxybenzene are foundational to discovery. However, the lifecycle of such specialized reagents extends beyond their use in a reaction vessel. Proper disposal is not merely a regulatory necessity but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles for halogenated organic compounds.
Hazard Assessment and Immediate Safety Precautions
Immediate actions upon accidental exposure are critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Personal Protective Equipment (PPE) and Handling
When handling this compound, especially during disposal procedures, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can cause irritation or burns.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes of the chemical or its solutions.[4] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes | Minimizes exposed skin to prevent accidental contact.[4] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Avoids inhalation of any potential dust or vapors, which may cause respiratory tract irritation.[3][4] |
Waste Segregation and Collection: A Critical Step
Proper segregation of chemical waste is paramount for both safety and compliant disposal. Halogenated organic compounds are subject to specific disposal regulations and are typically more costly to dispose of than their non-halogenated counterparts.[5]
Core Principle: Never mix halogenated and non-halogenated waste streams.
Step-by-Step Collection Protocol:
-
Container Selection: Obtain a designated "Halogenated Organic Liquid Waste" container. This container should be made of a material compatible with brominated aromatic compounds and be in good condition with a secure, leak-proof lid.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Collection of Pure Compound: If disposing of the pure, unused solid, it should be transferred carefully into the designated halogenated waste container.
-
Collection of Solutions: If the compound is in a solvent, the entire solution must be collected in the "Halogenated Organic Liquid Waste" container.[4]
-
Decontamination of Empty Containers: "Empty" containers that once held this compound are not truly empty and must be decontaminated before being discarded or repurposed.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical.[4]
-
Collect all rinsate in the designated "Halogenated Organic Liquid Waste" container.
-
After triple-rinsing, the container can be managed as non-hazardous solid waste, though institutional policies may vary.
-
Disposal Pathway for this compound
The established and environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[6][7] This process is designed to break down the complex organic molecule into simpler, less harmful components.
The decision-making process for the disposal of this compound can be visualized as follows:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use an inert absorbent material such as sand or vermiculite.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials in the hazardous waste container.
Regulatory Framework
The disposal of this compound falls under the regulations for hazardous waste containing halogenated organic compounds.[8][9] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[10][11] It is imperative to adhere to all local, state, and federal regulations, as well as institutional policies set forth by your organization's Environmental Health and Safety (EHS) department.
Conclusion
The responsible management of chemical reagents like this compound is a cornerstone of safe and ethical scientific research. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and approved disposal methods, laboratory professionals can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's EHS department for specific guidance and protocols.
References
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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United Nations Environment Programme. (n.d.). Waste incinerators. Retrieved from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). METHYL BROMIDE. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). ID-108. Retrieved from [Link]
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Chemtalk. (2008). Bromine water - disposal. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Occupational Safety and Health Administration. (2024). BROMINE. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine? Retrieved from [Link]
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ACS Publications. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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ResearchGate. (2017). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
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Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Essential Safety and Handling Guide for 1-Bromo-3-(bromomethyl)-5-methoxybenzene
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not fully established, data from structurally related compounds, such as other brominated methoxybenzenes, indicate significant potential hazards.[1][2] The primary risks are associated with direct contact and inhalation.
Key Hazards:
-
Skin Irritation/Corrosion: Similar compounds are known to cause skin irritation, and some are classified as causing severe skin burns.[2][3][4]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation or damage.[2][3][5]
-
Respiratory Irritation: Inhalation of dust, mists, or vapors may cause respiratory system irritation.[2][6]
-
Harmful if Swallowed: Ingestion may be harmful and could lead to gastrointestinal irritation.[2]
Given these potential hazards, a thorough risk assessment must be conducted before any handling. All operations should be performed within a certified chemical fume hood to mitigate inhalation risks.[7]
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered PPE strategy is mandatory to prevent chemical exposure. The following equipment must be utilized for all procedures involving this compound.
| Protection Type | Specific Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield used in conjunction with safety glasses. | ANSI Z87.1 (US) or EN 166 (EU) | Protects against splashes and airborne particles that can cause serious eye damage.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | ASTM F739 or EN 374 | Prevents direct skin contact, a primary route of exposure. If contact occurs, gloves should be removed and replaced immediately.[7][8] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a high splash risk, a chemically impervious apron or suit is recommended. | N/A | Protects skin and personal clothing from contamination.[8][10] |
| Respiratory Protection | Not typically required when handled within a properly functioning chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | NIOSH or EN 149 | Minimizes the risk of inhaling irritating dust or vapors.[6] |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | ASTM F2413 or EN ISO 20345 | Protects feet from spills.[9] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to prevent contamination.
Operational Plan: From Handling to Disposal
Adherence to strict protocols is essential for safety and experimental integrity.
Safe Handling and Storage Protocol
-
Preparation: Before beginning work, ensure the chemical fume hood is operational and the work area is decontaminated. Have a designated waste container ready.
-
Handling: Conduct all manipulations of this compound, including weighing and solution preparation, inside a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials.[3][6] The storage location should be clearly labeled.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[11] Decontaminate all work surfaces and equipment.
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert, absorbent material such as sand, diatomaceous earth, or universal binding agents to contain the spill.[12]
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the rinsate as hazardous waste.
First Aid and Emergency Procedures
Immediate action is required in the case of accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Seek immediate medical attention.[7]
-
Skin Contact: Promptly remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[3]
-
Inhalation: Move the exposed person to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[13]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and get immediate medical attention.[1]
Emergency Response Flowchart
Caption: Immediate first aid actions following accidental exposure.
Disposal Plan
Proper disposal is critical to ensure environmental safety and regulatory compliance. All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Due to the bromine content, all waste contaminated with this compound must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be chemically compatible, sealable, and clearly labeled as "Hazardous Waste" with the full chemical name.[7]
-
Collection: Collect unused product, contaminated disposable labware (e.g., pipette tips, weighing boats), and contaminated PPE in the designated waste container.
-
Disposal Coordination: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[7] They will coordinate with a licensed hazardous waste disposal service. Do not pour this chemical down the drain.[1]
Waste Disposal Workflow
Caption: Step-by-step process for the compliant disposal of chemical waste.
References
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- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3-methoxybenzene.
- MedChemExpress. (n.d.). 1-Bromo-3,5-dimethoxybenzene (3,5-Dimethoxybromobenzene) | Biochemical Reagent.
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- Aarti Industries. (2021). GPS Safety Summary: 1-bromo-3,4,5-trifluorobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
